Mal-amide-peg8-val-cit-pab-OH
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C44H71N7O16 |
|---|---|
分子量 |
954.1 g/mol |
IUPAC名 |
(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide |
InChI |
InChI=1S/C44H71N7O16/c1-33(2)41(43(58)49-36(4-3-13-47-44(45)59)42(57)48-35-7-5-34(32-52)6-8-35)50-38(54)12-16-60-18-20-62-22-24-64-26-28-66-30-31-67-29-27-65-25-23-63-21-19-61-17-14-46-37(53)11-15-51-39(55)9-10-40(51)56/h5-10,33,36,41,52H,3-4,11-32H2,1-2H3,(H,46,53)(H,48,57)(H,49,58)(H,50,54)(H3,45,47,59)/t36-,41-/m0/s1 |
InChIキー |
CVOMRLRMAHHQSI-ASVWIKLXSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Mal-amide-peg8-val-cit-pab-OH: A Core Component in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-amide-peg8-val-cit-pab-OH is a sophisticated, cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs). This heterobifunctional linker system is meticulously designed to connect a monoclonal antibody to a cytotoxic payload, ensuring stability in systemic circulation and facilitating targeted release of the drug within cancer cells. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols for its application in ADC development.
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker connecting these two components is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and mechanism of drug release. This compound is a state-of-the-art linker that incorporates several key features to optimize ADC performance. It is comprised of a maleimide (B117702) group for antibody conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a protease-cleavable dipeptide (valine-citrulline), and a self-immolative p-aminobenzyl alcohol (PAB) spacer.
Chemical Structure and Components
The structure of this compound is a synergistic assembly of functional moieties, each with a distinct role in the ADC's function.
-
Maleimide: This functional group provides a reactive site for covalent attachment to the thiol groups of cysteine residues on the monoclonal antibody. This conjugation is typically achieved after the reduction of interchain disulfide bonds in the antibody's hinge region.
-
PEG8 Spacer: The eight-unit polyethylene glycol spacer is a hydrophilic component that imparts several favorable properties to the ADC. It enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile by increasing the hydrodynamic volume, which in turn can decrease renal clearance.[1]
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as a substrate for lysosomal proteases, most notably Cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage is the primary mechanism for the targeted release of the cytotoxic payload inside cancer cells.
-
p-Aminobenzyl Alcohol (PAB) Spacer: The PAB moiety acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by Cathepsin B, the PAB group undergoes a 1,6-elimination reaction, leading to the efficient and traceless release of the active drug.
-
Hydroxyl Group (-OH): This terminal group is the attachment point for the cytotoxic payload, typically through a carbamate (B1207046) linkage.
Mechanism of Action: Targeted Payload Release
The sophisticated design of this compound ensures a multi-step, highly controlled release of the cytotoxic drug, maximizing its effect on target cancer cells while minimizing systemic toxicity.
-
Circulation and Tumor Targeting: The ADC, once administered, circulates in the bloodstream. The stability of the linker is paramount during this phase to prevent premature drug release.
-
Internalization: Upon reaching the tumor site, the monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the entire ADC complex via endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a host of degradative enzymes, including Cathepsin B.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates a spontaneous 1,6-electronic cascade elimination of the PAB spacer, which in turn liberates the active cytotoxic payload in its unmodified form.
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, leading to the death of the cancer cell.
Caption: Intracellular trafficking and payload release of an ADC with a Val-Cit linker.
Quantitative Data
The physicochemical and pharmacokinetic properties of an ADC are critically influenced by its linker. Below is a summary of available data for ADCs utilizing PEGylated Val-Cit-PAB linkers.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 954.1 g/mol | [2] |
| CAS Number | 2387738-43-2 | [2] |
| Solubility | Soluble in Water, DMSO, DMF | [2][3] |
Table 2: Pharmacokinetic Parameters of ADCs with PEG Linkers
| Linker | Clearance (mL/day/kg) | Reference |
| No PEG | ~15 | [1] |
| PEG2 | ~10 | [1] |
| PEG4 | ~7 | [1] |
| PEG8 | ~5 | [1] |
| PEG12 | ~5 | [1] |
| PEG24 | ~5 | [1] |
Note: Data is derived from studies on ADCs with varying PEG linker lengths. The clearance rate for an ADC with a PEG8 linker approaches that of the parent antibody.
Table 3: Plasma Stability of Val-Cit Linker-Based ADCs
| Plasma Source | Stability | Comments | Reference |
| Human | High | Generally stable with minimal premature cleavage. | [4] |
| Rodent (Mouse) | Lower | Susceptible to cleavage by carboxylesterase 1C, leading to faster payload release. | [4] |
Experimental Protocols
Proposed Synthesis of this compound
Caption: A plausible synthetic workflow for this compound.
Conjugation to a Monoclonal Antibody
This protocol describes the conjugation of the maleimide-functionalized linker to a monoclonal antibody via reduced cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
This compound-payload conjugate
-
Conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a 10-20 fold molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Immediately add the this compound-payload conjugate to the reduced mAb at a molar ratio of approximately 5-10 moles of linker-drug per mole of antibody.
-
Incubate the reaction at 4°C for 1-4 hours or at room temperature for 1 hour with gentle mixing.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-drug) to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-drug and other reaction components using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
-
References
Mal-amide-peg8-val-cit-pab-OH structure and properties
An In-depth Technical Guide to Mal-amide-peg8-val-cit-pab-OH
Introduction
This compound is a sophisticated, cleavable linker widely employed in the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker is a critical component, ensuring the ADC remains stable in systemic circulation while enabling the efficient release of the payload within the target cancer cells. This guide provides a detailed overview of the structure, properties, mechanism of action, and application of this compound for researchers and drug development professionals.
This linker incorporates four key functional units: a maleimide (B117702) group for antibody conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a protease-cleavable dipeptide (Val-Cit), and a self-immolative p-aminobenzyl alcohol (PAB) spacer. This combination provides a robust system for targeted drug delivery, enhancing the therapeutic window of potent cytotoxic agents.
Structure and Physicochemical Properties
The molecule is a heterobifunctional linker designed for a sequential conjugation process, first to a cytotoxic payload and then to a monoclonal antibody.
Core Components
-
Maleimide (Mal): Provides a reactive group that forms a stable covalent thioether bond with sulfhydryl groups on cysteine residues of an antibody.
-
Amide-PEG8: An eight-unit polyethylene glycol chain connected via an amide bond. This hydrophilic spacer enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting ADC.
-
Val-Cit: A valine-citrulline dipeptide sequence specifically designed to be a substrate for lysosomal proteases, primarily Cathepsin B, which are often upregulated in the tumor microenvironment.
-
p-aminobenzyl alcohol (PAB-OH): A self-immolative spacer connected to the dipeptide. The terminal hydroxyl (-OH) group is the attachment point for a drug payload, typically via a carbamate (B1207046) linkage. Upon cleavage of the Val-Cit peptide, the PAB moiety undergoes spontaneous 1,6-elimination to release the unmodified, active drug.
Physicochemical Data
The key properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C44H71N7O16 | |
| Molecular Weight | 954.1 g/mol | |
| CAS Number | 2387738-43-2 | |
| Appearance | White Solid | |
| Purity | Typically ≥95% - 98% | |
| Solubility | Soluble in Water, DMSO, DMF | |
| Storage Conditions | -20°C, protected from light |
Mechanism of Action in Antibody-Drug Conjugates
The efficacy of an ADC constructed with this linker relies on a multi-step intracellular process that ensures targeted drug release.
-
Circulation & Targeting: The ADC circulates in the bloodstream, where the linker remains stable, minimizing premature drug release and off-target toxicity. The antibody component directs the ADC to a specific antigen expressed on the surface of tumor cells.
-
Internalization: Upon binding to the target antigen, the entire ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The endocytic vesicle containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome are crucial for the next step.
-
Enzymatic Cleavage: Lysosomal enzymes, particularly Cathepsin B, recognize and cleave the amide bond between the citrulline and the PAB spacer of the Val-Cit dipeptide. While Cathepsin B is the primary enzyme, other cathepsins (S, L, F) can also contribute to this cleavage.
-
Self-Immolation and Payload Release: The cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction within the PAB spacer. This electronic cascade results in the release of the unmodified cytotoxic drug, which can then exert its pharmacological effect, leading to apoptosis of the cancer cell.
Caption: Mechanism of action for an ADC utilizing a cleavable linker.
Experimental Protocols
The following sections outline generalized protocols for the conjugation of the linker to a payload and an antibody, followed by an in vitro assay to confirm enzymatic cleavage.
Protocol 1: Linker-Payload Conjugation
This protocol describes the activation of the PAB-OH group and its conjugation to a drug containing a suitable functional group (e.g., an amine), creating a carbamate bond.
Materials:
-
This compound
-
Cytotoxic payload with an amine or hydroxyl group
-
Activating agent (e.g., p-nitrophenyl chloroformate)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Tertiary base (e.g., Diisopropylethylamine, DIPEA)
-
Purification system (e.g., HPLC)
Methodology:
-
Activation of PAB-OH: Dissolve this compound in anhydrous DMF. Add p-nitrophenyl chloroformate and DIPEA. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed. This creates a highly reactive p-nitrophenyl (PNP) carbonate intermediate (e.g., Mal-amide-peg8-val-cit-pab-PNP).
-
Conjugation to Payload: In a separate vessel, dissolve the amine-containing cytotoxic payload in anhydrous DMF.
-
Slowly add the activated linker-PNP solution to the payload solution. Let the reaction proceed at room temperature for 4-16 hours.
-
Purification: Monitor the reaction by LC-MS. Upon completion, purify the resulting linker-payload conjugate using reverse-phase HPLC to obtain the final product with high purity.
-
Characterization: Confirm the identity and purity of the linker-payload conjugate by LC-MS and NMR.
Protocol 2: ADC Synthesis (Conjugation to Antibody)
This protocol details the conjugation of the purified linker-payload construct to a monoclonal antibody via maleimide-thiol chemistry.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP, DTT)
-
Purified linker-payload conjugate
-
Organic co-solvent (e.g., DMSO)
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography, SEC)
Methodology:
-
Antibody Reduction: Incubate the antibody with a controlled molar excess of a reducing agent like TCEP at 37°C for 1-2 hours. This selectively reduces interchain disulfide bonds to generate free sulfhydryl groups.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS with EDTA) using a desalting column.
-
Conjugation: Dissolve the linker-payload conjugate in a small amount of co-solvent (e.g., DMSO). Add the desired molar excess of the linker-payload to the reduced antibody solution.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours. The maleimide group will react with the free sulfhydryls on the antibody.
-
Quenching: Add a quenching agent, such as N-acetylcysteine, to react with any excess linker-payload conjugate.
-
Purification: Purify the resulting ADC from unconjugated antibody and small molecules using Size Exclusion Chromatography (SEC).
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy, and determine the level of aggregation by SEC.
Caption: General workflow for the synthesis and characterization of an ADC.
Conclusion
This compound is a highly versatile and effective linker for the construction of ADCs. Its multi-component design addresses several critical requirements for successful targeted drug delivery: solubility and improved pharmacokinetics (PEG8), specific intracellular cleavage (Val-Cit), and efficient release of an unmodified payload (PAB). The well-understood mechanism of action and the established protocols for its use make it a valuable tool for researchers and developers in the field of oncology and targeted therapeutics. The careful characterization and optimization of conjugation and cleavage are paramount to achieving a final ADC product with the desired efficacy and safety profile.
An In-depth Technical Guide to the Mechanism of Action of Val-Cit PAB Linkers in Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive examination of the valine-citrulline (Val-Cit) p-aminobenzyl carbamate (B1207046) (PABC) linker, a cornerstone technology in the design of modern antibody-drug conjugates (ADCs). We will delve into its core mechanism of action, the critical factors governing its stability and cleavage, and the standard experimental protocols used for its characterization.
Introduction: The Role of the Val-Cit PAB Linker in ADCs
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic payload. The linker, which connects these two components, is a critical element that dictates the ADC's overall efficacy and safety profile.[1] An ideal linker must remain stable in systemic circulation to prevent the premature release of its toxic payload, which could lead to off-target toxicity.[2] Upon reaching the target tumor cell, it must then efficiently release the payload to exert its cytotoxic effect.[1][2]
The Val-Cit PAB linker is a protease-cleavable system designed to meet these requirements.[3] It consists of the dipeptide valine-citrulline, which is a substrate for lysosomal proteases like Cathepsin B, and a self-immolative p-aminobenzyl carbamate (PABC) spacer.[4] This design ensures stability in the bloodstream and specific payload release within the lysosomal compartment of cancer cells, where Cathepsin B is often upregulated.[][6]
Core Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The therapeutic action of an ADC equipped with a Val-Cit PAB linker is a multi-step process, beginning with systemic administration and culminating in the targeted destruction of a cancer cell.
-
Target Binding: The ADC circulates through the bloodstream until the antibody component recognizes and binds to a specific target antigen on the surface of a cancer cell.[7]
-
Internalization: Following binding, the entire ADC-antigen complex is internalized by the cell, typically through a process called receptor-mediated endocytosis.[8][9]
-
Lysosomal Trafficking: The internalized vesicle, or endosome, containing the ADC traffics through the cell and fuses with a lysosome.[8]
-
Enzymatic Cleavage: Inside the acidic environment of the lysosome, the enzyme Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC spacer of the linker.[] While Cathepsin B is considered the primary enzyme, other lysosomal cathepsins (K, L, and S) may also contribute to this cleavage.[6][10][11]
-
Self-Immolation and Payload Release: The cleavage by Cathepsin B initiates an electronic cascade within the PABC spacer. This spontaneous 1,6-elimination reaction results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm.[4][12]
-
Induction of Cytotoxicity: The released payload can now interact with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.[][8]
dot
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. adooq.com [adooq.com]
- 4. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orb.binghamton.edu [orb.binghamton.edu]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Mal-amide-peg8-val-cit-pab-OH: An Advanced Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Mal-amide-peg8-val-cit-pab-OH, a key component in the development of next-generation antibody-drug conjugates (ADCs). This guide details its chemical properties, mechanism of action, and application in targeted cancer therapy, supported by experimental protocols and quantitative data.
CAS Number: 2387738-43-2
Core Concepts and Chemical Structure
This compound is a sophisticated, cleavable linker designed to connect a cytotoxic payload to a monoclonal antibody (mAb). Its multi-component structure is engineered for optimal stability in circulation and efficient, specific release of the payload within the target cancer cell.
The key components of the linker are:
-
Maleimide (B117702) Group: Enables covalent conjugation to the thiol groups of cysteine residues on the antibody via a Michael addition reaction. This provides a stable connection between the antibody and the linker.
-
PEG8 Spacer: A discrete polyethylene (B3416737) glycol (PEG) chain with eight repeating units. The PEG spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and positively influence the pharmacokinetic profile.
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment. This enzymatic cleavage is the primary mechanism for payload release.
-
p-Aminobenzyl Alcohol (PAB) Self-Immolative Spacer: Following the cleavage of the Val-Cit dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. This "self-immolative" process ensures the traceless release of the unmodified, active cytotoxic payload.
-
Hydroxyl Group (-OH): This terminal group allows for the attachment of a variety of cytotoxic payloads through a carbamate (B1207046) linkage.
Quantitative Data
The following tables summarize key quantitative data related to the performance of ADCs utilizing Val-Cit-PAB-based linkers. It is important to note that specific data for the this compound linker may vary depending on the antibody, payload, and experimental conditions.
| Property | Value | Conditions | Reference |
| Molecular Weight | 954.07 g/mol | N/A | [1] |
| Purity | >95% | As supplied by commercial vendors | [1] |
| Solubility | Soluble in DMSO, DMF, and water | Standard laboratory conditions | [1] |
Table 1: Physicochemical Properties of this compound
| ADC Construct | Plasma Type | Time (days) | % Payload Release / Degradation | Reference |
| Trastuzumab-vc-MMAE | Rat | 7 | ~75% reduction in bound drug | [1] |
| Generic Val-Cit ADC | Mouse | 1 | Hydrolyzed within 1 hour (instability due to Ces1C) | [2] |
| Sulfatase-cleavable linker ADC | Mouse | 7 | High stability (minimal degradation) | [2] |
| Ab095–vc–MMAE | Human | 6 | Minimal release | [3] |
| Ab095–vc–MMAE | Cynomolgus Monkey | 6 | Minimal release | [3] |
| Ab095–vc–MMAE | Mouse | 6 | ~30% release | [3] |
Table 2: Plasma Stability of ADCs with Val-Cit Linkers
| ADC Construct | Cell Line | IC50 (pmol/L) | Reference |
| Trastuzumab-MMAE (β-galactosidase-cleavable linker) | HER2+ | 8.8 | [2] |
| Trastuzumab-MMAE (Val-Cit linker) | HER2+ | 14.3 | [2] |
| Ado-trastuzumab emtansine (Kadcyla) | HER2+ | 33 | [2] |
| Sulfatase-linker-ADC | HER2+ | 61 and 111 | [2] |
| Non-cleavable ADC | HER2+ | 609 | [2] |
| Val-Ala containing ADC | HER2+ | 92 | [2] |
Table 3: In Vitro Cytotoxicity of ADCs
Experimental Protocols
General Protocol for Antibody-Drug Conjugation
This protocol describes a general method for conjugating a maleimide-containing linker, such as this compound, to an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Mal-amide-peg8-val-cit-pab-(Payload)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation buffer: e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a calculated molar excess of the reducing agent (TCEP or DTT). The amount of reducing agent will determine the number of interchain disulfide bonds that are reduced to free thiols.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column or TFF.
-
-
Drug-Linker Conjugation:
-
Immediately after reduction, add the Mal-amide-peg8-val-cit-pab-(Payload) dissolved in a co-solvent like DMSO to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the available thiol groups.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.
-
-
Quenching:
-
Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using SEC or TFF.
-
-
Characterization:
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as UV-Vis spectroscopy, SEC, and mass spectrometry.
-
In Vitro Cathepsin B Cleavage Assay
This assay is used to confirm the enzymatic cleavage of the Val-Cit linker.
Materials:
-
ADC construct
-
Recombinant human Cathepsin B
-
Assay buffer: e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Quenching solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC and assay buffer.
-
Initiate the reaction by adding a pre-determined amount of Cathepsin B.
-
Incubate the reaction at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
-
Quenching and Analysis:
-
Immediately quench the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADC and a non-targeting isotype control ADC
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the control ADC.
-
Treat the cells with the ADCs and incubate for 72-96 hours.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of an ADC with Mal-amide-peg8-val-cit-pab-MMAE
The following diagram illustrates the mechanism of action of an ADC utilizing the Mal-amide-peg8-val-cit-pab linker to deliver the cytotoxic payload Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Antibody-Drug Conjugates (ADCs) and the Role of Linkers
An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates for Targeted Therapy
Antibody-Drug Conjugates (ADCs) are a class of highly potent biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1][2] ADCs consist of three main components: a monoclonal antibody (mAb) that binds to a specific target antigen on cancer cells, a highly potent cytotoxic agent (payload), and a chemical linker that connects the mAb to the payload.[3] The linker is a critical element, profoundly influencing the ADC's stability, pharmacokinetics, and the mechanism of payload release.[3][4]
Cleavable linkers are designed to be stable in the systemic circulation (bloodstream) and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[5][6] This targeted release mechanism is essential for maximizing the therapeutic window, delivering the payload directly to the tumor cells while minimizing off-target toxicity to healthy tissues.[6][7] The choice of a cleavable linker strategy depends on the target antigen, the payload, and the specific characteristics of the tumor.[1]
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are primarily categorized based on the mechanism that triggers their cleavage. The three main types are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[6][8][9]
Protease-Sensitive Linkers
These linkers are designed to be cleaved by proteases, such as cathepsins, which are highly expressed in the lysosomes of cancer cells.[6][] They typically incorporate a dipeptide sequence, like the widely used valine-citrulline (Val-Cit), which is recognized and hydrolyzed by lysosomal proteases.[8][][11]
Mechanism of Action:
-
The ADC binds to the target antigen on the surface of a cancer cell.
-
The ADC-antigen complex is internalized via endocytosis.[12]
-
The complex is trafficked to the lysosome.
-
Inside the lysosome, proteases like Cathepsin B recognize and cleave the dipeptide sequence in the linker.[11][13]
-
Cleavage initiates a self-immolation cascade of a spacer unit (like p-aminobenzyl carbamate, PABC), leading to the release of the unmodified, active payload into the cytoplasm to exert its cytotoxic effect.[]
Quantitative Data for Protease-Sensitive Linkers
| Linker | Dipeptide Sequence | Common Payload(s) | Approved ADC Example(s) | Key Characteristics |
| vc-PABC | Valine-Citrulline | MMAE, MMAF | Adcetris®, Polivy®, Padcev®[14][15] | High stability in circulation, efficient cleavage by Cathepsin B.[8][11] |
| va-PABC | Valine-Alanine | MMAE | Comparable stability and activity to Val-Cit, can achieve higher DAR.[][14] | |
| GGFG | Gly-Gly-Phe-Gly | Deruxtecan (DXd) | Enhertu® | Cleaved by Cathepsin L; offers high stability in the bloodstream.[16] |
| Phe-Lys | Phenylalanine-Lysine | Doxorubicin | (Preclinical) | An early dipeptide linker design, good stability and selectivity.[11][17] |
pH-Sensitive (Acid-Labile) Linkers
This class of linkers is engineered to be stable at the neutral pH of blood (≈7.4) but to cleave rapidly in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[][19] The most common acid-labile chemical group used in ADCs is the hydrazone bond.[5][][]
Mechanism of Action:
-
The ADC is internalized into the cell following antigen binding.
-
As the ADC traffics through the progressively acidic endosomal and lysosomal compartments, the lower pH protonates the linker.
-
This protonation triggers the hydrolysis of the acid-labile bond (e.g., hydrazone).[]
-
The cleavage releases the payload inside the cell.[]
Quantitative Data for pH-Sensitive Linkers
| Linker Type | Chemical Group | Common Payload(s) | Approved ADC Example(s) | Key Characteristics |
| Hydrazone | Hydrazone | Calicheamicin | Mylotarg®, Besponsa®[5] | Stable at pH 7.4, rapid hydrolysis at pH < 6.0.[21][] In vivo stability of the Besponsa® linker showed a low hydrolysis rate of 1.5–2% per day in circulation.[21][11] |
| cis-Aconityl | Aconityl | Doxorubicin | (Preclinical) | Uses a carboxylic acid to accelerate amide hydrolysis at low pH.[22] |
| Carbonate | Carbonate | SN-38 | (Preclinical) | Can be tuned for release kinetics; may require spacers for stability.[21][19] |
Glutathione-Sensitive (Disulfide) Linkers
Disulfide linkers exploit the significant difference in reduction potential between the extracellular environment and the intracellular cytoplasm.[11] The concentration of glutathione (B108866) (GSH), a potent reducing agent, is much higher inside cells (1-10 mM) compared to the plasma (~5 µM).[][14]
Mechanism of Action:
-
The ADC is internalized into the cytoplasm.
-
The high intracellular concentration of glutathione reduces the disulfide bond within the linker.[][23]
-
This reductive cleavage breaks the linker and liberates the payload.
-
To enhance stability in circulation and prevent premature cleavage, steric hindrance can be introduced by adding methyl groups adjacent to the disulfide bond.[]
Quantitative Data for Glutathione-Sensitive Linkers
| Linker Type | Chemical Group | Common Payload(s) | Approved ADC Example(s) | Key Characteristics |
| SPDB | Disulfide | DM4 | ELAHERE® | Sterically hindered disulfide for enhanced plasma stability.[24] |
| SPP | Disulfide | DM1 | (Preclinical) | A common disulfide linker used in early ADC development.[24] |
Signaling Pathway of a Released Payload: Microtubule Inhibition
Many potent payloads released by cleavable linkers, such as auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4), function by disrupting microtubule dynamics, a critical process for cell division.[15]
Mechanism of Action (MMAE/DM1):
-
The payload is released into the cytoplasm.
-
It binds to tubulin, the protein subunit of microtubules.
-
This binding inhibits the polymerization of tubulin into microtubules.
-
The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.
-
Prolonged cell cycle arrest ultimately triggers apoptosis (programmed cell death).
References
- 1. adcreview.com [adcreview.com]
- 2. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 4. purepeg.com [purepeg.com]
- 5. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of cleavable linkers for Antibody Drug Conjugates and evaluation of stability using radioimmunoconjugates | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 15. What is an ADC Payload? | BroadPharm [broadpharm.com]
- 16. iphasebiosci.com [iphasebiosci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 19. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 21. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 22. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 23. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 24. njbio.com [njbio.com]
A Technical Guide to the Cathepsin B-Mediated Cleavage of the Valine-Citrulline Dipeptide Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Valine-Citrulline (Val-Cit) dipeptide has become a cornerstone in the design of cleavable linkers for antibody-drug conjugates (ADCs), a rapidly growing class of targeted cancer therapeutics.[1] The strategic advantage of the Val-Cit linker lies in its remarkable stability in systemic circulation and its specific susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][] This targeted release of cytotoxic payloads within cancer cells minimizes off-target toxicity and enhances the therapeutic index.[][4] This technical guide provides a comprehensive overview of the core principles governing the Cathepsin B-mediated cleavage of the Val-Cit linker, including the underlying mechanism, kinetic considerations, and detailed experimental protocols for its characterization.
Introduction: The Role of Cathepsin B and the Val-Cit Linker in ADCs
Antibody-drug conjugates are designed to selectively deliver potent cytotoxic agents to cancer cells by harnessing the specificity of monoclonal antibodies for tumor-associated antigens.[4][] The linker connecting the antibody and the cytotoxic payload is a critical component that dictates the ADC's stability and the efficiency of drug release at the target site.[4] Protease-cleavable linkers, such as the Val-Cit dipeptide, are engineered to be stable in the bloodstream but are readily cleaved by enzymes like Cathepsin B that are highly active within the lysosomes of cancer cells.[4]
Cathepsin B: A Lysosomal Cysteine Protease
Cathepsin B is a cysteine protease predominantly found in lysosomes, the primary degradative organelles within cells.[4][6] Its enzymatic activity is optimal in the acidic environment of the lysosome (pH 4.5-5.5).[4] Structurally, Cathepsin B's activity depends on a Cys-His catalytic dyad within its active site.[4] A distinctive feature of Cathepsin B is an "occluding loop" that allows it to function as both an endopeptidase and an exopeptidase.[4][7] Notably, Cathepsin B is frequently overexpressed in various tumor types, making it an attractive target for ADC linker cleavage.[1][8]
The Val-Cit-PABC Linker System
The most common configuration utilizing the Val-Cit dipeptide is the Val-Cit-PABC linker, a multi-component system designed for efficient and traceless drug release.[4] It comprises:
-
Valine (Val): Occupies the P2 position and interacts with the S2 subsite of the Cathepsin B active site.[4]
-
Citrulline (Cit): A non-proteinogenic amino acid at the P1 position that binds to the S1 subsite of the enzyme.[4]
-
p-aminobenzyl carbamate (B1207046) (PABC) spacer: A self-immolative unit that connects the dipeptide to the drug.[4] This spacer is crucial as direct attachment of bulky drug payloads can sterically hinder the enzyme's access to the cleavage site.[9][10]
The Mechanism of Cleavage and Payload Release
The release of the cytotoxic drug from a Val-Cit-PABC linker-based ADC is a multi-step process that occurs after the ADC has been internalized by the target cancer cell.
Signaling Pathway for ADC Internalization and Payload Release
Caption: ADC internalization and payload release pathway.
-
Receptor-Mediated Endocytosis: The ADC binds to its specific antigen on the surface of the cancer cell and is internalized into an endosome.[4]
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.[11]
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the C-terminus of the citrulline residue and the PABC spacer.[4] The hydrophobic valine residue is accommodated by the S2 subsite of Cathepsin B, while the S1 subsite binds to citrulline.[4]
-
Self-Immolation and Drug Release: The cleavage of the Cit-PABC bond triggers a rapid, spontaneous 1,6-elimination reaction of the p-aminobenzyl alcohol intermediate.[4] This "self-immolative" cascade results in the fragmentation of the spacer and the release of the unmodified, active cytotoxic payload.[4]
Quantitative Data on Dipeptide Linker Cleavage
While comprehensive kinetic parameters (Km, kcat) for the cleavage of intact ADCs are not extensively published, comparative studies using model substrates offer valuable insights into the efficiency of different dipeptide linkers.
| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Notes | Reference(s) |
| Val-Cit | High | Widely used due to a good balance of stability and enzymatic lability. | [] |
| Val-Ala | Comparable to Val-Cit | Can achieve higher drug-to-antibody ratios (DARs) with reduced aggregation for lipophilic payloads. | [][12] |
| Phe-Lys | Effective | Another commonly used protease-cleavable linker. | [] |
| GFLG | Effective | A tetrapeptide linker designed for rapid toxin release. | [] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the Cathepsin B-mediated cleavage of Val-Cit linkers.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This protocol outlines a typical experiment to quantify the rate of drug release from a Val-Cit linker-containing ADC in the presence of purified Cathepsin B.[4]
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.[4]
Materials:
-
ADC with Val-Cit linker (e.g., 1 mg/mL stock)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0[4]
-
Activation Solution: Dithiothreitol (DTT) in water (e.g., 30-40 mM)[4]
-
Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail[4]
-
HPLC system with a reverse-phase column (e.g., C18)
Procedure:
-
Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with an activation buffer containing DTT for 15-30 minutes at 37°C. DTT is required to maintain the active-site cysteine in its reduced state.[4]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[4]
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[4]
-
Quench Reaction: Immediately stop the enzymatic reaction by adding the quenching solution.[4]
-
Sample Preparation: Precipitate the remaining antibody and analyze the supernatant by HPLC to quantify the released payload.
Experimental Workflow for In Vitro ADC Cleavage Assay
Caption: Experimental workflow for an in vitro ADC cleavage assay.
Fluorogenic Substrate Cleavage Assay
This is a high-throughput method to screen for the susceptibility of different linker sequences to cleavage by Cathepsin B.[4]
Objective: To determine the rate of cleavage of a fluorogenic peptide substrate by Cathepsin B.
Materials:
-
Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC)
-
Recombinant Human Cathepsin B
-
Assay Buffer: pH 5.0-6.0 with DTT[4]
-
96-well microplate (black, for fluorescence)
-
Fluorescence plate reader
Brief Protocol:
-
Prepare a solution of the peptide-AMC substrate in the assay buffer.
-
Add the substrate solution to the wells of a 96-well microplate.
-
Activate the Cathepsin B with DTT as described in the HPLC-based assay.
-
Initiate the reaction by adding the activated Cathepsin B to the wells.
-
Incubate the plate in a fluorescence plate reader at 37°C.
-
Monitor the increase in fluorescence over time (e.g., λEx = 380 nm, λEm = 460 nm for AMC).
-
The rate of cleavage is determined from the slope of the fluorescence versus time plot.[4]
Linker Specificity and Considerations
While the Val-Cit linker was designed for cleavage by Cathepsin B, it is important to note that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute to its cleavage.[4][9] This redundancy can be advantageous in preventing resistance to ADCs due to the loss of a single protease.[4]
However, the Val-Cit linker is not entirely specific to lysosomal proteases and has shown susceptibility to premature cleavage by other enzymes, such as human neutrophil elastase and the mouse-specific carboxylesterase Ces1C.[4][13] This can impact preclinical evaluation in rodent models and potentially contribute to off-target toxicity.[4][14] To address this, linker modifications, such as the addition of a glutamic acid residue to create a Glu-Val-Cit linker, have been developed to reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[13][14]
Conclusion
The Cathepsin B-mediated cleavage of the Val-Cit dipeptide linker is a highly effective and clinically validated strategy for achieving tumor-specific drug release from ADCs.[1][4] A thorough understanding of the cleavage mechanism, careful consideration of linker specificity, and robust in vitro characterization are essential for the successful design and development of next-generation ADCs with improved therapeutic outcomes. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers working in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Cathepsin B: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A two-trick pony: lysosomal protease cathepsin B possesses surprising ligase activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00224K [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysosomal trafficking and cysteine protease metabolism confer target-specific cytotoxicity by peptide-linked anti-CD30-auristatin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Synthesis of Mal-amide-peg8-val-cit-pab-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-amide-peg8-val-cit-pab-OH is a sophisticated, cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its components, mechanism of action, and a detailed, plausible synthesis protocol based on established bioconjugation chemistries. The document is intended to serve as a valuable resource for researchers and professionals in the field of targeted cancer therapy and ADC development.
Introduction: The Role of Linkers in Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule chemotherapy agents. The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload. Its properties significantly influence the stability, efficacy, and safety of the conjugate. This compound is an advanced linker designed to be stable in systemic circulation and to release the payload specifically within the target cancer cells.
This linker is comprised of several key functional units:
-
Maleimide (B117702): A reactive group for covalent attachment to thiol groups on the antibody, typically on cysteine residues.
-
PEG8: An eight-unit polyethylene (B3416737) glycol spacer that enhances solubility and improves the pharmacokinetic properties of the ADC.
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically cleaved by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.
-
p-aminobenzyl alcohol (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the attached drug payload.
Mechanism of Action: Targeted Payload Release
The efficacy of an ADC utilizing the this compound linker is predicated on a multi-step intracellular process. This targeted delivery and release mechanism minimizes off-target toxicity and enhances the therapeutic index of the cytotoxic agent.
The process unfolds as follows:
-
Circulation: The ADC circulates in the bloodstream, with the linker ensuring the cytotoxic payload remains securely attached to the antibody.
-
Targeting and Internalization: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes, including Cathepsin B.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the p-aminobenzyl alcohol (PAB) of the linker.[1]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates a spontaneous 1,6-elimination reaction in the PAB spacer. This "self-immolative" cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell, where it can then exert its therapeutic effect.[2]
Below is a diagram illustrating this signaling pathway:
Synthesis of this compound
The overall synthetic strategy involves three main stages:
-
Synthesis of the core dipeptide linker, Val-Cit-PAB-OH.
-
Synthesis of the activated maleimide-PEG8 component.
-
Coupling of the maleimide-PEG8 unit to the Val-Cit-PAB-OH core.
Experimental Protocols
Protocol 3.1.1: Synthesis of Fmoc-Val-Cit-PAB-OH
This protocol outlines the synthesis of the protected dipeptide-spacer conjugate.
-
Fmoc protection of L-Citrulline: L-Citrulline is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base to yield Fmoc-L-Citrulline.
-
Coupling of Fmoc-L-Citrulline with p-aminobenzyl alcohol (PAB-OH): Fmoc-L-Citrulline is activated with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then reacted with p-aminobenzyl alcohol to form Fmoc-Cit-PAB-OH.
-
Fmoc deprotection: The Fmoc protecting group is removed from Fmoc-Cit-PAB-OH using a mild base, typically piperidine (B6355638) in DMF, to yield H₂N-Cit-PAB-OH.
-
Dipeptide formation: The resulting amine is then coupled with Fmoc-protected valine that has been activated, for example, as an N-hydroxysuccinimide (OSu) ester (Fmoc-Val-OSu), to form Fmoc-Val-Cit-PAB-OH.
Protocol 3.1.2: Synthesis of Maleimide-PEG8-NHS Ester
This protocol describes the preparation of the activated maleimide-PEG8 linker.
-
Reaction of Maleic Anhydride (B1165640) with an amino-PEG8-acid: An amino-PEG8-carboxylic acid is reacted with maleic anhydride to form a maleamic acid.
-
Cyclization to Maleimide: The maleamic acid is then cyclized to the maleimide, typically by treatment with acetic anhydride and a base.
-
Activation of the Carboxylic Acid: The terminal carboxylic acid of the maleimide-PEG8 is activated as an N-hydroxysuccinimide (NHS) ester by reaction with N-hydroxysuccinimide and a carbodiimide (B86325) coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride).
Protocol 3.1.3: Synthesis of this compound
This final stage involves the coupling of the two previously synthesized fragments.
-
Fmoc deprotection of Fmoc-Val-Cit-PAB-OH: The Fmoc protecting group is removed from Fmoc-Val-Cit-PAB-OH using piperidine in DMF to expose the free amine of the valine residue, yielding H₂N-Val-Cit-PAB-OH.
-
Coupling Reaction: The amine-containing Val-Cit-PAB-OH is then reacted with the Maleimide-PEG8-NHS ester in a suitable solvent such as DMF or DMSO. The NHS ester reacts with the primary amine of the valine to form a stable amide bond, yielding the final product, this compound.
-
Purification: The final compound is purified using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis:
Quantitative Data
While comprehensive quantitative data for the complete synthesis of this compound is proprietary to the manufacturers, data for key steps in the synthesis of the related Mc-Val-Cit-PABOH linker have been published. An improved synthetic route for Mc-Val-Cit-PABOH, which avoids epimerization, has been reported with an overall yield of 50% over six steps.[1] The final coupling step to introduce the maleimide group has been reported to proceed with yields of up to 95%.
| Synthesis Step | Reactants | Product | Reported Yield | Purity | Reference |
| Synthesis of Mc-Val-Cit-PABOH | L-Citrulline and other precursors | Mc-Val-Cit-PABOH | 50% (overall) | High diastereoselectivity | [1] |
| Final Maleimide Coupling | H₂N-Val-Cit-PABOH, Mc-OSu | Mc-Val-Cit-PABOH | up to 95% | Single diastereomer | [1] |
Conclusion
This compound represents a significant advancement in the field of ADC technology. Its modular design, incorporating a stable antibody conjugation moiety, a biocompatible spacer, a specific enzymatic cleavage site, and a self-immolative linker, provides a robust platform for the development of highly targeted and effective cancer therapeutics. The synthetic route, while complex, relies on well-established and reproducible chemical transformations. This technical guide provides a foundational understanding of this important molecule for researchers dedicated to the advancement of next-generation antibody-drug conjugates.
References
Hydrophilic ADC Linkers: A Technical Guide to Improving Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window of antibody-drug conjugates (ADCs) is critically dependent on their pharmacokinetic properties. A key determinant of an ADC's in vivo fate is the linker that connects the monoclonal antibody to the potent cytotoxic payload. Hydrophobic linkers and payloads can lead to challenges such as aggregation, rapid clearance, and off-target toxicity, thereby narrowing the therapeutic window. The incorporation of hydrophilic linkers has emerged as a pivotal strategy to overcome these limitations and enhance the clinical potential of ADCs.
This in-depth technical guide explores the core principles of hydrophilic ADC linkers, their impact on pharmacokinetics, and the experimental methodologies used for their characterization.
The Role of Hydrophilicity in ADC Pharmacokinetics
The hydrophobicity of many potent cytotoxic payloads can induce aggregation of ADCs, leading to their rapid clearance from circulation by the reticuloendothelial system.[1][2] This not only reduces the amount of ADC that reaches the tumor but can also lead to off-target toxicities.[] Hydrophilic linkers, by increasing the overall solubility and stability of the ADC, can mitigate these issues.[4][5]
The primary benefits of incorporating hydrophilic linkers into ADCs include:
-
Reduced Aggregation and Improved Solubility: Hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), create a hydration shell around the ADC, which helps to prevent aggregation and improve solubility.[1][6] This is particularly crucial when working with high drug-to-antibody ratios (DARs).[4]
-
Enhanced Pharmacokinetics: By reducing aggregation and nonspecific uptake, hydrophilic linkers can prolong the circulation half-life of ADCs, leading to increased exposure and greater accumulation in tumor tissues.[1][7][8]
-
Improved Therapeutic Index: The enhanced pharmacokinetic profile and reduced off-target toxicity contribute to a wider therapeutic window, allowing for higher doses to be administered safely, potentially leading to improved efficacy.[9][10]
-
Enabling Higher Drug-to-Antibody Ratios (DAR): Hydrophilic linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the ADC's physical stability, which can lead to enhanced potency.[1][4]
Types of Hydrophilic Linkers
A variety of hydrophilic moieties can be incorporated into ADC linkers to improve their properties. The most common strategies involve the use of polyethylene glycol (PEG) chains and hydrophilic peptide sequences.
Polyethylene Glycol (PEG) Linkers
PEG is a biocompatible and hydrophilic polymer that is widely used in drug delivery to improve the pharmacokinetic properties of therapeutic agents.[5] In the context of ADCs, PEG chains of varying lengths can be incorporated into the linker structure.[7][8] The length of the PEG linker is a critical parameter that can be optimized to balance improved pharmacokinetics with retained potency.[8]
Generally, longer PEG chains lead to a more pronounced improvement in the pharmacokinetic profile, including a longer half-life and increased area under the curve (AUC).[8] However, excessively long linkers may sometimes negatively impact the in vitro cytotoxicity of the ADC.[7]
Hydrophilic Peptide Linkers
Certain peptide sequences can also impart hydrophilicity to ADC linkers. These linkers are often designed to be cleavable by proteases that are upregulated in the tumor microenvironment or within lysosomes.[11] Examples of amino acids that can increase the hydrophilicity of peptide linkers include charged or polar residues.[12] The sequence of the peptide linker can be engineered to fine-tune its stability and cleavage characteristics.[12]
Data Presentation: Impact of Hydrophilic Linkers on Pharmacokinetics
The following tables summarize quantitative data from preclinical studies, demonstrating the impact of hydrophilic linkers on key pharmacokinetic parameters of ADCs. It is important to note that direct comparisons between different studies should be made with caution due to variations in the antibody, payload, linker chemistry, and animal models used.
| Linker Type | Antibody | Payload | DAR | Clearance (mL/day/kg) | Half-life (t½) (days) | AUC (µg·day/mL) | Animal Model | Reference |
| Hydrophobic (SMCC) | Anti-EpCAM | DM1 | ~3.5 | Not Reported | Not Reported | Not Reported | Not Reported | [9] |
| Hydrophilic (PEG4) | Anti-EpCAM | DM1 | ~3.5 | Not Reported | Not Reported | Not Reported | Not Reported | [9] |
| Hydrophilic (Sulfonate) | Anti-EpCAM | DM1 | ~3.5 | Not Reported | Not Reported | Not Reported | Not Reported | [9] |
| No PEG | Non-binding IgG | MMAE | 8 | ~15 | Not Reported | Not Reported | Rat | [7] |
| PEG2 | Non-binding IgG | MMAE | 8 | ~10 | Not Reported | Not Reported | Rat | [7] |
| PEG4 | Non-binding IgG | MMAE | 8 | ~7 | Not Reported | Not Reported | Rat | [7] |
| PEG8 | Non-binding IgG | MMAE | 8 | ~5 | Not Reported | Not Reported | Rat | [7] |
| PEG12 | Non-binding IgG | MMAE | 8 | ~5 | Not Reported | Not Reported | Rat | [7] |
| PEG24 | RS7 (anti-Trop-2) | MMAE | 4 | Not Reported | 4.3 | 240.3 | Mouse | [10] |
| Val-Cit (Hydrophobic) | RS7 (anti-Trop-2) | MMAE | 4 | Not Reported | 2.9 | 165.8 | Mouse | [10] |
| Linker Type | Antibody | Payload | DAR | Tumor Uptake (%ID/g at 168h) | Liver Uptake (%ID/g at 168h) | Animal Model | Reference |
| Hydrophilic (Glutamate Spacer) | (ZHER2:2891)2-ABD | DM1 | Not Reported | ~15 | ~5 | Mouse | [5] |
| No Spacer | (ZHER2:2891)2-ABD | DM1 | Not Reported | ~15 | ~10 | Mouse | [5] |
Mandatory Visualizations
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of ADCs with hydrophilic linkers.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To determine the average number of drug-linker molecules conjugated to an antibody and to assess the distribution of different drug-loaded species.
Principle: HIC separates proteins based on their hydrophobicity. The addition of a hydrophobic drug-linker to an antibody increases its hydrophobicity, leading to a longer retention time on the HIC column. ADCs with different numbers of conjugated drugs will have different retention times, allowing for their separation and quantification.[13][14]
Materials:
-
HIC HPLC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample (typically 10-50 µg) onto the column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Peak Area of all species)
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of drug deconjugation in plasma.[15][16]
Principle: The ADC is incubated in plasma at 37°C, and at various time points, the amount of intact ADC, total antibody, and released payload are quantified. This provides an indication of the linker's stability in a biologically relevant matrix.
Materials:
-
ADC sample
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
LC-MS/MS system for payload quantification
-
ELISA or LC-MS for total and conjugated antibody quantification
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the plasma samples.
-
Immediately process the samples to stop any further degradation (e.g., by freezing at -80°C).
-
Quantify the concentration of the released payload in the plasma samples using a validated LC-MS/MS method.
-
Quantify the concentration of total antibody and conjugated antibody using an appropriate method (e.g., ELISA or immuno-capture LC-MS).
-
Calculate the percentage of drug released over time.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of the ADC in a preclinical animal model.[17][18]
Principle: The ADC is administered to mice, and blood samples are collected at various time points to measure the concentration of the ADC and its components (total antibody, conjugated antibody, and free payload) over time. This data is used to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Materials:
-
Tumor-bearing or non-tumor-bearing mice
-
ADC sample formulated in a sterile vehicle (e.g., PBS)
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
Analytical methods for quantifying ADC components in plasma (as described above)
Procedure:
-
Administer a single intravenous (IV) dose of the ADC to a cohort of mice (e.g., 5-10 mg/kg).
-
At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168, 336 hours post-dose), collect blood samples from the mice.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentrations of total antibody, conjugated antibody, and free payload in the plasma samples using validated analytical methods.
-
Plot the concentration-time data for each analyte and perform non-compartmental or compartmental analysis to determine the pharmacokinetic parameters.
-
(Optional) At terminal time points, collect tumors and other tissues to assess the biodistribution of the ADC.[5]
Conclusion
The incorporation of hydrophilic linkers represents a significant advancement in ADC technology, enabling the development of more stable, effective, and safer cancer therapeutics. By mitigating the challenges associated with hydrophobic payloads and linkers, hydrophilic linkers contribute to improved pharmacokinetic profiles, leading to a wider therapeutic window. The careful selection and optimization of the hydrophilic linker, in conjunction with rigorous in vitro and in vivo characterization, are crucial for the successful clinical translation of next-generation ADCs. This technical guide provides a foundational understanding of the principles and methodologies that are essential for researchers and drug developers working in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. adcreview.com [adcreview.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. cellmosaic.com [cellmosaic.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. ADC Plasma Stability Analysis 丨INOMIXO [inomixo.com]
- 17. benchchem.com [benchchem.com]
- 18. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Understanding the Bystander Effect with Cleavable Linkers: A Technical Guide
The advent of Antibody-Drug Conjugates (ADCs) represents a significant leap forward in targeted cancer therapy. By combining the specificity of a monoclonal antibody with the potent cell-killing power of a cytotoxic payload, ADCs are designed to deliver therapy directly to tumor cells while minimizing systemic toxicity.[1][2][3][4] A critical mechanism that enhances the therapeutic efficacy of certain ADCs is the "bystander effect," a phenomenon particularly relevant in the context of heterogeneous tumors.[5][6][7] This guide provides an in-depth technical examination of the bystander effect, focusing on the pivotal role of cleavable linkers, the properties of the cytotoxic payload, and the experimental methodologies used to evaluate this phenomenon.
The Core Mechanism: From Targeted Cell to Bystander
The bystander effect is the ability of an ADC to kill not only the antigen-positive (Ag+) cancer cells it directly targets but also adjacent antigen-negative (Ag-) cells.[5][8] This is crucial for effective treatment of solid tumors, which are often characterized by heterogeneous antigen expression.[6][] The effect is contingent on the ADC's design, specifically the use of a cleavable linker and a membrane-permeable payload.
The process unfolds in a series of steps:
-
Binding and Internalization : The ADC circulates in the bloodstream until its antibody component recognizes and binds to a specific antigen on the surface of a target cancer cell (Ag+).[5]
-
Endocytosis and Trafficking : The cell internalizes the ADC-antigen complex through endocytosis, trafficking it to the lysosome.[5][]
-
Linker Cleavage : Inside the lysosome, the cleavable linker is broken down by specific enzymes (e.g., Cathepsin B) or acidic conditions.[1][][10] This step is critical, as it releases the cytotoxic payload from the antibody.
-
Payload Diffusion : If the released payload is sufficiently non-polar and membrane-permeable, it can diffuse out of the targeted Ag+ cell and into the surrounding tumor microenvironment.[5][]
-
Bystander Killing : The diffused payload then enters neighboring cells, including Ag- cells that were not targeted by the ADC, and induces cytotoxicity, leading to their death.[5][11]
The Role of Cleavable Linkers
The choice of linker is a critical determinant of an ADC's ability to induce a bystander effect.[12] Linkers are broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers : These are designed to be stable in systemic circulation but are labile under specific conditions within the tumor microenvironment or inside cancer cells.[1][13][14] This controlled release is what enables the bystander effect. Common cleavage mechanisms include:
-
Protease-Sensitive Linkers : These often contain dipeptide sequences, like valine-citrulline (VC), which are efficiently cleaved by lysosomal proteases such as Cathepsin B that are often upregulated in tumor cells.[1][10][14]
-
pH-Sensitive Linkers : Linkers like hydrazones are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[1][]
-
Glutathione-Sensitive Linkers : Disulfide-based linkers are cleaved in the presence of high intracellular concentrations of reducing agents like glutathione, which is more abundant inside cells than in the bloodstream.[1]
-
-
Non-Cleavable Linkers : These linkers, such as thioether-based SMCC, rely on the complete proteolytic degradation of the antibody within the lysosome to release the payload.[14] The payload is released still attached to the linker and a single amino acid. This complex is often charged and membrane-impermeable, thus preventing its diffusion out of the target cell and precluding a bystander effect.[12][16]
Payload Properties: The Key to Diffusion
For the bystander effect to occur, the released cytotoxic agent must be able to cross cell membranes. Key properties include:
-
Permeability : The payload should be sufficiently lipophilic and non-polar to diffuse across the lipid bilayer of the cell membrane.[]
-
Potency : The payload must be highly potent (effective at sub-nanomolar concentrations) so that the amount that diffuses to neighboring cells is sufficient to induce cell death.[17]
-
Charge : Neutral or uncharged molecules generally exhibit better membrane permeability. Payloads released from non-cleavable linkers often retain a charged amino acid residue, which significantly limits their ability to exit the cell.[12][16]
Quantitative Analysis of the Bystander Effect
The efficacy of the bystander effect can be quantified by comparing the cytotoxic activity of an ADC in monoculture versus co-culture settings. The half-maximal inhibitory concentration (IC50) is a key metric.
| ADC Component | Cell Line (Antigen Status) | Culture Condition | Approx. IC50 (nM) | Bystander Effect | Reference |
| T-vc-MMAE | N87 (HER2-positive) | Monoculture | ~0.1 | - | [18] |
| T-vc-MMAE | GFP-MCF7 (HER2-negative) | Monoculture | ~350 | - | [18] |
| T-vc-MMAE | GFP-MCF7 (HER2-negative) | Co-culture with N87 cells | Significantly Lowered | Yes | [18] |
| T-DM1 | MCF7 (HER2-negative) | Co-culture with SKBR3 cells | No significant effect | No | [19] |
| DS-8201a | MCF7 (HER2-negative) | Co-culture with SKBR3 cells | Cytotoxicity Observed | Yes | [19] |
Table 1: Comparative cytotoxicity data illustrating the bystander effect. T-vc-MMAE and DS-8201a (cleavable linkers) show a potent killing effect on antigen-negative cells when co-cultured with antigen-positive cells, an effect not observed with the non-cleavable T-DM1.
Experimental Protocols for Assessing the Bystander Effect
Several robust in vitro and in vivo assays are used to detect and quantify the bystander effect.
This assay is a primary method for evaluating the bystander effect by culturing Ag+ and Ag- cells together.[16]
Methodology:
-
Cell Line Selection : Select an antigen-positive (Ag+) cell line (e.g., HER2-positive SKBR3 or NCI-N87) and an antigen-negative (Ag-) cell line (e.g., HER2-negative MCF7).[16][19] To distinguish between the two populations, the Ag- cell line is often engineered to express a fluorescent protein like GFP.[16][18]
-
Co-Culture Seeding : Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[16] Include monocultures of each cell line as controls.
-
ADC Treatment : After allowing cells to adhere (typically 24 hours), treat the co-cultures and monocultures with serial dilutions of the test ADC and relevant controls (e.g., an isotype control ADC, an ADC with a non-cleavable linker).[16][19]
-
Incubation : Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).[20]
-
Viability Analysis : Quantify the viability of the Ag- (GFP-positive) cell population using methods such as flow cytometry, high-content imaging, or a fluorescence plate reader.[8][20] A significant reduction in the viability of Ag- cells in the co-culture compared to the Ag- monoculture control indicates a bystander effect.[19]
This assay helps determine if the cytotoxic effect is mediated by a secreted, stable payload.[19][21]
Methodology:
-
Prepare Conditioned Medium : Culture Ag+ cells (e.g., SKBR3) and treat them with the test ADC for a set period (e.g., 72-96 hours).[19] The cell culture supernatant, now "conditioned" with any released payload, is collected.
-
Treat Bystander Cells : Seed Ag- cells (e.g., MCF7) in a separate plate. After they adhere, replace their normal culture medium with the conditioned medium collected in step 1.[19]
-
Incubation and Analysis : Incubate the Ag- cells for 72-96 hours and assess their viability.[19] A reduction in viability indicates that a stable, cytotoxic payload was released from the Ag+ cells into the medium.
To confirm the bystander effect in a more complex biological system, co-inoculation xenograft models are used.[8]
Methodology:
-
Model Establishment : Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice.[16] The Ag- cells are often engineered to express a reporter gene like luciferase for non-invasive in vivo imaging.[8][16]
-
Treatment : Once tumors are established, treat the mice with the ADC, a vehicle control, or a non-binding control ADC.
-
Monitoring : Monitor tumor growth using calipers and, for the Ag- population, bioluminescence imaging.
-
Analysis : A significant reduction in the bioluminescence signal and overall tumor volume in the ADC-treated group compared to controls provides evidence of in vivo bystander killing.[8]
Signaling Pathways of Payload-Induced Cytotoxicity
The ultimate goal of the payload is to induce apoptosis. The specific signaling pathway activated depends on the payload's mechanism of action.
-
Tubulin Inhibitors (e.g., MMAE, DM1) : These agents disrupt microtubule dynamics, which are essential for forming the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequent activation of the intrinsic apoptotic pathway, involving the activation of a cascade of caspases.[17]
-
Topoisomerase I Inhibitors (e.g., DXd, SN-38) : These payloads cause DNA damage by trapping topoisomerase I-DNA cleavage complexes. The resulting DNA strand breaks trigger a DNA damage response, leading to cell cycle arrest and apoptosis.[17][22]
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]
- 3. Revolutionizing ADC development: The critical role of advanced dispensing systems | Revvity [revvity.com]
- 4. pharmafocuseurope.com [pharmafocuseurope.com]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 14. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 16. benchchem.com [benchchem.com]
- 17. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
- 18. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Navigating the Safety and Toxicity Landscape of Mal-amide-peg8-val-cit-pab-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The innovative field of Antibody-Drug Conjugates (ADCs) relies on the sophisticated interplay of its three core components: a monoclonal antibody, a potent cytotoxic payload, and a linker that connects them. The linker, Mal-amide-peg8-val-cit-pab-OH, represents a significant advancement in ADC technology, designed for enhanced stability and targeted payload delivery. This technical guide provides a comprehensive overview of the safety and toxicity profile of this linker, drawing upon data from its constituent parts to offer a robust understanding for researchers and drug developers.
Executive Summary
Component-Based Safety and Toxicity Analysis
The safety profile of this compound is best understood by examining its individual functional units.
Maleimide (B117702) Group
The maleimide moiety is a reactive group essential for the covalent attachment of the linker to cysteine residues on the monoclonal antibody.[4] Due to its reactive nature, it is advisable to handle the linker with appropriate personal protective equipment (PPE) to avoid potential irritation.
PEG8 Spacer
The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the ADC.[] This generally leads to improved solubility, reduced aggregation, and a longer circulation half-life.[2][] PEGylation is a well-established strategy to improve the safety and pharmacokinetic profile of biopharmaceuticals.[2][] While specific toxicity data for PEG8 is limited, a safety data sheet for a similar compound, m-PEG3-aldehyde, suggests the potential for skin, eye, and respiratory irritation.[6] Therefore, handling with care in a well-ventilated area is recommended.[6]
Val-Cit-PAB Cleavable Linker
The Val-Cit dipeptide is a critical component for the targeted release of the cytotoxic drug.[1][] This linker is designed to be stable in the bloodstream, preventing premature release of the payload and associated systemic toxicity.[1] Upon internalization of the ADC into the target cancer cell, the Val-Cit linker is cleaved by lysosomal proteases, particularly cathepsin B, which are often overexpressed in the tumor microenvironment.[1][][7] This enzymatic cleavage initiates the self-immolation of the PAB spacer, leading to the release of the active drug.[7]
The stability of the Val-Cit linker is a key determinant of the ADC's safety profile. While it demonstrates high stability in human plasma, studies have shown it can be susceptible to premature cleavage by certain mouse carboxylesterases.[8] This has led to the development of modified linkers, such as the glutamic acid-valine-citrulline (EVCit) linker, to improve stability in preclinical mouse models.[8]
Quantitative Data Summary
Direct quantitative toxicity data such as LD50 or IC50 values for the this compound linker itself are not publicly available. The toxicity of an ADC utilizing this linker is predominantly determined by the cytotoxic payload it carries. However, the following table summarizes the known characteristics of the linker's components that contribute to its overall safety profile.
| Component | Function | Potential Hazards / Safety Considerations |
| Maleimide | Covalent conjugation to antibody | Potential for skin, eye, and respiratory irritation due to its reactive nature. |
| PEG8 Spacer | Enhances hydrophilicity and improves pharmacokinetics | Generally considered safe and biocompatible. May cause mild irritation. |
| Val-Cit-PAB | Cathepsin-cleavable linker for targeted drug release | High stability in human plasma minimizes systemic toxicity. Susceptible to premature cleavage in mouse plasma, which is a consideration for preclinical model selection. |
Experimental Protocols
The assessment of the safety and efficacy of an ADC with a this compound linker involves several key experiments:
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature drug release in plasma.
Methodology:
-
The ADC is incubated in human and mouse plasma at 37°C for various time points.
-
At each time point, samples are collected and subjected to analysis by methods such as ELISA (to measure ADC concentration) and LC-MS/MS (to quantify the amount of released free drug).
-
The half-life of the ADC and the percentage of released drug over time are calculated to assess linker stability.
In Vitro Cytotoxicity Assay
Objective: To evaluate the potency and specificity of the ADC against target and non-target cell lines.
Methodology:
-
Cancer cell lines with varying levels of target antigen expression are cultured.
-
Cells are treated with serial dilutions of the ADC for a defined period (e.g., 72-96 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
The IC50 (half-maximal inhibitory concentration) is calculated for each cell line to determine the ADC's potency and selectivity.
In Vivo Efficacy and Toxicity Studies
Objective: To assess the anti-tumor activity and safety profile of the ADC in a living organism.
Methodology:
-
Tumor xenograft models are established in immunocompromised mice by implanting human cancer cells.
-
Once tumors reach a specified size, mice are treated with the ADC at various dose levels.
-
Tumor growth is monitored over time to evaluate efficacy.
-
Animal body weight, clinical signs of toxicity, and hematological and clinical chemistry parameters are monitored to assess safety.
-
At the end of the study, major organs are collected for histopathological analysis.
Visualizing Key Processes
To further elucidate the mechanisms and workflows associated with this compound, the following diagrams are provided.
References
- 1. Purchase Directly from Val-Cit-PAB | China Val-Cit-PAB Supplies [liwei-peptide.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
Val-Cit-PAB Linkers in Antibody-Drug Conjugates: A Technical Guide to the Core Intellectual Property and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The Val-Cit-PAB (Valine-Citrulline-para-aminobenzylcarbamate) linker is a cornerstone in the field of antibody-drug conjugates (ADCs), enabling the targeted delivery of potent cytotoxic agents to cancer cells. Its sophisticated design ensures stability in systemic circulation and specific cleavage within the tumor microenvironment, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. This guide provides an in-depth analysis of the core technology, intellectual property landscape, and key experimental methodologies associated with Val-Cit-PAB linkers.
Core Concepts: Structure and Mechanism of Action
The Val-Cit-PAB linker is a tripartite system, with each component playing a crucial role in the ADC's function.
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the recognition site for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in tumor cells.[1][] The specificity of this cleavage is pH-dependent, with optimal activity in the acidic environment of the lysosome, thus preventing premature drug release in the bloodstream where the pH is neutral.[1]
-
p-Aminobenzylcarbamate (PAB) Spacer: The PAB group acts as a self-immolative spacer.[1] Following the enzymatic cleavage of the amide bond between citrulline and PAB, a cascade of electronic rearrangements leads to the release of the unmodified cytotoxic payload.[3] This "self-immolation" is critical for ensuring that the active drug is liberated in its most potent form.[1]
-
Maleimide Group (MC): Often, a maleimidocaproyl (MC) group is attached to the valine residue. This group serves as a reactive handle for conjugation to the antibody, typically through the sulfhydryl groups of cysteine residues.
The overall mechanism of action is a sequential process that begins with the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization and trafficking to the lysosome.
Intellectual Property Landscape
The intellectual property surrounding Val-Cit-PAB linkers is extensive, with Seattle Genetics (now Seagen Inc.) being a key innovator and patent holder in this space.[4][5] Their patents cover the composition of matter of the linker-drug conjugates, methods of use for treating cancer, and the ADCs themselves.
| Patent Number | Assignee | Filing Date | Core Claim Summary |
| US 7,659,241 | Seattle Genetics, Inc. | 2004-11-05 | Covers cleavable linkers, including Val-Cit, conjugated to auristatin payloads like MMAE.[6] |
| US 7,750,116 | Seattle Genetics, Inc. | 2007-02-20 | Pertains to antibody-drug conjugate metabolites, including those with the Val-Cit-PAB linker.[7] |
| US 11,103,593 | Seattle Genetics, Inc. | 2017-05-12 | Describes pegylated drug-linkers, including Val-Cit, for improved pharmacokinetics of ligand-drug conjugates.[8] |
| WO 2017/066668 | 2016-10-14 | Discloses compositions with a cytotoxic/vascular disrupting agent payload attached to a linker, which can be a Cathepsin B cleavable linker like Val-Cit.[9] | |
| CN 110835316 | 2019-08-23 | Relates to linkers, linker-containing antibody-drug conjugates, and their uses, including Val-Cit dipeptide linkers.[10] | |
| WO 2018/218004 | 2018-05-16 | Provides antibody-drug conjugates with branched linkers that can incorporate polypeptides like Val-Cit.[11] |
Quantitative Data on Linker Performance
The performance of a Val-Cit-PAB linker is evaluated based on its stability in circulation and its susceptibility to cleavage in the target environment.
Plasma Stability
An ideal linker should remain intact in the bloodstream to prevent premature release of the cytotoxic payload and associated off-target toxicity.
| Linker Type | Plasma Source | Stability Metric | Result | Reference |
| Val-Cit | Human | % Intact ADC after 28 days | No significant degradation | [1][12] |
| Val-Cit | Mouse | % MMAF lost after 14 days | >95% | [12] |
| Glu-Val-Cit | Mouse | % MMAF lost after 14 days | Almost no cleavage | [12] |
| Val-Cit | Human | Half-life | > 7 days | [11] |
| Sulfatase-cleavable | Mouse | Stability | > 7 days | [13] |
| Val-Ala | Mouse | Stability | Hydrolyzed within 1 hour | [13] |
| Val-Cit | Mouse | Stability | Hydrolyzed within 1 hour | [13] |
Note: The instability of the Val-Cit linker in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c).[14][15]
Enzymatic Cleavage
The rate of cleavage by Cathepsin B is a critical determinant of the ADC's efficacy.
| Linker | Enzyme | Metric | Value | Reference |
| Val-Cit ADC | Cathepsin B | Half-life | 4.6 hours | [1] |
| Ser-Val-Cit ADC | Cathepsin B | Half-life | 5.4 hours | [1] |
| Glu-Val-Cit ADC | Cathepsin B | Half-life | 2.8 hours | [1] |
| Sulfatase-cleavable | Sulfatase | Half-life | 24 minutes | [13] |
In Vitro Cytotoxicity
The potency of ADCs utilizing the Val-Cit-PAB linker is typically assessed in cancer cell lines expressing the target antigen.
| ADC | Cell Line | Target Antigen | IC50 | Reference |
| Trastuzumab-Val-Cit-MMAE | N87, BT474, HCC1954 | Her2 | 13-50 ng/mL | [16] |
| Trastuzumab-Val-Cit-MMAE | MDA-MB-361-DYT2 (moderate Her2) | Her2 | 25-80 ng/mL (high DAR) | [16] |
| Trastuzumab-Val-Cit-MMAE | MDA-MB-361-DYT2 (moderate Her2) | Her2 | 1500-60,000 ng/mL (low DAR) | [16] |
| ADC with β-galactosidase-cleavable linker | 8.8 pmol/L | [13] | ||
| ADC with Val-Cit linker | 14.3 pmol/L | [13] | ||
| Kadcyla® (T-DM1) | 33 pmol/L | [13] | ||
| Val-Cit linker ADC (NE-treated) | MCF-7 | Order of magnitude greater than MMAE | [17] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of ADCs with Val-Cit-PAB linkers.
Synthesis of a Val-Cit-PAB Linker
A general method for the synthesis of a maleimido-caproyl-Val-Cit-PAB linker is as follows:
Methodology:
-
Fmoc protection and PABOH reaction: L-citrulline is first protected with an Fmoc group, then reacted with para-amino benzyl (B1604629) alcohol (PABOH), followed by Fmoc deprotection.[9]
-
Dipeptide formation: The resulting product is reacted with Fmoc-Val-OSu to form the dipeptide, followed by Fmoc deprotection.[9]
-
Maleimide conjugation: The deprotected dipeptide is reacted with activated maleimidocaproic acid (MC-OSu) to yield the final Val-Cit cleavable linker.[9]
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.
Objective: To determine the kinetics of drug release from a Val-Cit-PAB-linked ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
ADC with Val-Cit-PAB linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
HPLC-MS system
Protocol:
-
Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer to ensure its activation.
-
Reaction Initiation: Add the ADC to the pre-warmed assay buffer, then initiate the reaction by adding the activated Cathepsin B.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analysis: Analyze the samples by HPLC-MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate and half-life of the linker.
In Vitro Cytotoxicity Assay
This assay measures the ability of the ADC to kill cancer cells and is a key indicator of its potency.
Objective: To determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) of a Val-Cit-PAB-linked ADC on a target cancer cell line.
Materials:
-
Target cancer cell line
-
ADC with Val-Cit-PAB linker
-
Isotype control ADC
-
Cell culture medium and supplements
-
96-well plates
-
MTT or other cell viability reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the isotype control ADC. Treat the cells with the ADCs for a specified period (e.g., 72-96 hours).
-
Cell Viability Assessment: Add a cell viability reagent (e.g., MTT) to each well and incubate.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
Conclusion
The Val-Cit-PAB linker represents a highly successful and widely adopted technology in the field of antibody-drug conjugates. Its clever design, which balances stability in circulation with specific enzymatic cleavage in the tumor microenvironment, has paved the way for the development of effective and targeted cancer therapies. A thorough understanding of its mechanism of action, the associated intellectual property, and the key experimental protocols for its evaluation is crucial for researchers and drug developers working to advance the next generation of ADCs. The ongoing research into modifications of the Val-Cit linker to further improve its properties, such as stability in different preclinical species, highlights the continued importance and evolution of this critical component in the fight against cancer.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antibody-drug conjugates: Intellectual property considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. Seattle Genetics, Inc. Expands Antibody-Drug Conjugate Patent Portfolio - BioSpace [biospace.com]
- 7. US7750116B1 - Antibody drug conjugate metabolites - Google Patents [patents.google.com]
- 8. US11103593B2 - Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics - Google Patents [patents.google.com]
- 9. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 10. CN110835316A - Linker, linker-containing antibody drug conjugate and use of linker - Google Patents [patents.google.com]
- 11. WO2018218004A1 - Linkers for antibody drug conjugates - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. communities.springernature.com [communities.springernature.com]
- 15. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Mal-amide-peg8-val-cit-pab-OH in Antibody-Drug Conjugate (ADC) Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker molecule connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC.[1][] This document provides detailed application notes and protocols for the use of Mal-amide-peg8-val-cit-pab-OH, a cleavable linker, in the development of ADCs.
The this compound linker is a sophisticated molecule designed for controlled drug release within the target cancer cell. It comprises several key functional units:
-
Maleimide (B117702) (Mal): A reactive group that specifically and covalently attaches to free thiol (-SH) groups on cysteine residues of the antibody, forming a stable thioether bond.[3][4][]
-
Polyethylene (B3416737) Glycol (PEG8): An eight-unit polyethylene glycol spacer that enhances the hydrophilicity of the linker-payload, which can improve the pharmacokinetic properties of the resulting ADC and potentially reduce aggregation.[6][7][8]
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[9][10][11] This enzymatic cleavage ensures that the cytotoxic payload is released primarily inside the target cell, minimizing off-target toxicity.[12][13]
-
p-aminobenzyloxycarbonyl (pab-OH or PABC): A self-immolative spacer that, following the cleavage of the Val-Cit dipeptide, spontaneously decomposes to release the unmodified cytotoxic payload.[10][14]
This application note will detail the mechanism of action, provide comprehensive experimental protocols for conjugation and characterization, and present data in a clear and accessible format to guide researchers in the successful application of this advanced linker technology.
Mechanism of Action
The mechanism of action for an ADC utilizing the this compound linker is a multi-step process designed for targeted payload delivery and release.
Experimental Protocols
Preparation of the Drug-Linker Conjugate
Prior to conjugation with the antibody, the cytotoxic payload must be attached to the this compound linker. This typically involves the activation of the hydroxyl group on the PABC moiety, followed by reaction with an amine-containing payload. A common method is to first convert the PABC-OH to a p-nitrophenyl (PNP) carbonate, which is then reactive towards amines.
Protocol 1: Synthesis of Mal-amide-peg8-val-cit-pab-Payload
-
Activation of the Linker: Dissolve this compound in a suitable anhydrous organic solvent (e.g., Dichloromethane or Dimethylformamide).
-
Add p-nitrophenyl chloroformate and a non-nucleophilic base (e.g., pyridine (B92270) or diisopropylethylamine) to the solution.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, purify the activated linker (Mal-amide-peg8-val-cit-pab-PNP) by flash column chromatography.
-
Conjugation to Payload: Dissolve the activated linker and the amine-containing cytotoxic payload in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.
-
Stir the reaction at room temperature until completion, monitoring by HPLC.
-
Purify the final drug-linker conjugate by preparative reverse-phase HPLC.
-
Lyophilize the purified product to obtain a solid and characterize by Mass Spectrometry and NMR.
Antibody-Drug Conjugation
The conjugation of the drug-linker to the antibody is achieved through the reaction of the maleimide group with free thiols on the antibody. These thiols are typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region.
Protocol 2: Cysteine-Based Antibody Conjugation
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, containing EDTA).
-
Add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution. The molar excess of the reducing agent will determine the number of disulfide bonds reduced and thus the final Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.4).[15]
-
-
Conjugation Reaction:
-
Dissolve the Mal-amide-peg8-val-cit-pab-Payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the conjugation buffer.
-
Add the drug-linker solution to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR.[]
-
Gently mix and incubate the reaction at 4°C or room temperature for 1-4 hours. The reaction should be performed in the dark if any components are light-sensitive.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
Concentrate the purified ADC and exchange it into the final formulation buffer.
-
| Parameter | Typical Range | Notes |
| Antibody Concentration | 5 - 20 mg/mL | Higher concentrations can promote aggregation. |
| Reducing Agent (TCEP) | 2 - 10 molar equivalents | Varies depending on the desired level of reduction. |
| Reduction Temperature | 37°C | |
| Reduction Time | 30 - 60 minutes | |
| Drug-Linker Molar Excess | 4 - 10 molar equivalents | Optimization is required to achieve the target DAR.[] |
| Conjugation Temperature | 4°C - 25°C | Lower temperatures can help to minimize aggregation. |
| Conjugation Time | 1 - 4 hours | |
| Conjugation pH | 6.5 - 7.5 | Optimal for maleimide-thiol reaction.[3] |
Table 1: Typical Reaction Conditions for Cysteine-Based ADC Conjugation.
Characterization of the ADC
Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety. Key parameters to assess include the Drug-to-Antibody Ratio (DAR), purity, and stability.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[17] Several methods can be used for DAR determination.
Protocol 3: DAR Determination by UV/Vis Spectroscopy
This method is a rapid and straightforward way to determine the average DAR.[18][19]
-
Principle: The concentrations of the antibody and the payload are determined by measuring the absorbance of the ADC solution at two different wavelengths, typically 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload.[17]
-
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and the maximum absorbance wavelength of the drug (Aλmax).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective molar extinction coefficients (ε).
-
The DAR is then calculated as the molar ratio of the drug to the antibody.
-
Protocol 4: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, providing information on the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[20][21][22]
-
Principle: The conjugation of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody. HIC separates these species, with unconjugated antibody eluting first, followed by ADCs with increasing DARs.
-
Procedure:
-
Inject the purified ADC onto a HIC column.
-
Elute the ADC species using a decreasing salt gradient (e.g., ammonium (B1175870) sulfate).
-
Integrate the peak areas corresponding to each drug-loaded species.
-
The weighted average DAR is calculated from the relative peak areas.[20]
-
| DAR Species | Expected Elution Order |
| DAR 0 (Unconjugated) | First |
| DAR 2 | Second |
| DAR 4 | Third |
| DAR 6 | Fourth |
| DAR 8 | Last |
Table 2: Expected Elution Profile of a Cysteine-Linked ADC in HIC.
Purity and Aggregation Analysis
Protocol 5: Size Exclusion Chromatography (SEC)
SEC is used to determine the purity of the ADC and to quantify the level of aggregation.
-
Procedure:
-
Inject the purified ADC onto an SEC column.
-
Elute with a suitable mobile phase (e.g., PBS).
-
Monitor the eluent at 280 nm.
-
The major peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.
-
Stability Assessment
The stability of the ADC in circulation is critical to its therapeutic window.[23]
Protocol 6: In Vitro Plasma Stability Assay
-
Procedure:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, analyze the samples by HIC or another suitable method to determine the average DAR.
-
A decrease in the average DAR over time indicates deconjugation of the payload.
-
| Time Point | Expected Average DAR | Notes |
| 0 hours | Target DAR (e.g., 3.8) | |
| 24 hours | >95% of initial DAR | Val-Cit linkers generally show good plasma stability.[9] |
| 72 hours | >90% of initial DAR | |
| 7 days | >80% of initial DAR | Some deconjugation may occur over extended periods. |
Table 3: Example of Expected In Vitro Plasma Stability Data for a Val-Cit Linker-Based ADC.
Conclusion
The this compound linker is a versatile and effective tool for the development of advanced Antibody-Drug Conjugates. Its cleavable design, incorporating a cathepsin B-sensitive dipeptide and a self-immolative spacer, allows for controlled and targeted release of the cytotoxic payload within cancer cells. The inclusion of a PEG8 spacer can further enhance the properties of the resulting ADC. By following the detailed protocols for conjugation and characterization outlined in this document, researchers can effectively utilize this linker to generate potent and specific ADCs for preclinical and clinical development. Careful optimization of reaction conditions and thorough characterization of the final product are paramount to ensuring the quality and performance of the ADC.
References
- 1. biopharminternational.com [biopharminternational.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. orb.binghamton.edu [orb.binghamton.edu]
- 13. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 17. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmiweb.com [pharmiweb.com]
- 19. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibody Conjugation with Maleimide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-based linkers are extensively utilized in bioconjugation to covalently attach molecules such as drugs, fluorophores, or other macromolecules to antibodies and other proteins.[] This method is central to the development of antibody-drug conjugates (ADCs), imaging agents, and various targeted therapies.[] The maleimide (B117702) group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins.[][2] The reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions (pH 6.5-7.5), thus preserving the biological activity of the antibody.[] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[] This application note provides a detailed protocol for the conjugation of antibodies using maleimide linkers, including optional steps for antibody reduction, purification of the conjugate, and characterization.
Chemical Pathway of Maleimide-Thiol Conjugation
The conjugation process involves the nucleophilic attack of a thiol group from a cysteine residue on the antibody onto the double bond of the maleimide ring of the linker. This results in the formation of a stable thioether linkage.
Caption: Chemical reaction pathway of maleimide-thiol conjugation.
Experimental Workflow
The overall workflow for antibody conjugation with a maleimide linker involves a series of steps from antibody preparation to the final characterization of the conjugate.
Caption: Experimental workflow for antibody conjugation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the antibody conjugation protocol.
| Parameter | Recommended Range/Value | Notes |
| Antibody Preparation | ||
| Antibody Concentration | 1-10 mg/mL[3][4] | Higher concentrations can drive the reaction forward.[4] |
| Reaction Buffer | PBS, Tris, or HEPES | pH should be maintained between 7.0 and 7.5.[2][3] |
| Optional Disulfide Bond Reduction | ||
| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) | TCEP is often preferred as it does not need to be removed before conjugation.[3][5] |
| Molar Excess of TCEP | 10-100x over antibody[2][3] | |
| Incubation Time (TCEP) | 20-30 minutes at room temperature[3][6] | |
| Incubation Time (DTT) | 30 minutes at 37°C[7] | Excess DTT must be removed prior to conjugation.[3] |
| Conjugation Reaction | ||
| Maleimide Linker Stock Solution | 10 mM in anhydrous DMSO or DMF[3][6] | Prepare fresh.[2] |
| Molar Excess of Maleimide Linker | 10-20x over antibody[3][6] | This is a starting point and may require optimization.[5] |
| Reaction Temperature | Room temperature or 2-8°C[3] | |
| Reaction Time | 2 hours at room temperature or overnight at 2-8°C[3][6] | |
| Purification | ||
| Method | Gel filtration (e.g., Sephadex G-25), dialysis, HPLC, or ultrafiltration[3][6] | The choice of method depends on the scale of the reaction and the properties of the conjugate.[6] |
| Storage | ||
| Short-term (up to 1 week) | 2-8°C, protected from light[2][3] | |
| Long-term (up to 1 year) | -20°C with 50% glycerol (B35011) and stabilizers (e.g., 5-10 mg/mL BSA and 0.01-0.03% sodium azide)[2][3] |
Experimental Protocols
Materials and Reagents
-
Antibody of interest
-
Maleimide-activated linker (e.g., drug, fluorophore)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Purification supplies: Size exclusion chromatography column (e.g., Sephadex G-25), dialysis cassettes (10K MWCO), or ultrafiltration vials.[6]
-
(Optional) Bovine Serum Albumin (BSA) and Sodium Azide for long-term storage.[2]
Protocol
1. Antibody Preparation
-
Prepare the antibody in a suitable reaction buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[3][4]
-
Ensure the buffer is free of any thiol-containing compounds, unless they are being used for disulfide bond reduction.[2]
-
It is recommended to degas the buffer by applying a vacuum or by bubbling an inert gas like nitrogen or argon through it to prevent re-oxidation of thiols.[3]
2. Optional: Reduction of Disulfide Bonds
This step is necessary if the antibody does not have a sufficient number of free sulfhydryl groups for conjugation.
-
To the antibody solution, add a 10-100-fold molar excess of TCEP.[2][3]
-
Incubate the mixture for 20-30 minutes at room temperature.[3][6]
-
If using DTT, it must be removed after reduction and before the addition of the maleimide linker, for example, by using a desalting column.[3]
3. Preparation of Maleimide Linker Stock Solution
-
Allow the vial of the maleimide linker to warm to room temperature.
-
Prepare a 10 mM stock solution of the maleimide linker in anhydrous DMSO or DMF.[3][6]
-
Vortex briefly to ensure the linker is fully dissolved.[6]
4. Conjugation Reaction
-
While gently stirring or vortexing the antibody solution, add the maleimide linker stock solution to achieve a 10-20-fold molar excess of the linker over the antibody.[3][6]
-
Protect the reaction mixture from light.
-
Incubate for 2 hours at room temperature or overnight at 2-8°C.[3][6]
5. Purification of the Antibody Conjugate
-
Remove the excess, unreacted maleimide linker from the conjugated antibody using a suitable purification method such as size exclusion chromatography, dialysis, or ultrafiltration.[3][6]
-
For small-scale reactions, ultrafiltration vials can be used to prevent excessive dilution of the product.[6]
6. Characterization: Determination of the Degree of Labeling (DOL)
The DOL is the average number of linker molecules conjugated to each antibody molecule.
-
Dilute the purified antibody-linker conjugate to a concentration suitable for spectrophotometric analysis (e.g., ~0.1 mg/mL).[3]
-
Measure the absorbance of the solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of the conjugated molecule (e.g., a fluorescent dye).[3]
-
The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the conjugated molecule at 280 nm.[3] The specific formula will depend on the extinction coefficients of the antibody and the conjugated molecule.
7. Storage of the Conjugated Antibody
-
For immediate use, the purified conjugate can be stored at 2-8°C, protected from light, for up to one week.[2][3]
-
For long-term storage, add stabilizers such as 5-10 mg/mL BSA and 0.01-0.03% sodium azide.[2] For storage at -20°C, glycerol can be added to a final concentration of 50%.[2][3]
Troubleshooting
-
Low Conjugation Efficiency:
-
Antibody Aggregation:
References
Application Notes and Protocols for Mal-amide-peg8-val-cit-pab-OH in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Mal-amide-peg8-val-cit-pab-OH, a key component in the construction of Antibody-Drug Conjugates (ADCs) for targeted payload delivery to cancer cells. This advanced linker system combines several key features to ensure stability in circulation and efficient, selective release of cytotoxic agents within the tumor microenvironment.
Introduction to this compound
The this compound linker is a multi-functional molecule designed for the development of highly effective and targeted cancer therapies. It is comprised of four key components, each with a specific role in the delivery and release of a cytotoxic payload.[1][2]
-
Maleimide (Mal): This functional group provides a reactive handle for site-specific conjugation to antibodies. It readily forms a stable covalent bond with free thiol groups, such as those on cysteine residues of a monoclonal antibody (mAb).[3][4]
-
Polyethylene (B3416737) Glycol (PEG8): The eight-unit polyethylene glycol spacer enhances the solubility and improves the pharmacokinetic properties of the resulting ADC.[5][6] This hydrophilic spacer can help to reduce aggregation, which is often associated with hydrophobic payloads, and can prolong the circulation half-life of the ADC.[7]
-
Valine-Citrulline (val-cit): This dipeptide sequence serves as a specific cleavage site for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[8][9][10] This enzymatic cleavage is a critical step for the selective release of the payload within the target cancer cell.
-
p-Aminobenzyl Alcohol (pab-OH): This "self-immolative" spacer connects the dipeptide to the cytotoxic drug. Following the enzymatic cleavage of the val-cit (B3106666) linker, the PAB moiety undergoes a spontaneous 1,6-elimination reaction to release the payload in its active form.[11]
The combination of these elements results in a linker that is stable in systemic circulation, minimizing off-target toxicity, and is efficiently cleaved upon internalization into cancer cells to deliver the cytotoxic payload directly to its site of action.
Mechanism of Action
The therapeutic efficacy of an ADC constructed with the this compound linker is dependent on a multi-step process that ensures targeted drug delivery and release.
Caption: Mechanism of action for an ADC utilizing the this compound linker.
Data Presentation
The following tables summarize representative quantitative data for ADCs utilizing a val-cit-pab-MMAE (monomethyl auristatin E) drug linker, a common payload for this system. The inclusion of a PEG8 spacer is known to improve pharmacokinetic parameters.
Table 1: In Vitro Cytotoxicity of vc-MMAE ADCs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Antigen | ADC | IC50 (ng/mL) | Reference |
| NCI-N87 | Gastric Cancer | HER2 | Hertuzumab-vcMMAE | 95.3 | |
| SK-BR-3 | Breast Cancer | HER2 | Trastuzumab-vcMMAE | ~3.27 nM | [12] |
| DoHH2 | Non-Hodgkin Lymphoma | CD22 | HB22.7-vcMMAE | 20-284 | |
| Granta 519 | Mantle Cell Lymphoma | CD22 | HB22.7-vcMMAE | 20-284 | [13] |
| KPL-4 | Breast Cancer | HER2 | Anti-HER2-vcMMAE | ~0.1 nM | [3] |
| BT-474 | Breast Cancer | HER2 | H32-VCMMAE | 0.02 - 0.1 nM | [11] |
Table 2: In Vivo Efficacy of vc-MMAE ADCs in Xenograft Models
| ADC | Cancer Model | Dosing | Outcome | Reference |
| HB22.7-vcMMAE | DoHH2 Xenograft | Single dose, 7.5 mg/kg | Complete, durable tumor remission | [13] |
| HB22.7-vcMMAE | Granta 519 Xenograft | Single dose, 7.5 mg/kg | Complete remission in 9/10 mice | [13] |
| Hertuzumab-vcMMAE | NCI-N87 Xenograft | Single dose, 5 or 10 mg/kg | Sustained tumor inhibition | [14] |
Table 3: Representative Pharmacokinetic Parameters of vc-MMAE ADCs
| ADC | Analyte | Cmax (ng/mL) | t½ (days) | Clearance (L/day) | Reference |
| Brentuximab Vedotin | Antibody-conjugated MMAE | ~3,500 | ~4-6 | 1.56 | [15] |
| Polatuzumab Vedotin | Antibody-conjugated MMAE | 803 (± 233) | ~12 | 0.9 | [15] |
| vc-MMAE ADCs (pooled) | Unconjugated MMAE | 3.15–7.01 | 3.0 - 5.0 | - | [16] |
Note: The pharmacokinetic parameters of ADCs can be significantly influenced by the antibody, target antigen, and the presence of a PEG spacer. The inclusion of a PEG8 linker generally leads to a longer half-life and reduced clearance compared to non-PEGylated counterparts.[17]
Experimental Protocols
The following are detailed protocols for the key experiments involved in the characterization and evaluation of ADCs constructed with the this compound linker.
Protocol for ADC Conjugation
This protocol describes the general steps for conjugating the this compound linker to a monoclonal antibody.
Caption: General workflow for the conjugation of a maleimide-containing linker to an antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Mal-amide-peg8-val-cit-pab-Payload
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Preparation: Exchange the antibody into a suitable conjugation buffer (e.g., PBS with EDTA, pH 7.2-7.5).
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by adding a 5-10 molar excess of TCEP. Incubate at 37°C for 1-2 hours.
-
Linker-Payload Preparation: Dissolve the Mal-amide-peg8-val-cit-pab-Payload in DMSO to a stock concentration of 10-20 mM.
-
Conjugation: Add the dissolved linker-payload to the reduced antibody solution at a molar ratio of 5-10 fold excess of the linker-payload to the antibody. Incubate at room temperature for 1-2 hours with gentle mixing.
-
Purification: Purify the ADC from unreacted linker-payload and other small molecules using a pre-equilibrated SEC column.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol for Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method to determine the DAR and the distribution of drug-loaded species in an ADC.
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7)
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the different ADC species.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i)
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.
Materials:
-
Cancer cell line of interest (antigen-positive)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol for In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
ADC
-
Vehicle control (e.g., saline)
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the human cancer cell line into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the ADC (e.g., intravenously) at the desired dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is concluded when the tumors in the control group reach a specified size or at a predetermined time point.
-
Data Analysis: Compare the tumor growth inhibition in the ADC-treated groups to the control group.
Protocol for Cathepsin B Cleavage Assay
This assay determines the susceptibility of the val-cit linker to cleavage by Cathepsin B.
Materials:
-
ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (at a final concentration of 10-50 µM) and Cathepsin B (at a final concentration of 100-200 nM) in the assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of acetonitrile.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload over time.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.
Conclusion
The this compound linker represents a sophisticated and highly effective tool for the development of next-generation Antibody-Drug Conjugates. Its modular design allows for stable drug conjugation, improved pharmacokinetic properties, and highly specific, enzyme-mediated payload release within the target cancer cells. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize this advanced linker technology in the pursuit of more effective and safer cancer therapies.
References
- 1. Trastuzumab-monomethyl auristatin E conjugate exhibits potent cytotoxic activity in vitro against HER2-positive human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Trastuzumab-NH-PEG8-VC-PAB-MMAE | BroadPharm [broadpharm.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Val-Cit Linkers in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Val-Cit Linkers in Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[][2] An ADC consists of three main components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2][3] The linker is a critical element that dictates the stability of the ADC in circulation and the efficiency of drug release at the target site.[][4]
Valine-citrulline (Val-Cit) linkers are a widely used class of enzymatically cleavable linkers in oncology research and clinically approved ADCs.[4][5][] These dipeptide linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific enzymes, such as cathepsin B, which are often overexpressed in the lysosomal compartments of cancer cells.[4][7][] This targeted release mechanism enhances the therapeutic window of the cytotoxic payload, making Val-Cit linkers a cornerstone of modern ADC design.[]
Mechanism of Action of Val-Cit Linkers
The efficacy of Val-Cit linkers lies in their ability to facilitate the targeted release of cytotoxic payloads within cancer cells. This process involves a series of well-orchestrated steps:
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the stable Val-Cit linker prevents premature release of the cytotoxic drug.[] The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[9]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis, typically into an endosome.[10]
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, a cellular organelle rich in degradative enzymes and with an acidic environment.[][10]
-
Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by proteases, most notably cathepsin B.[7][] This cleavage occurs at the peptide bond between citrulline and a self-immolative spacer, commonly p-aminobenzyl carbamate (B1207046) (PABC).[7][11]
-
Payload Release: The cleavage of the Val-Cit linker triggers a spontaneous 1,6-elimination reaction within the PABC spacer.[9][12] This self-immolative cascade results in the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[9][11]
-
Induction of Cell Death: The released cytotoxic agent, such as monomethyl auristatin E (MMAE), can then bind to its intracellular target (e.g., tubulin), leading to cell cycle arrest and apoptosis.[][14]
Applications of Val-Cit Linkers in Approved ADCs
The Val-Cit linker, often in combination with the cytotoxic payload MMAE, has been successfully incorporated into several FDA-approved ADCs for the treatment of various cancers.[]
| ADC Name (Brand Name) | Target Antigen | Cytotoxic Payload | Indications |
| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Hodgkin lymphoma, anaplastic large cell lymphoma[][] |
| Enfortumab vedotin (Padcev®) | Nectin-4 | MMAE | Urothelial carcinoma[][15] |
| Tisotumab vedotin (Tivdak®) | Tissue Factor | MMAE | Cervical cancer[] |
| Polatuzumab vedotin (Polivy®) | CD79b | MMAE | Diffuse large B-cell lymphoma[15] |
| Disitamab vedotin (Aidixi®) | HER2 | MMAE | Gastric cancer, urothelial carcinoma[] |
Signaling Pathway of MMAE-Induced Cell Death
Monomethyl auristatin E (MMAE) is a potent antimitotic agent that disrupts the microtubule dynamics within cancer cells.[3][14]
-
Tubulin Binding: Once released into the cytoplasm, MMAE binds to tubulin, the protein subunit of microtubules.[14][16]
-
Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[3][14]
-
Disruption of Microtubule Network: The inhibition of tubulin polymerization leads to the disruption of the cellular microtubule network.[14]
-
Cell Cycle Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest in the G2/M phase.[14][17]
-
Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[14]
References
- 2. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Cleavage of Mal-amide-peg8-val-cit-pab-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-amide-peg8-val-cit-pab-OH linker is a key component in the design of Antibody-Drug Conjugates (ADCs). Its structure incorporates a maleimide (B117702) group for conjugation to antibodies, a hydrophilic PEG8 spacer to improve solubility, and a Cathepsin B-cleavable valine-citrulline (val-cit) dipeptide linked to a p-aminobenzyl (PAB) self-immolative spacer.[1][2] The selective cleavage of the val-cit (B3106666) linker by Cathepsin B, an enzyme often upregulated in the tumor microenvironment, is a critical mechanism for the targeted release of cytotoxic payloads.[3] This application note provides a detailed experimental protocol for the in vitro enzymatic cleavage of this compound, enabling researchers to assess the stability and cleavage kinetics of this linker system.
Principle of the Assay
The in vitro cleavage assay utilizes recombinant human Cathepsin B to enzymatically cleave the amide bond between the citrulline and p-aminobenzyl moieties of the linker. The progress of the reaction can be monitored by quantifying the disappearance of the parent molecule and the appearance of its cleavage products over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Signaling Pathway and Cleavage Mechanism
The enzymatic cleavage of the val-cit-PAB linker by Cathepsin B is a targeted process that leads to the release of the hydroxyl-PAB moiety. This is followed by a self-immolative step, which in a complete ADC would release the conjugated payload.
Caption: Enzymatic cleavage of the linker by Cathepsin B.
Experimental Protocol
This protocol outlines the materials, reagents, and steps for conducting the in vitro cleavage assay.
Materials and Reagents
| Reagent | Supplier | Recommended Concentration/Purity |
| This compound | Various | ≥95% |
| Recombinant Human Cathepsin B | R&D Systems, Sigma | High purity, lyophilized |
| MES (2-(N-morpholino)ethanesulfonic acid) | Sigma-Aldrich | ≥99% |
| Dithiothreitol (DTT) | Sigma-Aldrich | ≥99% |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, ≥99.9% |
| Acetonitrile (ACN) | Fisher Scientific | HPLC or LC-MS grade |
| Formic Acid (FA) | Fisher Scientific | LC-MS grade |
| Ultrapure Water | Millipore | 18.2 MΩ·cm |
Solution Preparation
-
Assay Buffer (50 mM MES, pH 5.5): Dissolve MES in ultrapure water to a final concentration of 50 mM. Adjust the pH to 5.5 with 1 M NaOH or 1 M HCl. Filter sterilize the buffer.
-
Activation Buffer (50 mM MES, 5 mM DTT, pH 5.5): Prepare fresh on the day of the experiment by adding DTT to the Assay Buffer to a final concentration of 5 mM.
-
Cathepsin B Stock Solution (1 mg/mL): Reconstitute lyophilized Cathepsin B in Activation Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM.[4][5][6][7] Store at -20°C.
-
Quenching Solution (10% Formic Acid in Acetonitrile): Prepare by mixing 10 mL of formic acid with 90 mL of acetonitrile.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Caption: Step-by-step experimental workflow.
Assay Procedure
-
Enzyme Activation: Thaw a fresh aliquot of the Cathepsin B stock solution and dilute it to a working concentration of 100 µg/mL in Activation Buffer. Incubate at 37°C for 15 minutes to ensure full activation.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the this compound stock solution to the Assay Buffer to achieve a final substrate concentration of 100 µM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the cleavage reaction by adding the activated Cathepsin B working solution to the reaction mixture to a final enzyme concentration of 10 µg/mL. The final reaction volume should be at least 100 µL.
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 10 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of the Quenching Solution. Vortex briefly and store the samples at -20°C until analysis.
-
Controls: Prepare a negative control reaction containing the substrate in Assay Buffer without the enzyme to assess the stability of the linker under the assay conditions.
Data Analysis and Presentation
LC-MS/MS Analysis
The quenched samples can be analyzed by reverse-phase LC-MS/MS to separate and quantify the parent linker and its cleavage products.
| Parameter | Recommended Conditions |
| HPLC Column | C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over a suitable time frame (e.g., 10-15 minutes) to ensure separation.[8][9] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 45°C[8] |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of the parent compound and predicted cleavage products. Monitor for the precursor and characteristic product ions. |
Data Interpretation
The percentage of the parent linker remaining at each time point can be calculated relative to the t=0 time point. The rate of cleavage can be determined by plotting the percentage of remaining parent linker against time and fitting the data to an appropriate kinetic model.
Summary of Quantitative Data
| Parameter | Value |
| Substrate Concentration | 100 µM |
| Cathepsin B Concentration | 10 µg/mL |
| Assay Buffer | 50 mM MES, pH 5.5 |
| Activation Buffer | 50 mM MES, 5 mM DTT, pH 5.5 |
| Incubation Temperature | 37°C |
| Time Points | 0, 1, 2, 4, 8, 24 hours |
| Quenching Solution | 10% Formic Acid in ACN |
Conclusion
This application note provides a comprehensive protocol for the in vitro evaluation of the enzymatic cleavage of this compound. By following this detailed methodology, researchers can obtain reliable and reproducible data on the cleavage kinetics of this linker, which is essential for the preclinical development and characterization of novel ADCs.
References
- 1. This compound | NanoAxis LLC [nanoaxisllc.com]
- 2. This compound, ADC linker, 2387738-43-2 | BroadPharm [broadpharm.com]
- 3. LC-MS/MS method for dual-ligand peptide-drug CBP-1018 and its deconjugated payload MMAE including sample stabilization strategy for its MC-Val-Cit-PABC linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. blob.phenomenex.com [blob.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Note: Conjugation of MMAE to an Antibody using Mal-amide-peg8-val-cit-pab-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The linker, which connects the antibody and the cytotoxic drug, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. This application note provides a detailed protocol for the conjugation of Monomethyl Auristatin E (MMAE), a potent antimitotic agent, to a monoclonal antibody using a maleimide-functionalized cleavable linker, Mal-amide-peg8-val-cit-pab-OH.
The maleimide (B117702) group on the linker reacts with free thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds. The linker itself comprises several key components: a PEG8 spacer to enhance solubility, a valine-citrulline (Val-Cit) dipeptide that is a substrate for the lysosomal enzyme Cathepsin B, and a self-immolative para-aminobenzylcarbamate (PABC) spacer.[1] This design ensures that the ADC remains stable in circulation and releases the active MMAE payload only after internalization into the target cancer cell and subsequent cleavage by lysosomal proteases.[2][3]
This document outlines the necessary materials, a step-by-step experimental workflow, and methods for the characterization of the resulting ADC, with a focus on determining the drug-to-antibody ratio (DAR).
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Monoclonal Antibody (e.g., Trastuzumab) | In-house or Commercial | N/A |
| Mal-amide-peg8-val-cit-pab-MMAE | MedchemExpress | HY-136333 |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | 77720 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| N-Acetylcysteine (NAC) | Sigma-Aldrich | A7250 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Sephadex G-25 Desalting Columns | Cytiva | 28-9180-07 |
| Amicon Ultra Centrifugal Filter Units | MilliporeSigma | UFC903024 |
| Hydrophobic Interaction Chromatography (HIC) Column | Tosoh Bioscience | 0018247 |
| Reversed-Phase HPLC (RP-HPLC) Column | Agilent | 880975-902 |
Experimental Protocols
Antibody Reduction
This protocol aims to partially reduce the interchain disulfide bonds of the antibody to generate reactive thiol groups for conjugation. The goal is to achieve an average Drug-to-Antibody Ratio (DAR) of approximately 4.
-
Antibody Preparation: Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 7.4, containing 1 mM EDTA).
-
TCEP Addition: Prepare a fresh stock solution of TCEP in the conjugation buffer. Add a 5-10 molar excess of TCEP to the antibody solution.[4]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[5]
-
Removal of Excess TCEP: Immediately following incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) or by buffer exchange with a centrifugal concentrator.[4] The buffer should be exchanged into a conjugation buffer at pH 7.2-7.5.
Conjugation of MMAE to the Antibody
This protocol describes the conjugation of the maleimide-activated drug-linker to the reduced antibody.
-
Drug-Linker Preparation: Dissolve the Mal-amide-peg8-val-cit-pab-MMAE in a minimal amount of a co-solvent like DMSO.[4]
-
Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved drug-linker to the reduced antibody solution.[4] The final concentration of the co-solvent should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[5]
-
Quenching: Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine (NAC) relative to the drug-linker and incubate for an additional 20 minutes.[6]
Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted drug-linker, quenching agent, and any potential aggregates.
-
Buffer Exchange: Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column or centrifugal concentrators. Exchange the buffer to a formulation buffer (e.g., PBS, pH 7.4).
-
Aggregate Removal: If significant aggregation is observed (which can be assessed by Size Exclusion Chromatography), further purification using preparative SEC may be necessary.[7]
Characterization of the ADC
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.[8] Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR distribution.
-
HIC Analysis:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
Column: TSKgel Butyl-NPR.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Detection: UV at 280 nm.
-
-
Data Analysis: The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.) due to the increased hydrophobicity of the conjugated MMAE.[7] The average DAR is calculated from the peak areas of the different species.[8]
Purity and Aggregation Analysis
Size Exclusion Chromatography (SEC) is used to determine the purity and extent of aggregation of the final ADC product.
-
SEC Analysis:
-
Mobile Phase: PBS, pH 7.4.
-
Column: Suitable SEC column for monoclonal antibodies.
-
Detection: UV at 280 nm.
-
-
Data Analysis: The percentage of monomer, aggregate, and fragment is calculated from the peak areas.[7]
Data Presentation
| Parameter | Typical Value | Method of Analysis |
| Average DAR | 3.5 - 4.5 | HIC |
| DAR Distribution | Heterogeneous mixture (DAR 0, 2, 4, 6, 8) | HIC |
| Purity (Monomer Content) | > 95% | SEC |
| Aggregation | < 5% | SEC |
| Unconjugated Drug-Linker | < 1% | RP-HPLC |
| Conjugation Efficiency | > 90% | HIC |
Visualizations
Caption: Mechanism of action of a Val-Cit-PABC-MMAE ADC.
Caption: Workflow for ADC conjugation and characterization.
Conclusion
The protocol described in this application note provides a reliable method for the synthesis of an antibody-drug conjugate using a cleavable Val-Cit-PABC linker and MMAE payload. The resulting ADC can be used for in vitro and in vivo studies to evaluate its therapeutic potential. Accurate characterization of the ADC, particularly the drug-to-antibody ratio, is crucial for ensuring product consistency and for understanding its structure-activity relationship. The stability of the maleimide-thiol linkage is a key consideration, and strategies to enhance stability, such as promoting hydrolysis of the succinimide (B58015) ring, have been reported and may be considered for next-generation ADCs.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. bicellscientific.com [bicellscientific.com]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
Determining Drug-to-Antibody Ratio (DAR) for ADCs Utilizing a Mal-amide-peg8-val-cit-pab-OH Linker
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) that directly influences their therapeutic efficacy, safety, and pharmacokinetics.[1][2][3] An accurate and robust determination of the DAR is therefore essential throughout the development and manufacturing of ADCs. This document provides detailed application notes and protocols for determining the DAR of ADCs conjugated with the cleavable linker, Mal-amide-peg8-val-cit-pab-OH. The primary analytical techniques covered are Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Introduction to this compound Linker
The this compound is an enzymatically cleavable ADC linker system with distinct components, each serving a crucial function in the efficacy and targeted delivery of the cytotoxic payload.[4][5]
-
Maleimide (Mal): This functional group is responsible for the covalent attachment of the linker to the antibody. It specifically reacts with free thiol groups on cysteine residues of the monoclonal antibody (mAb).[4][6]
-
Polyethylene (B3416737) Glycol (PEG8): The eight-unit polyethylene glycol spacer is hydrophilic and enhances the aqueous solubility of the ADC.[4][7]
-
Valine-Citrulline (Val-Cit): This dipeptide sequence is the site of enzymatic cleavage.[8][9] It is designed to be stable in the bloodstream but is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[8][]
-
p-Aminobenzylcarbamate (PAB): This unit acts as a self-immolative spacer.[8] Following the cleavage of the Val-Cit dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified, active cytotoxic drug.[8]
-
Hydroxyl Group (-OH): This terminal group allows for the attachment of the cytotoxic payload.
The targeted release mechanism of the Val-Cit-PAB linker is a cornerstone of its design, aiming to minimize off-target toxicity and maximize the therapeutic window of the ADC.[8][9]
Principles of DAR Determination
The conjugation of the hydrophobic drug-linker to the antibody increases the overall hydrophobicity of the protein. This principle is exploited by several analytical techniques to separate ADC species with different numbers of conjugated drugs.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a leading method for characterizing the drug-load distribution and calculating the average DAR for cysteine-linked ADCs.[1][11] The separation is based on the hydrophobicity of the ADC species, where species with a higher DAR are more hydrophobic and thus have a longer retention time on the HIC column.[12][13] HIC analysis is performed under non-denaturing conditions, preserving the native structure of the ADC.[1][12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC offers an orthogonal method for DAR determination.[11] For cysteine-linked ADCs, the analysis is typically performed after reducing the interchain disulfide bonds, separating the light and heavy chains.[11] The number of conjugated drugs on each chain can then be determined, and the overall DAR is calculated.
-
Mass Spectrometry (MS): MS provides a direct measurement of the molecular weight of the intact or reduced ADC.[2][] By comparing the mass of the conjugated antibody to the unconjugated antibody, the number of attached drug-linkers can be determined with high accuracy.[15] Both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) techniques are employed.[]
Experimental Protocols
DAR Determination by HIC-HPLC
This protocol outlines the general procedure for determining the DAR of an ADC using HIC-HPLC.
Materials and Reagents:
-
ADC sample with this compound linker
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)[16]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)[16]
-
HPLC or UHPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR, MAbPac HIC-Butyl)[1]
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1-5 mg/mL in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter if necessary.[1]
-
HPLC Method:
-
Set the column temperature (e.g., 25°C).[1]
-
Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.[1]
-
Inject 5-10 µL of the prepared ADC sample.[1]
-
Run a linear gradient from high salt (100% Mobile Phase A) to low salt (100% Mobile Phase B) to elute the ADC species. A typical gradient is run over 30-40 minutes.[15][16]
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram. Each peak corresponds to an ADC species with a specific number of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).[1][15]
-
Calculate the percentage of each species by dividing its peak area by the total peak area of all species.[15]
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100 []
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area | % of Total Area |
| DAR0 | 10.2 | 150,000 | 15% |
| DAR2 | 15.8 | 350,000 | 35% |
| DAR4 | 20.5 | 400,000 | 40% |
| DAR6 | 24.1 | 80,000 | 8% |
| DAR8 | 27.3 | 20,000 | 2% |
| Average DAR | 3.5 |
Note: The data in this table is for illustrative purposes only.
DAR Determination by Reduced RP-HPLC
This protocol describes the determination of DAR after reduction of the ADC.
Materials and Reagents:
-
ADC sample with this compound linker
-
Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC or UHPLC system with a UV detector
-
RP column (e.g., PLRP-S, YMC-Triart Bio C4)[1]
Procedure:
-
Sample Preparation (Reduction):
-
HPLC Method:
-
Data Analysis:
-
Integrate the peaks corresponding to the unconjugated and conjugated light chains (LC) and heavy chains (HC).
-
Calculate the average DAR using the following formula, assuming conjugation occurs on both light and heavy chains: Average DAR = [(Σ Peak Area of conjugated LC species × number of drugs) + (Σ Peak Area of conjugated HC species × number of drugs)] / (Σ Peak Area of all LC and HC species)
-
Data Presentation:
| Chain | Conjugation State | Retention Time (min) | Peak Area |
| Light Chain | Unconjugated (LC) | 12.5 | 200,000 |
| Light Chain | 1 Drug (LC-D1) | 14.2 | 180,000 |
| Heavy Chain | Unconjugated (HC) | 22.8 | 150,000 |
| Heavy Chain | 1 Drug (HC-D1) | 25.1 | 160,000 |
| Heavy Chain | 2 Drugs (HC-D2) | 27.4 | 140,000 |
| Average DAR | ~3.6 |
Note: The data in this table is for illustrative purposes only.
DAR Determination by Mass Spectrometry (Intact Mass Analysis)
This protocol provides a general workflow for DAR determination using LC-MS.
Materials and Reagents:
-
ADC sample with this compound linker
-
LC-MS system (e.g., Q-TOF, Orbitrap)[2][]
-
Appropriate columns and mobile phases for desalting and separation (e.g., SEC or RP)
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in a suitable buffer.
-
For deglycosylated analysis, treat the ADC with PNGase F.[18]
-
-
LC-MS Method:
-
Perform online desalting of the ADC sample.
-
Introduce the sample into the mass spectrometer via electrospray ionization (ESI).
-
Acquire the mass spectrum of the intact ADC under native or denaturing conditions.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Identify the mass of the unconjugated antibody (DAR0).
-
The mass difference between the DARn species and the DAR0 species corresponds to the mass of 'n' drug-linker molecules.
-
Calculate the relative abundance of each DAR species from the deconvoluted spectrum.
-
Calculate the average DAR based on the relative abundances.
-
Data Presentation:
| DAR Species | Measured Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,050 | 12 |
| DAR2 | 150,550 | 38 |
| DAR4 | 153,050 | 42 |
| DAR6 | 155,550 | 7 |
| DAR8 | 158,050 | 1 |
| Average DAR | 3.5 |
Note: The data in this table is for illustrative purposes only. The mass of the drug-linker is assumed to be 1250 Da for this example.
Visualizations
Experimental Workflow for DAR Determination
Caption: Workflow for DAR determination using orthogonal methods.
Mechanism of Intracellular Drug Release
Caption: Intracellular pathway of ADC processing and drug release.
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development of antibody-drug conjugates. The use of orthogonal methods such as HIC-HPLC, RP-HPLC, and Mass Spectrometry provides a comprehensive characterization of the ADC's drug load distribution.[1] The protocols and data presentation formats outlined in this document offer a robust framework for researchers and scientists to accurately and reproducibly determine the DAR of ADCs utilizing the this compound linker, ensuring the quality and consistency of these promising biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. hpst.cz [hpst.cz]
- 3. agilent.com [agilent.com]
- 4. This compound, ADC linker, 2387738-43-2 | BroadPharm [broadpharm.com]
- 5. This compound | ResBioAgro [resbioagro.com]
- 6. Mal-amide-PEG8-Val-Cit-PAB-PNP, ADC linker, 1964490-09-2 | BroadPharm [broadpharm.com]
- 7. Mal-PEG8-Val-Cit-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 18. sciex.com [sciex.com]
Application Notes and Protocols for Bioconjugation Services Utilizing Mal-amide-peg8-val-cit-pab-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the cleavable linker, Mal-amide-peg8-val-cit-pab-OH, in the development of antibody-drug conjugates (ADCs). This linker system is designed for high stability in circulation and targeted release of a cytotoxic payload within tumor cells.
Introduction to this compound Linker
The this compound is a sophisticated, cleavable linker used in the construction of ADCs.[1][2][3] Its multi-component structure is engineered to provide a stable connection between a monoclonal antibody (mAb) and a cytotoxic drug, ensuring the payload remains inert until it reaches the target cancer cell.[]
The key components of the linker are:
-
Maleimide (B117702) (Mal): A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody, forming a stable thioether bond.[]
-
Polyethylene (B3416737) Glycol (PEG8): An eight-unit polyethylene glycol spacer that enhances the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, and favorably impact the pharmacokinetic profile.[6][7][8]
-
Valine-Citrulline (val-cit): A dipeptide sequence that serves as a recognition site for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[]
-
p-Aminobenzyl Alcohol (pab-OH): A self-immolative spacer that, upon cleavage of the val-cit (B3106666) dipeptide, releases the conjugated payload in its active form.[1][2]
Mechanism of Action
The therapeutic action of an ADC equipped with a this compound linker is a multi-step process that begins with the specific binding of the ADC to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, enzymatic cleavage of the linker, and subsequent cell death initiated by the released payload.
Caption: Intracellular trafficking and payload release of an ADC.
Experimental Protocols
The following protocols provide a framework for the conjugation of a cytotoxic payload to a monoclonal antibody using the this compound linker, and subsequent characterization and in vitro evaluation of the resulting ADC.
Antibody Reduction and Conjugation
This protocol describes the partial reduction of interchain disulfide bonds in an IgG1 antibody to generate free thiol groups for conjugation with the maleimide linker.
Caption: General workflow for ADC synthesis and purification.
Materials:
-
Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Mal-amide-peg8-val-cit-pab-Payload (pre-conjugated with the desired cytotoxic drug)
-
Conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., Sephadex G-25 for buffer exchange)
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 10 mg/mL in a suitable buffer.
-
Reduction: Add a 10-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 30-60 minutes.[9] The precise time and TCEP concentration may need to be optimized to achieve the desired number of free thiols per antibody.
-
Buffer Exchange: Remove excess TCEP by performing a buffer exchange into degassed conjugation buffer using a desalting column (e.g., Sephadex G-25).[9]
-
Conjugation: Immediately add the Mal-amide-peg8-val-cit-pab-Payload to the reduced antibody at a slight molar excess (e.g., 1.2 equivalents of linker-payload per free thiol). The reaction is typically performed at 4°C for 1-2 hours or at room temperature for 30 minutes.
-
Quenching: Quench any unreacted maleimide groups by adding a 20-fold molar excess of N-acetylcysteine and incubating for 20 minutes.
-
Purification: Purify the ADC from unconjugated linker-payload and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration.[10]
ADC Characterization
3.2.1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of different drug-loaded species.[11] The conjugation of the hydrophobic linker-payload increases the overall hydrophobicity of the antibody, allowing for separation of species with different DARs.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 25% Isopropanol
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the different ADC species using a linear gradient from Mobile Phase A to Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
The average DAR is calculated from the peak areas of the different drug-loaded species.
3.2.2. Purity and Aggregation Analysis by SEC-HPLC
Size-Exclusion Chromatography (SEC) is used to assess the purity of the ADC and to quantify the presence of aggregates.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the purified ADC sample.
-
Elute the sample under isocratic conditions.
-
Monitor the absorbance at 280 nm.
-
The percentage of monomer, aggregate, and fragment is calculated from the peak areas.
In Vitro Efficacy and Stability Assays
3.3.1. Cathepsin B Cleavage Assay
This assay confirms that the val-cit linker is susceptible to cleavage by Cathepsin B, leading to the release of the payload.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 10 mM MES, pH 6.0, with DTT)
-
LC-MS system
Procedure:
-
Incubate the ADC (e.g., 1 µM) with Cathepsin B (e.g., 20 nM) in the assay buffer at 37°C.[12]
-
Take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).
-
Stop the reaction by adding a protease inhibitor or by acidifying the sample.
-
Analyze the samples by LC-MS to quantify the amount of released payload.[12]
3.3.2. In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
Purified ADC, unconjugated antibody, and free payload
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubate for 72-96 hours.
-
Measure cell viability using a suitable reagent.
-
Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Data Presentation
While specific quantitative data for ADCs constructed with this compound is proprietary and not publicly available in comprehensive tables, the following examples illustrate how experimental data should be structured for clear comparison. The values presented are for illustrative purposes only.
Table 1: ADC Conjugation and Characterization Summary
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |
| Monomer Purity | >98% | SEC-HPLC |
| Aggregate Content | <2% | SEC-HPLC |
| Residual Free Payload | <0.1% | RP-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Stability of ADC in Human Plasma
| Time Point (days) | % Intact ADC Remaining | Method |
| 0 | 100 | LC-MS |
| 1 | 98 | LC-MS |
| 3 | 95 | LC-MS |
| 7 | 92 | LC-MS |
Table 3: In Vitro Cytotoxicity of ADC
| Cell Line | Target Antigen Expression | IC50 (nM) |
| Cell Line A | High | 0.5 |
| Cell Line B | Low | 50 |
| Cell Line C | Negative | >1000 |
Conclusion
The this compound linker provides a robust platform for the development of highly effective and stable antibody-drug conjugates. The inclusion of a PEG8 spacer can enhance the physicochemical properties of the ADC, while the val-cit cleavable linker ensures targeted payload release within the tumor microenvironment. The protocols and data presentation guidelines provided herein offer a comprehensive framework for the successful development and characterization of ADCs utilizing this advanced linker technology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Mal-amide-peg8-val-cit-pab-OH: A Versatile ADC Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Mal-amide-peg8-val-cit-pab-OH, a key linker for the development of Antibody-Drug Conjugates (ADCs). It includes detailed information on its mechanism of action, supplier and purchasing options, and step-by-step protocols for its application in ADC research and development.
Introduction to this compound
This compound is a cleavable linker designed for the targeted delivery of cytotoxic payloads to cancer cells. Its multi-component structure is engineered for stability in circulation and specific cleavage within the tumor cell, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.
Key Features:
-
Maleimide (B117702) (Mal) group: Enables covalent conjugation to thiol groups on antibodies, typically from reduced interchain disulfides or engineered cysteine residues.
-
Polyethylene glycol (PEG8) spacer: A hydrophilic eight-unit PEG chain that enhances the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and immunogenicity.
-
Valine-Citrulline (val-cit) dipeptide: A substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. This ensures targeted cleavage of the linker within the cancer cell.
-
p-aminobenzyl alcohol (pab) self-immolative spacer: Upon cleavage of the val-cit (B3106666) linker, this spacer undergoes spontaneous 1,6-elimination to release the conjugated payload in its active form.
-
Hydroxyl (-OH) group: The terminal hydroxyl group is the attachment point for the cytotoxic payload.
Supplier and Purchasing Options
Several reputable suppliers offer this compound for research and development purposes. The following table summarizes key purchasing information from prominent vendors.
| Supplier | Catalog Number | Purity | Available Quantities | Storage |
| MedchemExpress | HY-152919 | >98% | 10 mg, 50 mg, 100 mg | -20°C |
| BroadPharm | BP-40405 | >98% | 100 mg, 250 mg, 500 mg | -20°C |
| PurePEG | Not specified | >95% | Custom | -20°C |
| ResBioAgro | Not specified | Research Grade | Per request | -20°C |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Mechanism of Action of an ADC with this compound Linker
The therapeutic action of an ADC utilizing this linker is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.
Experimental Protocols
Protocol for Antibody-Drug Conjugation
This protocol outlines the steps for conjugating this compound (pre-activated with a payload) to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Mal-amide-peg8-val-cit-pab-Payload conjugate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Reaction buffers and quenching solutions
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a 5-10 molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Drug-Linker Conjugation:
-
Dissolve the Mal-amide-peg8-val-cit-pab-Payload in DMSO.
-
Add the dissolved drug-linker to the reduced antibody solution at a molar ratio calculated to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column (e.g., Sephadex G-25).
-
-
Characterization:
-
Determine the DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by Size Exclusion Chromatography (SEC).
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Treat the cells with serial dilutions of the ADC and control antibody. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
-
Solubilization:
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Representative Cytotoxicity Data (Illustrative):
| Cell Line | Antigen Expression | ADC IC50 (nM) | Control mAb IC50 (nM) |
| SK-BR-3 | High HER2 | 0.5 - 5 | > 1000 |
| MDA-MB-468 | Low/Negative HER2 | > 500 | > 1000 |
Disclaimer: The data presented in this table is illustrative and based on typical results for ADCs with similar linkers and payloads. Actual results may vary depending on the specific antibody, payload, and experimental conditions.
Plasma Stability Assay
This protocol assesses the stability of the ADC in plasma by measuring the change in DAR over time.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Incubator
-
LC-MS system
-
Immunoaffinity capture reagents (e.g., Protein A beads)
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
-
ADC Capture:
-
At each time point, capture the ADC from the plasma using immunoaffinity beads.
-
-
Analysis:
-
Analyze the captured ADC by LC-MS to determine the average DAR.
-
-
Data Analysis:
-
Plot the average DAR as a function of time to assess the stability of the ADC.
-
Representative Plasma Stability Data (Illustrative):
| Time (hours) | Average DAR | % Payload Remaining |
| 0 | 3.8 | 100 |
| 24 | 3.7 | 97.4 |
| 48 | 3.6 | 94.7 |
| 96 | 3.4 | 89.5 |
| 168 | 3.1 | 81.6 |
Disclaimer: The data presented in this table is illustrative and based on typical results for ADCs with similar linkers. Actual results may vary.
Bystander Effect Assay
This co-culture assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive and antigen-negative cell lines (one labeled with a fluorescent marker, e.g., GFP)
-
Co-culture medium
-
ADC
-
Flow cytometer or high-content imaging system
Procedure:
-
Co-culture Seeding:
-
Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in various ratios.
-
-
ADC Treatment:
-
Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but not the antigen-negative cells in monoculture.
-
-
Incubation:
-
Incubate the co-culture for 72-96 hours.
-
-
Analysis:
-
Quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or imaging.
-
-
Data Analysis:
-
Compare the viability of the antigen-negative cells in the presence and absence of antigen-positive cells to determine the extent of the bystander effect.
-
Conclusion
This compound is a highly versatile and effective linker for the development of advanced ADCs. Its well-defined structure and predictable cleavage mechanism, combined with the beneficial properties of the PEG8 spacer, make it an attractive choice for researchers in the field of targeted cancer therapy. The protocols and information provided in this document are intended to serve as a valuable resource for the successful application of this linker in ADC development projects.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mal-amide-peg8-val-cit-pab-OH Conjugation
Welcome to the technical support center for troubleshooting low conjugation efficiency with Mal-amide-peg8-val-cit-pab-OH linkers. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conjugation efficiency?
A1: Low conjugation efficiency with maleimide-based linkers typically stems from three primary areas: the integrity of the maleimide (B117702) group, the availability of free thiols on the antibody, or suboptimal reaction conditions. A systematic approach is required to pinpoint the exact cause.[1]
Q2: What is the function of each component in the this compound linker?
A2: This is a sophisticated linker designed for targeted drug delivery.
-
Mal-amide (Maleimide): This is the thiol-reactive group that covalently attaches the linker to cysteine residues on the antibody.[2]
-
PEG8: The polyethylene (B3416737) glycol spacer enhances the solubility and stability of the resulting ADC.[3][4][5]
-
Val-Cit (Valine-Citrulline): This dipeptide is a specific substrate for Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells. This ensures the payload is released inside the target cell.[6][7][8]
-
PAB-OH (p-aminobenzyl alcohol): This is a self-immolative spacer that, after Val-Cit cleavage, fragments to release the conjugated drug in its active form.[6][7]
Q3: At what pH should I perform the conjugation reaction?
A3: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[2][9][10]
-
Below pH 6.5: The reaction rate slows significantly as the thiol group becomes protonated, reducing its nucleophilicity.[2]
-
Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, which deactivates it. Furthermore, selectivity for thiols is lost as maleimides begin to react with amines (e.g., lysine (B10760008) residues).[2][9][10]
Q4: How can I confirm that my antibody's disulfide bonds are properly reduced?
A4: The reduction of interchain disulfide bonds to generate free thiols can be confirmed using methods like SDS-PAGE analysis under non-reducing conditions or by quantifying the free thiols using Ellman's test.[11] Partial reduction is often visualized on a gel by the appearance of heavy and light chain fragments.[12]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving low conjugation efficiency.
Problem Area 1: Maleimide Linker Integrity
The maleimide ring is highly susceptible to hydrolysis in aqueous environments, especially at neutral or alkaline pH. This is a primary cause of failed conjugations.[1][13]
| Symptom | Possible Cause | Recommended Solution |
| Low or no conjugation | Maleimide Hydrolysis: The linker was exposed to aqueous buffer for too long before conjugation, or the pH was too high (>7.5).[1][10] | 1. Prepare Fresh: Always dissolve the this compound linker in an anhydrous solvent like DMSO or DMF immediately before use.[1][10] 2. Add Last: Add the dissolved linker to the reaction mixture at the very last moment. 3. Control pH: Ensure the reaction buffer is strictly within the pH 6.5-7.5 range.[2] |
| Inconsistent results | Improper Storage: The lyophilized linker has absorbed moisture, or the linker solution in organic solvent was stored improperly. | 1. Dry Storage: Store the lyophilized linker desiccated at the recommended temperature. 2. Solvent Storage: If storing in DMSO/DMF, use anhydrous grade solvent and store in small aliquots at -20°C or below, protected from moisture.[14] |
Problem Area 2: Antibody Thiol Availability
For conjugation to occur, the interchain disulfide bonds of the antibody must be reduced to yield free sulfhydryl (-SH) groups. These thiols can be re-oxidized to form disulfide bonds, rendering them unavailable for reaction.[10][15]
| Symptom | Possible Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete Reduction: The concentration of the reducing agent (TCEP or DTT) was too low, or the incubation time was too short.[11] | 1. Optimize Reduction: Titrate the concentration of the reducing agent. A 10-100 fold molar excess of DTT or a 2-10 fold molar excess of TCEP over disulfide bonds is a common starting point.[1][11] 2. Verify Reduction: Confirm the presence of free thiols with Ellman's test before proceeding. |
| Low or no conjugation | Thiol Re-oxidation: Free thiols on the reduced antibody re-formed disulfide bonds before the maleimide linker was added. | 1. Use Degassed Buffers: Prepare all buffers with de-gassed water to minimize oxygen content.[14][15] 2. Add Chelator: Include 1-5 mM EDTA in the reaction buffer to chelate metal ions that can catalyze oxidation.[1] 3. Proceed Immediately: Initiate the conjugation reaction as soon as possible after the reduction step. |
| Low conjugation efficiency | Removal of Reducing Agent: If using DTT, residual amounts can inactivate the maleimide linker. TCEP does not need to be removed.[1][16] | 1. Remove DTT: If DTT is used for reduction, it must be removed using a desalting column or buffer exchange before adding the maleimide linker.[1] 2. Use TCEP: Tris(2-carboxyethyl)phosphine (TCEP) is a suitable alternative as it does not react with maleimides and typically does not require removal.[1][17] |
Problem Area 3: Reaction Conditions & Molar Ratio
The kinetics and success of the conjugation are highly dependent on the reaction parameters.
| Symptom | Possible Cause | Recommended Solution |
| Low DAR / Incomplete Reaction | Suboptimal Molar Ratio: The molar excess of the maleimide linker is too low to drive the reaction to completion. | 1. Increase Molar Excess: Use a 10-20 fold molar excess of the maleimide linker to the antibody as a starting point and optimize from there.[1][2][14] For some proteins, a lower ratio (e.g., 5:1) may be optimal.[18][19] |
| Slow or Incomplete Reaction | Incorrect Temperature/Time: Reaction time is too short or temperature is too low. | 1. Adjust Incubation: Typical reactions run for 1-2 hours at room temperature (20-25°C) or overnight at 4°C.[1][2] Longer times may be needed for sensitive proteins at lower temperatures. |
| Precipitation / Aggregation | Hydrophobicity: The linker and payload are hydrophobic, causing the ADC to aggregate, especially at higher DARs.[3][20] | 1. Use PEGylated Linker: The PEG8 component of this linker is designed to mitigate this issue.[3][4] 2. Optimize DAR: Aim for a lower average DAR if aggregation persists. 3. Screen Buffers: Test different buffer components or excipients that may improve solubility. |
Visual Guides & Workflows
Troubleshooting Logic for Low Conjugation Efficiency
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. purepeg.com [purepeg.com]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody Disulfide Bonds and ADCs_Hangzhou Healsun Biopharm Co.,Ltd. [en.hs-biopharm.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 15. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dspace.library.uu.nl [dspace.library.uu.nl]
- 20. aacrjournals.org [aacrjournals.org]
Technical Support Center: Preventing Aggregation of ADCs with Hydrophobic Linkers
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ADC aggregation, particularly when working with hydrophobic linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADCs with hydrophobic linkers?
Aggregation of ADCs is often driven by the increased overall hydrophobicity of the conjugate.[1][2] Key contributing factors include:
-
Hydrophobic Payloads and Linkers: The cytotoxic payload and the linker used to attach it to the antibody can be highly hydrophobic.[1][3] This increased surface hydrophobicity promotes self-association of ADC molecules to minimize their exposure to the aqueous environment.[4][5]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules per antibody increases the overall hydrophobicity, leading to a greater propensity for aggregation.[4]
-
Conjugation Process Stress: The chemical conditions used during conjugation, such as pH, temperature, and the use of organic co-solvents to solubilize hydrophobic payloads, can induce conformational changes in the antibody, exposing previously buried hydrophobic regions and promoting aggregation.[1][4][5]
-
Suboptimal Formulation: An inappropriate buffer system, particularly a pH near the antibody's isoelectric point, can reduce ADC solubility and lead to aggregation.[1][5]
-
Storage and Handling: Physical stresses such as elevated temperatures, shaking, and light exposure can accelerate ADC degradation and aggregation.[4]
Q2: What are the consequences of ADC aggregation?
ADC aggregation can have significant negative impacts on the therapeutic product, including:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen and can be cleared more rapidly from circulation.[3]
-
Increased Immunogenicity: Aggregated proteins are more likely to elicit an immune response, which can lead to adverse effects and reduced treatment efficacy.[5][]
-
Off-Target Toxicity: Aggregates can be taken up by non-target cells, such as immune cells expressing Fcγ receptors, leading to toxicity in healthy tissues.[4][7]
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and reduced shelf-life of the final drug product.[4][5]
Q3: How can I prevent ADC aggregation during the development process?
Preventing aggregation requires a multi-faceted approach that addresses the root causes. Key strategies include:
-
Linker and Payload Optimization: Modify the linker to be more hydrophilic.[4][]
-
Protein Engineering: Modify the antibody to be more resistant to aggregation.
-
Formulation Development: Optimize the buffer conditions to stabilize the ADC.[1][]
-
Process Optimization: Control the conditions during conjugation and subsequent handling.[4][5]
Troubleshooting Guide: ADC Aggregation
If you are observing aggregation in your ADC experiments, use the following guide to identify potential causes and implement corrective actions.
| Observation | Potential Cause | Recommended Action |
| High Molecular Weight (HMW) species observed by Size Exclusion Chromatography (SEC) immediately after conjugation. | Increased hydrophobicity from the drug-linker is causing self-association.[4][5][8] Conjugation conditions are stressing the antibody.[1] | - Reduce the DAR. - Incorporate hydrophilic moieties (e.g., PEG) into the linker.[4][][9] - Optimize conjugation conditions (pH, temperature, co-solvent concentration). - Consider immobilizing the antibody on a solid support during conjugation.[4][5] |
| Aggregation appears during buffer exchange or purification. | The ADC is unstable in the purification or final formulation buffer (colloidal instability).[1] | - Ensure the final formulation buffer has an optimal pH and ionic strength.[1] - Add stabilizing excipients (e.g., surfactants, sugars, amino acids) to the formulation buffer before introducing the ADC.[1][] |
| Increased aggregation upon storage or stress (e.g., thermal stress). | The formulation is not providing adequate long-term stability.[4][] | - Perform a formulation screen to identify optimal stabilizers. - Evaluate the effect of different excipients on thermal and physical stability. - Control storage conditions (temperature, light exposure).[4] |
Key Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
SEC is a fundamental technique to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
-
System Preparation: Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (your formulation buffer) at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. If necessary, filter the sample through a low-protein-binding 0.22 µm filter.[1]
-
Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.[1]
-
Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and high molecular weight (HMW) species. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Formulation Screening with Stabilizing Excipients
This protocol outlines a basic approach to screen for excipients that can prevent ADC aggregation.
-
Prepare Stock Solutions: Prepare concentrated stock solutions of various excipients, such as surfactants (e.g., Polysorbate 20, Polysorbate 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine).[1][]
-
Formulation Preparation: Prepare a matrix of formulations by adding different excipients at various concentrations to your ADC in its initial buffer. Ensure the final ADC concentration is consistent across all formulations.
-
Stress Conditions: Incubate the formulations under accelerated stress conditions (e.g., 40°C for a set period) and at the intended storage temperature (e.g., 4°C).
-
Analysis: At various time points, analyze the samples for aggregation using SEC (as described in Protocol 1).
-
Evaluation: Compare the percentage of monomer remaining in each formulation to identify the most effective stabilizers.
Data Presentation
Table 1: Comparison of Strategies to Mitigate ADC Aggregation
| Strategy | Mechanism of Action | Advantages | Considerations |
| Hydrophilic Linkers (e.g., PEG, sulfonate groups) | Increases the overall hydrophilicity of the ADC, reducing hydrophobic interactions.[4][][9][10] | Highly effective at reducing aggregation, can improve pharmacokinetics.[] | May alter drug release kinetics; linker chemistry can be complex. |
| Protein Engineering (e.g., "gatekeeper" residues) | Introduces charged or polar residues on the antibody surface to disrupt hydrophobic patches and prevent self-association.[4][11] | Can be a permanent solution for aggregation-prone antibodies. | Requires antibody re-engineering and extensive characterization. |
| Formulation with Excipients (e.g., Arginine, Polysorbates) | Stabilizers can interact with hydrophobic regions, prevent surface-induced aggregation, and increase the stability of the native protein structure.[1][] | Readily implementable, can be tailored to specific ADCs. | Requires extensive screening, may not be sufficient for highly hydrophobic ADCs. |
| Solid-Phase Conjugation | Immobilizing the antibody prevents intermolecular interactions during the conjugation process.[4][5] | Highly effective at preventing aggregation at its source.[5] | May require process development and specialized equipment. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. pharmtech.com [pharmtech.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. precisepeg.com [precisepeg.com]
- 10. purepeg.com [purepeg.com]
- 11. Using protein engineering to understand and modulate aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Premature Cleavage of Val-Cit Linkers in Mouse Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering premature cleavage of valine-citrulline (Val-Cit) linkers in mouse plasma during preclinical studies of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a Val-Cit linker?
The Val-Cit linker is designed to be stable in systemic circulation and selectively cleaved intracellularly by lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells.[1][] Upon internalization of the ADC into the target cell, it is trafficked to the lysosome. Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues.[1] This cleavage initiates a self-immolative cascade of the p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the active cytotoxic payload within the cancer cell.[1]
Q2: What causes the premature cleavage of Val-Cit linkers specifically in mouse plasma?
Val-Cit linkers, while generally stable in human and cynomolgus monkey plasma, are unstable in mouse plasma.[3][4][5] This instability is due to their susceptibility to hydrolysis by a mouse-specific extracellular carboxylesterase called Ces1c.[6][7][8][9][10] This enzyme is highly abundant in mouse serum and can prematurely cleave the linker, leading to the off-target release of the cytotoxic payload into circulation.[6][8]
Q3: What are the consequences of premature Val-Cit linker cleavage in mouse models?
Premature payload release in mouse models can lead to several significant issues:
-
Reduced Therapeutic Efficacy: Off-target drug release diminishes the amount of payload delivered to the tumor, potentially reducing the ADC's anti-tumor activity.[1]
-
Increased Off-Target Toxicity: The free cytotoxic drug circulating in the plasma can cause toxicity to healthy tissues.[1][11]
-
Misleading Pharmacokinetic (PK) Data: The rapid loss of the payload from the ADC can complicate the interpretation of preclinical PK studies.[10]
-
Failure in Preclinical Testing: The instability of the Val-Cit linker in mice can lead to the unwarranted failure of promising ADC candidates during preclinical evaluation.[3][10]
Q4: How can the stability of Val-Cit linkers in mouse plasma be improved?
Several strategies have been developed to enhance the stability of Val-Cit linkers in mouse plasma:
-
Linker Modification: Introducing a hydrophilic group at the P3 position of the peptide linker can significantly increase resistance to Ces1c cleavage. A prime example is the addition of a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker, which shows dramatically improved stability in mouse plasma while retaining sensitivity to Cathepsin B.[3][8][11][12]
-
Careful Selection of Conjugation Site: The stability of the Val-Cit linker can be influenced by the site of its attachment to the antibody. More solvent-exposed conjugation sites tend to exhibit lower stability.[3][10]
-
Alternative Linker Designs: Employing linker technologies that are not susceptible to Ces1c, such as "exolinkers" that reposition the cleavable peptide, can enhance stability.[11][13]
Troubleshooting Guide
Issue: High levels of free payload and reduced ADC efficacy are observed in a mouse xenograft model.
This is a common problem indicative of premature linker cleavage. The following troubleshooting workflow can help diagnose and address the issue.
Troubleshooting workflow for premature linker cleavage.
Data on Linker Stability
The stability of different peptide linkers varies significantly between human and mouse plasma. The following tables summarize key stability data.
Table 1: In Vitro Stability of Different Linkers in Mouse and Human Plasma
| Linker Type | Modification | Stability in Mouse Plasma (% Intact ADC after 168h) | Stability in Human Plasma (% Intact ADC after 168h) | Reference |
| Val-Cit (VCit) | Standard Dipeptide | ~20% | >95% | [3][14] |
| Glu-Val-Cit (EVCit) | Addition of Glutamic Acid at P3 | >95% | >95% | [3][14] |
Table 2: In Vivo Half-life of ADCs with Different Linkers in Mice
| Linker Type | ADC Half-life in Mice | Reference |
| Val-Cit (VCit) | ~2 days | [8] |
| Glu-Val-Cit (EVCit) | ~12 days | [8] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC's linker in plasma from different species.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Analyze the samples by LC-MS to determine the percentage of intact ADC and the concentration of released payload over time.
Workflow for the in vitro plasma stability assay.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To confirm that the linker is cleavable by the intended lysosomal protease.
Materials:
-
ADC construct
-
Recombinant human Cathepsin B
-
Cathepsin B inhibitor (for specificity control)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.
-
Add active Cathepsin B to the reaction mixture. For a negative control, add a Cathepsin B inhibitor or use an inactive enzyme preparation.
-
Incubate the samples at 37°C.
-
At various time points, take aliquots and quench the reaction.
-
Analyze the samples by LC-MS to measure the rate of payload release.
Mechanism of Val-Cit Linker Cleavage
The following diagram illustrates the two competing cleavage pathways for a Val-Cit linker in the context of a mouse model.
Competing cleavage pathways for Val-Cit linkers.
References
- 1. benchchem.com [benchchem.com]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Mal-amide-peg8-val-cit-pab-OH Conjugates
Welcome to the technical support center for Mal-amide-peg8-val-cit-pab-OH and related antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the stability of their conjugates during synthesis, purification, storage, and in vitro/in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary instability issues observed with maleimide-containing conjugates like this compound?
A1: The primary instability of maleimide-based conjugates stems from the maleimide-thiol linkage. The two main degradation pathways are:
-
Retro-Michael Reaction: This is a common issue where the thiol-maleimide bond reverses, leading to deconjugation of the drug-linker from the antibody. This can occur in the presence of other thiol-containing molecules like glutathione (B108866) or albumin in biological fluids, leading to off-target toxicity and reduced efficacy.[1][2][3][4][5]
-
Hydrolysis of the Succinimide (B58015) Ring: The succinimide ring formed after the maleimide-thiol reaction is susceptible to hydrolysis.[6][7][8] While this can be a degradation pathway, controlled hydrolysis can also be a strategy to stabilize the conjugate. Once the ring is opened, the resulting product is no longer susceptible to the retro-Michael reaction.[9][10][11][12][13]
Q2: How does the PEG8 linker influence the stability and properties of the conjugate?
A2: The polyethylene (B3416737) glycol (PEG) linker, in this case with 8 ethylene (B1197577) glycol units, plays a significant role in the overall properties of the ADC:
-
Hydrophilicity: PEG linkers are hydrophilic and can help to counteract the hydrophobicity of the cytotoxic payload, which can reduce aggregation and improve solubility.[14][15][16]
-
Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEG linkers can prolong its plasma half-life by reducing renal clearance.[15][17][18]
-
Stability: The flexible nature of the PEG chain can create a protective hydrophilic shield around the conjugate, which can reduce non-specific interactions with other proteins and potentially decrease aggregation.[15] The length of the PEG linker is a critical parameter; while longer linkers can enhance pharmacokinetic properties, shorter linkers may favor stability.[14][17]
Q3: What is the role of the Val-Cit-PAB component in the linker?
A3: The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) portion is a crucial element for the controlled release of the cytotoxic drug:
-
Enzymatic Cleavage: The Val-Cit dipeptide is specifically designed to be cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomes of many tumor cells.[19][20][21]
-
Stability in Circulation: This linker is relatively stable in the bloodstream, where cathepsin B activity is low, preventing premature drug release.[19][20][21]
-
Self-Immolative Spacer: The PAB (p-aminobenzylcarbamate) group acts as a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB moiety spontaneously decomposes to release the unmodified, active cytotoxic payload.[20]
Troubleshooting Guide
Problem 1: Observing significant deconjugation or loss of payload during in vitro plasma stability assays.
This is likely due to the retro-Michael reaction, where the maleimide-thiol linkage is reversed in the presence of thiols in the plasma.
Solution Workflow:
Caption: Troubleshooting workflow for ADC deconjugation.
Detailed Methodologies:
-
Post-Conjugation Hydrolysis: After conjugation, intentionally hydrolyze the thiosuccinimide ring to the more stable ring-opened form. This can be achieved by incubating the conjugate in a buffer at a slightly alkaline pH (e.g., pH 8.5-9.0) for a few hours in the absence of thiols.[10][11][12] The progress of hydrolysis can be monitored by mass spectrometry.
-
N-Aryl Maleimides: Consider using N-aryl maleimides instead of traditional N-alkyl maleimides. N-aryl maleimides have been shown to accelerate the hydrolysis of the thiosuccinimide ring, leading to more stable conjugates.[22][23]
-
Self-Hydrolyzing Maleimides: Incorporate maleimides with a basic amino group, such as those derived from diaminopropionic acid (DPR). These "self-hydrolyzing" maleimides undergo rapid hydrolysis at neutral pH, preventing the retro-Michael reaction.[13]
-
Formulation Optimization: Lyophilization is a common strategy to improve the long-term storage stability of ADCs.[24] Optimizing the formulation by carefully selecting buffers, pH, and excipients can also enhance stability.[25]
Comparative Stability Data:
| Maleimide Type | Deconjugation in Serum (7 days @ 37°C) | Reference |
| N-alkyl maleimide | 35-67% | [22][23] |
| N-aryl maleimide | < 20% | [22][23] |
Problem 2: ADC aggregation is observed during storage or after a freeze-thaw cycle.
Aggregation can be caused by the increased hydrophobicity of the conjugate due to the payload, a high drug-to-antibody ratio (DAR), or inappropriate formulation conditions.
Solution Workflow:
Caption: Troubleshooting workflow for ADC aggregation.
Detailed Methodologies:
-
Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to aggregation. Aim for a DAR in the range of 2 to 4, as this is often a good balance between efficacy and stability.[]
-
Formulation Adjustment:
-
Excipients: Include stabilizing excipients in the formulation. Surfactants like polysorbate 20 or 80 can prevent surface-induced aggregation, while sugars like sucrose (B13894) or trehalose (B1683222) can act as cryoprotectants during lyophilization and storage.
-
pH and Buffer: The choice of buffer and pH is critical. A pH that maintains the native structure of the antibody is essential.
-
-
Linker Modification: If aggregation persists, consider using a more hydrophilic linker, for instance, by increasing the length of the PEG chain.[14][16]
Effect of DAR on Aggregation:
| DAR | Aggregation Propensity | Reference |
| Low (e.g., 2) | Lower | [27] |
| High (e.g., 8) | Higher | [27] |
Problem 3: Inconsistent or incomplete payload release in cell-based assays.
This could be due to issues with the enzymatic cleavage of the Val-Cit linker or inefficient self-immolation of the PAB spacer.
Signaling Pathway of Payload Release:
Caption: Intracellular payload release mechanism.
Troubleshooting Steps:
-
Confirm Target Expression: Ensure that the target antigen is expressed at sufficient levels on the surface of the cell line being used.
-
Verify ADC Internalization: Use a labeled antibody (e.g., fluorescent) to confirm that the ADC is being internalized by the cells.
-
Assess Lysosomal Function: Ensure that the lysosomal machinery, including cathepsin B activity, is functional in the cell line. You can use a commercially available cathepsin B activity assay.
-
Control Experiments: Include a control ADC with a non-cleavable linker to confirm that the observed cytotoxicity is dependent on the cleavage of the Val-Cit-PAB linker.
-
Linker Integrity: Analyze the ADC by mass spectrometry to ensure that the Val-Cit-PAB linker is intact prior to the cell-based assay.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the extent of deconjugation in plasma.
Materials:
-
ADC solution
-
Freshly prepared human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G agarose (B213101) beads
-
Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96 hours), take an aliquot of the mixture.
-
Isolate the ADC from the plasma proteins using Protein A or Protein G agarose beads.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by HIC-HPLC or RP-HPLC to determine the average DAR and the presence of unconjugated antibody.
-
Calculate the percentage of drug-linker loss over time.
Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
ADC sample
-
SEC-HPLC system with a suitable column for protein separation
-
Mobile phase (e.g., PBS)
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample onto the column.
-
Monitor the elution profile using UV detection at 280 nm.
-
The monomeric ADC will elute as the main peak. Aggregates will elute as earlier peaks (higher molecular weight).
-
Integrate the peak areas to calculate the percentage of monomer and aggregates.
This technical support center provides a foundational guide to understanding and improving the stability of this compound conjugates. For further assistance, please consult the cited literature or contact our technical support team.
References
- 1. researchgate.net [researchgate.net]
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. communities.springernature.com [communities.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. purepeg.com [purepeg.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 19. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 27. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Scaling Up ADC Production with Mal-amide-peg8-val-cit-pab-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scaling up of Antibody-Drug Conjugate (ADC) production utilizing the Mal-amide-peg8-val-cit-pab-OH linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of each component in the this compound linker?
A1: Each component of this linker plays a crucial role in the stability, solubility, and efficacy of the resulting ADC:
-
Maleimide (B117702) (Mal): This functional group enables covalent conjugation to free thiol (sulfhydryl) groups on the antibody, typically on cysteine residues, forming a stable thioether bond.[][2]
-
Amide-peg8: The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity and solubility of the ADC.[3][4][5] This can help to mitigate aggregation issues that often arise from hydrophobic payloads and linkers.[6][7] The PEG chain also provides spatial separation between the antibody and the cytotoxic drug.[]
-
Valine-Citrulline (Val-Cit): This dipeptide sequence is a substrate for enzymes like Cathepsin B, which are often overexpressed in the tumor microenvironment or within lysosomes.[][9][] This enzymatic cleavage allows for specific release of the payload at the target site.[11]
-
p-aminobenzyl alcohol (PAB): This is a self-immolative spacer that, after the cleavage of the Val-Cit linker, spontaneously releases the active payload.[9][11]
-
Hydroxyl (OH): This terminal group is the attachment point for the cytotoxic payload.
Q2: What are the main challenges encountered when scaling up the production of ADCs with this linker?
A2: Scaling up ADC production presents several key challenges:
-
Aggregation: The increased hydrophobicity from the linker and payload can lead to ADC aggregation, which can impact stability, efficacy, and safety.[5][6][12]
-
Linker-Payload Stability: The maleimide-thiol linkage can be unstable and undergo a retro-Michael reaction, leading to premature release of the drug.[13][14][15]
-
Inconsistent Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR is critical for the ADC's therapeutic window. Variability can arise from incomplete reactions or side reactions.[16][17][18]
-
Purification: Removing unreacted antibody, free linker-payload, and aggregates from the final ADC product can be challenging at a larger scale.[16][19]
-
Reproducibility: Ensuring batch-to-batch consistency in terms of DAR, aggregation levels, and purity is a significant hurdle in large-scale manufacturing.[12]
Q3: How does the PEG8 spacer specifically contribute to mitigating scale-up challenges?
A3: The PEG8 spacer offers several advantages for large-scale production:
-
Improved Solubility: It increases the water solubility of the often-hydrophobic linker-payload, which can improve reaction efficiency in aqueous buffers and reduce the need for organic co-solvents that might denature the antibody.[3][4]
-
Reduced Aggregation: By increasing the hydrophilicity of the ADC, the PEG spacer helps to prevent the intermolecular hydrophobic interactions that cause aggregation.[5][7]
-
Enhanced Pharmacokinetics: The hydrophilic nature of PEG can lead to a longer plasma half-life and improved pharmacokinetic profile of the ADC.[3]
However, it's important to note that very long PEG chains can sometimes introduce steric hindrance, potentially lowering conjugation efficiency.[20]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Low Conjugation Efficiency / Inconsistent DAR | Incomplete reduction of antibody disulfide bonds. Inefficient reaction between maleimide and thiol groups. Steric hindrance from the PEG linker. Instability of the linker-payload. | Optimize Antibody Reduction: Ensure complete reduction of interchain disulfides using an appropriate concentration of reducing agents like TCEP or DTT. Monitor reduction efficiency by SDS-PAGE or mass spectrometry. Optimize Reaction Conditions: Adjust the pH to a range of 6.5-7.5 for optimal maleimide-thiol reaction.[16] Increase the molar excess of the linker-payload to drive the reaction to completion, but avoid large excesses that complicate purification.[16] Evaluate Linker Length: If steric hindrance is suspected, consider a shorter PEG linker, though this may impact solubility.[20] Assess Linker-Payload Integrity: Use LC-MS to confirm the stability of the linker-payload under conjugation conditions. |
| High Levels of Aggregation | Increased hydrophobicity of the ADC. Unfavorable buffer conditions (pH, salt concentration).[6] Use of organic co-solvents to solubilize the linker-payload.[4] | Formulation Optimization: Screen different buffer systems, pH levels, and excipients to find conditions that minimize aggregation. Control of Co-solvents: Minimize the amount of organic co-solvent used. If necessary, add it slowly to the antibody solution with gentle mixing. Immobilization Techniques: Consider solid-phase conjugation where the antibody is immobilized on a resin, which can physically prevent aggregation during the reaction.[6] Purification Strategy: Employ size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove aggregates.[6] |
| Premature Drug Release / Linker Instability | Retro-Michael reaction of the thiol-maleimide linkage.[13][14] | Post-Conjugation Hydrolysis: After conjugation, adjust the pH to 8.5-9.0 and incubate to promote hydrolysis of the succinimide (B58015) ring. This ring-opened form is more stable and resistant to the retro-Michael reaction.[16] Monitor this conversion by LC-MS. Alternative Maleimide Chemistries: Explore the use of engineered maleimides that are designed for faster hydrolysis and enhanced stability.[13] |
| Difficulties in Purification | Presence of multiple species (unconjugated antibody, different DARs, free linker-payload, aggregates). Similar physicochemical properties between the desired ADC and impurities. | Multi-modal Chromatography: A combination of chromatography steps may be necessary. For example, affinity chromatography to capture the antibody-containing species, followed by SEC to remove aggregates and HIC to separate different DAR species. Tangential Flow Filtration (TFF): Use TFF for buffer exchange and removal of small molecule impurities like unreacted linker-payload. |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.
-
Materials:
-
ADC sample
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
-
-
Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
The different peaks correspond to ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8). The more hydrophobic, higher DAR species will elute later.
-
Calculate the average DAR by integrating the peak areas for each species and using a weighted average formula.
-
Protocol 2: Assessment of ADC Aggregation by Size-Exclusion Chromatography (SEC)
-
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
-
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
HPLC system with a UV detector
-
-
Method:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Inject the ADC sample.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.
-
Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.
-
Visualizations
Caption: Workflow for ADC conjugation, purification, and stabilization.
Caption: Decision tree for troubleshooting common ADC production issues.
References
- 2. nbinno.com [nbinno.com]
- 3. adcreview.com [adcreview.com]
- 4. books.rsc.org [books.rsc.org]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ADC Manufacturing Challenges & How CDMOs Help [piramalpharmasolutions.com]
- 13. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Interview - Challenges in the Development & Manufacturing of ADCs - GTP Bioways [gtp-bioways.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Val-Cit-PAB Linker Technologies
Welcome to the technical support center for Valine-Citrulline-PABC (Val-Cit-PAB) linker technologies. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of Val-Cit-PAB linkers in antibody-drug conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to linker-drug instability.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of drug release for a Val-Cit-PAB linker?
A1: The Val-Cit-PAB linker is a cathepsin B-cleavable linker designed for targeted drug delivery.[] The dipeptide Val-Cit motif is specifically engineered to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][2] Following the binding of the ADC to its target antigen on a cancer cell and subsequent internalization, the ADC is trafficked to the lysosome.[3] Inside the lysosome, cathepsin B cleaves the peptide bond between valine and citrulline.[] This initial cleavage triggers a self-immolative cascade through the PAB (p-aminobenzyl carbamate) spacer, leading to the efficient release of the active cytotoxic payload inside the target cell.[4]
Q2: What is the "bystander effect" and how does the Val-Cit-PAB linker facilitate it?
A2: The bystander effect is the ability of a cytotoxic payload, released from a targeted ADC, to kill neighboring, antigen-negative tumor cells.[5][6] This is a crucial mechanism for treating heterogeneous tumors where not all cells express the target antigen.[6] The Val-Cit-PAB linker contributes to this effect by releasing the payload inside the target cell. If the released payload is membrane-permeable (like MMAE), it can diffuse out of the target cell and into adjacent cells, inducing apoptosis in them.[7][8] The efficacy of the bystander effect is therefore highly dependent on the physicochemical properties of the released drug.[7]
Q3: Why does my Val-Cit-PAB ADC show instability in mouse plasma but appears stable in human plasma?
A3: This is a well-documented and critical issue for preclinical ADC development. The instability of Val-Cit linkers in mouse plasma is primarily due to the activity of a specific rodent carboxylesterase, Ces1c.[9][10][11] This enzyme is present in mouse plasma and can prematurely cleave the Val-Cit dipeptide, leading to systemic release of the payload before the ADC reaches the tumor.[12][13] This premature release can cause off-target toxicity and reduce the ADC's efficacy in mouse models.[5] The homologous enzyme in humans has a more sterically hindered active site, which makes it significantly less likely to cleave the Val-Cit linker, accounting for the linker's greater stability in human plasma.[5]
Q4: Can the hydrophobicity of the Val-Cit-PAB linker and its payload affect my ADC?
A4: Yes. The Val-Cit-PAB linker, particularly when combined with hydrophobic payloads like monomethyl auristatin E (MMAE), can increase the overall hydrophobicity of the ADC.[2][14] This can lead to significant challenges, especially at higher drug-to-antibody ratios (DARs), including a greater propensity for the ADC to aggregate.[5][15] ADC aggregation can negatively impact manufacturing, formulation, long-term stability, and pharmacokinetics.[15]
Troubleshooting Guide
This guide addresses specific experimental issues related to Val-Cit-PAB linker instability.
Issue 1: Premature Drug Release and/or High Off-Target Toxicity Observed in Preclinical Mouse Models.
-
Possible Cause: Your Val-Cit linker is likely being cleaved by mouse carboxylesterase 1c (Ces1c).[5][15] This leads to systemic, off-target release of the cytotoxic payload, which can cause toxicity and reduce the amount of active ADC reaching the tumor.[13]
-
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay using both mouse and human plasma. Significant payload release in mouse plasma compared to human plasma points to Ces1c-mediated cleavage.
-
Utilize Ces1c Knockout Models: If available, performing in vivo studies in Ces1c knockout mice can confirm if the premature release and toxicity are mitigated, definitively identifying the root cause.[16]
-
Modify the Linker: The most effective solution is to engineer the linker for greater stability. Introducing a glutamic acid residue at the P3 position to create a Glu-Val-Cit (EVCit) linker has been shown to dramatically reduce susceptibility to Ces1c cleavage while maintaining sensitivity to cathepsin B.[5][10]
-
Evaluate Alternative Linkers: Consider linker technologies known for high stability in mouse plasma, such as triglycyl peptide linkers or exolinker designs.[5]
-
Issue 2: Evidence of Neutropenia in in vitro Human Cell-Based Assays or in vivo Studies.
-
Possible Cause: The Val-Cit linker can be susceptible to cleavage by human neutrophil elastase (NE), an enzyme secreted by neutrophils.[2][5] This off-target cleavage can release the payload in the vicinity of neutrophils, leading to myelosuppression and neutropenia, a common dose-limiting toxicity for some ADCs.[2][17]
-
Troubleshooting Steps:
-
Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase and monitor for payload release over time.[5]
-
Linker Modification: Design linkers that are resistant to NE cleavage. For example, modifying the dipeptide sequence can confer resistance.[18]
-
Consider Alternative Payloads: If linker modification is not feasible, evaluate payloads with a wider therapeutic window to mitigate the toxic effects of low-level premature release.
-
Issue 3: High Levels of Aggregation Observed During Formulation or Storage.
-
Possible Cause: The hydrophobicity of the Val-Cit-PAB-payload complex is likely driving aggregation, especially at high DARs.[5][15]
-
Troubleshooting Steps:
-
Optimize Formulation: Systematically screen different buffer conditions. Adjusting pH and ionic strength, and adding excipients like polysorbates, sugars (e.g., trehalose), or amino acids (e.g., arginine) can help stabilize the ADC and reduce non-specific hydrophobic interactions.[15]
-
Control the Drug-to-Antibody Ratio (DAR): A lower average DAR (typically 2 to 4) is often associated with better stability and a reduced tendency to aggregate.[15]
-
Improve Linker Hydrophilicity: Incorporate hydrophilic moieties into the linker design, such as polyethylene (B3416737) glycol (PEG) spacers, to counteract the hydrophobicity of the payload.[2]
-
Data Presentation
Table 1: Comparative Stability of Different Peptide Linkers in Mouse Plasma This table summarizes data on the stability of various linker technologies, highlighting the improvements made to address the instability of the standard Val-Cit linker in rodent plasma.
| Linker Sequence | ADC Construct | Incubation Time (days) | Remaining Conjugated Drug (%) | Reference |
| Val-Cit | C16-C6-VC-PABC-Aur0101 (Site A) | 4.5 | ~25% | [9] |
| Linker 5-VC-PABC | C16-Linker 5-VC-PABC-Aur0101 (Site F) | 4.5 | ~40% | [9] |
| Linker 7-VC-PABC | C16-Linker 7-VC-PABC-Aur0101 (Site F) | 4.5 | ~80% | [9] |
| Glu-Val-Cit | Trastuzumab-EVCit-MMAE | 7 | >95% | [10] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of an ADC and quantify payload release over time in plasma from different species (e.g., human, mouse, rat).[19]
-
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator set to 37°C
-
Cold acetonitrile (B52724) for protein precipitation
-
LC-MS system for analysis
-
-
Methodology:
-
Pre-warm plasma from each species to 37°C.
-
Dilute the ADC stock solution into the pre-warmed plasma to a final concentration (e.g., 0.1-1 mg/mL).
-
Incubate the samples at 37°C.[19]
-
At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot of the plasma/ADC mixture.[5]
-
Immediately stop the reaction by adding 2-3 volumes of cold acetonitrile to the aliquot to precipitate plasma proteins.
-
Vortex and centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the released payload.
-
Analyze the supernatant by a validated LC-MS method to quantify the concentration of the released payload.[19]
-
Plot the percentage of released payload versus time to determine the stability profile and cleavage kinetics of the ADC in each species' plasma.
-
Protocol 2: Cathepsin B Cleavage Assay
-
Objective: To confirm that the Val-Cit-PAB linker is susceptible to its intended cleavage enzyme, cathepsin B, and to determine the kinetics of this cleavage.[20]
-
Materials:
-
ADC construct
-
Recombinant human Cathepsin B
-
Cathepsin B inhibitor (e.g., CA-074) for negative control
-
Assay Buffer: 100 mM sodium acetate, pH 5.0-6.0, containing ~5 mM dithiothreitol (B142953) (DTT) to ensure the enzyme's cysteine residue is in a reduced, active state.[20]
-
Incubator or plate reader set to 37°C
-
LC-MS system for analysis
-
-
Methodology:
-
Prepare the ADC construct in the assay buffer to a final concentration of approximately 10 µM.
-
Activate the recombinant Cathepsin B according to the manufacturer's instructions. A typical final concentration in the assay is 10-50 nM.[20]
-
Set up the reactions in microcentrifuge tubes or a 96-well plate:
-
Test Reaction: ADC + activated Cathepsin B.
-
Negative Control: ADC + activated Cathepsin B + Cathepsin B inhibitor.
-
No Enzyme Control: ADC in assay buffer alone.
-
-
Initiate the reaction by adding the activated enzyme to the ADC solution.
-
Incubate all samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of each reaction.
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Process the samples as described in the plasma stability assay (centrifugation) and analyze the supernatant by LC-MS to quantify the released payload.
-
Compare the payload release in the test reaction to the control reactions to confirm specific, enzyme-driven cleavage.
-
Visualizations
Caption: Intended intracellular cleavage pathway of a Val-Cit-PAB linker.
Caption: Experimental workflow for an in vitro plasma stability assay.
Caption: Troubleshooting decision tree for Val-Cit-PAB instability.
References
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Val-Cit-PAB Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target toxicity of Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for a Val-Cit-PAB linker?
A1: The Val-Cit-PAB linker is a cathepsin B-cleavable linker system designed for targeted drug delivery.[] The mechanism involves:
-
Binding and Internalization: The ADC's monoclonal antibody binds to a specific antigen on a cancer cell's surface, triggering receptor-mediated endocytosis.[2]
-
Lysosomal Trafficking: The ADC-antigen complex is transported to the lysosome.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, the enzyme cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the Val-Cit dipeptide.[][2]
-
Self-Immolation and Payload Release: Cleavage of the dipeptide initiates a spontaneous 1,6-elimination reaction of the PAB spacer. This "self-immolation" releases the unmodified, active cytotoxic payload inside the target cell.[2]
Q2: What are the primary drivers of off-target toxicity for Val-Cit-PAB ADCs?
A2: Off-target toxicity is a significant challenge and can be categorized as on-target, off-tumor toxicity (ADC binds to the target antigen on healthy cells) and off-target, payload-driven toxicity. The main mechanisms for the latter include:
-
Premature Payload Release: The linker can be unstable in circulation, leading to the systemic release of the cytotoxic payload before the ADC reaches the tumor.[3]
-
Target-Independent ADC Uptake: Healthy cells, particularly immune cells with Fc receptors, can take up the entire ADC, leading to the release of the payload in non-target cells.[4]
-
The Bystander Effect: While beneficial for killing adjacent antigen-negative tumor cells, the diffusion of a membrane-permeable payload out of the target cell can also kill nearby healthy cells, exacerbating off-target toxicities.[4][5]
Q3: Why does my Val-Cit-PAB ADC show high toxicity in mouse models but appears stable in human plasma?
A3: This common discrepancy is often due to the presence of carboxylesterase 1c (Ces1c) in mouse plasma, which can prematurely cleave the Val-Cit linker.[6][7] Humans possess a homologous enzyme, but its active site is more sterically hindered, making it less effective at cleaving the linker.[7] This highlights the challenge of using murine models for preclinical evaluation of ADCs with this linker.
Q4: How does the hydrophobicity of the linker and payload impact the ADC's performance and toxicity?
A4: The hydrophobic nature of the Val-Cit-PAB linker, especially when paired with a hydrophobic payload like MMAE, can lead to several issues. Increased hydrophobicity is often proportional to the drug-to-antibody ratio (DAR).[4] This can result in:
-
Aggregation: Higher DAR ADCs are more prone to aggregation, which can lead to faster clearance from circulation and reduced efficacy.[8]
-
Increased Off-Target Uptake: Hydrophobic ADCs may be more readily taken up non-specifically by healthy cells, contributing to off-target toxicity.[4]
-
Narrower Therapeutic Window: Studies have shown that ADCs with higher DARs have a narrower therapeutic index.[4]
Q5: What is the "bystander effect" and is it always desirable?
A5: The bystander effect is the ability of a payload, once released from an ADC within a target cell, to diffuse across the cell membrane and kill neighboring cells, including those that may not express the target antigen.[5][9] This can be advantageous in treating heterogeneous tumors. However, this effect can also contribute to off-target toxicity if the payload diffuses into and kills healthy cells adjacent to the tumor or in other tissues where the ADC may be non-specifically taken up.[4] The membrane permeability of the released payload is a key determinant of the extent of the bystander effect.[5]
Troubleshooting Guides
Issue 1: Premature Payload Release and High Off-Target Toxicity in Preclinical Mouse Models
-
Possible Cause: Cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c).[7][10]
-
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma. A significantly faster payload release in mouse plasma suggests Ces1c susceptibility.
-
Utilize Ces1c Knockout Mice: If available, performing in vivo studies in Ces1c knockout mice can confirm if premature payload release is mitigated.[6]
-
Linker Modification:
-
Introduce a Hydrophilic Group: Adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly reduce susceptibility to Ces1c cleavage while maintaining sensitivity to cathepsin B.[11]
-
Explore Alternative Linkers: Consider linker chemistries not susceptible to Ces1c, such as triglycyl peptide linkers or exolinker designs.[7]
-
-
Issue 2: Evidence of Neutropenia in In Vitro Human Cell-Based Assays or In Vivo Studies
-
Possible Cause: Premature payload release mediated by human neutrophil elastase (NE), which can cleave the Val-Cit linker and lead to toxic effects on neutrophils.[7][8]
-
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for payload release.[7]
-
Linker Modification: Incorporate amino acids that confer resistance to NE cleavage. For example, a glutamic acid-glycine-citrulline (EGCit) tripeptide linker has demonstrated resistance to NE-mediated degradation.
-
Consider Alternative Payloads: If linker modification is not feasible, evaluate a different payload with a wider therapeutic window to mitigate the toxic effects of premature release.
-
Issue 3: ADC Aggregation and Poor Pharmacokinetics
-
Possible Cause: High hydrophobicity of the linker-payload combination, often exacerbated by a high drug-to-antibody ratio (DAR).[7][8]
-
Troubleshooting Steps:
-
Optimize DAR: Evaluate ADCs with lower DARs (e.g., 2 or 4). Studies have shown that lower DAR ADCs exhibit slower clearance and better tolerability.[4]
-
Introduce Hydrophilic Moieties: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to mitigate the hydrophobicity of the payload.
-
Alternative Payloads: Consider using a more hydrophilic payload. For instance, MMAF is more hydrophilic than MMAE due to a charged C-terminal phenylalanine, which can reduce aggregation and the bystander effect.
-
Site-Specific Conjugation: Employ site-specific conjugation technologies to produce more homogeneous ADCs, which can have improved stability and pharmacokinetic properties compared to randomly conjugated ADCs.[3]
-
Quantitative Data Summary
Table 1: Comparison of In Vitro Plasma Stability of Different Linkers
| Linker Type | Species | Time Point | % Payload Released | Reference |
| Val-Cit (VCit) | Mouse | 14 days | >95% | |
| Ser-Val-Cit (SVCit) | Mouse | 14 days | ~70% | |
| Glu-Val-Cit (EVCit) | Mouse | 14 days | Almost none | |
| Val-Cit (VCit) | Human | 28 days | No significant degradation | |
| Glu-Val-Cit (EVCit) | Human | 28 days | No significant degradation | |
| Sulfatase-cleavable | Mouse | 7 days | Highly stable | [6] |
| Val-Ala | Mouse | 1 hour | Hydrolyzed | [6] |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Tolerability
| ADC | DAR | Observation | Reference |
| anti-CD30-vc-MMAE | 8 | Faster systemic clearance, lower tolerability, narrower therapeutic index compared to DAR 2 and 4. | [4] |
| Maytansinoid-ADC | 10 | 5-fold higher clearance, decreased in vivo efficacy and tolerability compared to DAR < 6. | [4] |
| Novel Disulfide-ADC | - | Higher MTD (10 mg/kg) compared to a Val-Cit-ADC (2.5 mg/kg). | [6] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of a Val-Cit-PAB ADC in plasma from different species.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Analyze the samples by LC-MS to quantify the amount of conjugated payload remaining at each time point.
Protocol 2: Bystander Cytotoxicity Assay
Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Target+) cancer cell line (e.g., HER2-positive)
-
Antigen-negative (Target-) cancer cell line (e.g., HER2-negative)
-
Fluorescent labels to distinguish cell lines (e.g., GFP for Target+ and RFP for Target-)
-
ADC construct
-
Control ADC (with a non-cleavable linker or irrelevant antibody)
-
Cell culture reagents and plates
-
High-content imaging system
Methodology:
-
Seed a co-culture of Target+ (GFP-labeled) and Target- (RFP-labeled) cells at a defined ratio (e.g., 1:1, 1:5, 1:10) in a 96-well plate.
-
Allow cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC and control ADC.
-
Incubate for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Stain the cells with a viability dye (e.g., DAPI for dead cells).
-
Image the plate using a high-content imaging system.
-
Quantify the number of viable and dead cells for both the GFP-positive and RFP-positive populations.
-
Calculate the IC50 values for both cell populations to determine the extent of the bystander effect.
Protocol 3: Cathepsin B-Mediated Cleavage Assay
Objective: To confirm that the Val-Cit-PAB linker is cleaved by cathepsin B.
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions (as a source of cathepsin B)
-
Cathepsin B inhibitor (e.g., CA-074) for specificity control
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.
-
Add the lysosomal fraction to the reaction mixture.
-
For a negative control, pre-incubate the lysosomal fraction with a cathepsin B inhibitor before adding it to a separate reaction.
-
Incubate the samples at 37°C.
-
At various time points, take aliquots and quench the reaction.
-
Analyze the samples by LC-MS to monitor the cleavage of the linker and the release of the payload.
Visualizations
References
- 2. benchchem.com [benchchem.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
overcoming solubility issues of Mal-amide-peg8-val-cit-pab-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mal-amide-peg8-val-cit-pab-OH in their experiments. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A: this compound is a cleavable linker commonly used in the development of Antibody-Drug Conjugates (ADCs). Its key components are:
-
Mal-amide (Maleimide): A reactive group that forms a stable covalent bond with thiol groups, typically from cysteine residues on an antibody.
-
PEG8: An eight-unit polyethylene (B3416737) glycol spacer. The PEG spacer is hydrophilic and is included to improve the aqueous solubility of the linker and the resulting ADC.[1][2]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically designed to be cleaved by proteases, such as Cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[3][]
-
PAB-OH (p-aminobenzyl alcohol): A self-immolative spacer. Once the Val-Cit linker is cleaved by proteases, the PAB group undergoes a 1,6-elimination reaction, ensuring the efficient release of the attached payload in its active form.[3][5]
Q2: In which solvents is this compound generally soluble?
A: Based on supplier information, this compound is generally soluble in water, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[6] The PEG8 component is specifically included to enhance its hydrophilicity and aqueous solubility.[7]
Q3: Why am I having trouble dissolving this compound even in recommended solvents?
A: Several factors can influence the solubility of peptide-based linkers, even those designed to be hydrophilic:
-
Aggregation: Peptide sequences, particularly those with hydrophobic regions, can self-associate and form aggregates, which are difficult to dissolve.[]
-
Purity: Impurities from synthesis can affect the solubility characteristics of the final product.
-
Storage Conditions: Improper storage can lead to degradation or modification of the compound, potentially altering its solubility. It is typically recommended to store this compound at -20°C.[6]
-
Hydrophobic Payload: If the linker is already conjugated to a hydrophobic drug, the overall hydrophobicity of the molecule will increase, making it less soluble in aqueous solutions.[][]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Issue: The compound is not dissolving in aqueous buffers.
Root Cause Analysis and Solutions:
The inherent chemical properties of the peptide and any attached payload can lead to poor aqueous solubility. The following steps can be taken to improve dissolution.
Troubleshooting Steps:
-
Use of Co-solvents: For hydrophobic payloads conjugated to the linker, the use of a minimal amount of an organic co-solvent is often necessary.
-
Recommendation: Prepare a concentrated stock solution in 100% DMSO or DMF. Subsequently, dilute this stock solution with your aqueous buffer to the desired final concentration. Be aware that high concentrations of organic solvents can be detrimental to proteins in subsequent conjugation steps.[10]
-
-
pH Adjustment: The net charge of a peptide is pH-dependent, and solubility is often lowest at its isoelectric point (pI).
-
Recommendation: If the compound is acidic, try dissolving it in a slightly basic buffer. If it is basic, a slightly acidic buffer may improve solubility.
-
-
Gentle Heating: Increasing the temperature can sometimes aid in dissolution.
-
Recommendation: Gently warm the solution to 30-40°C. Avoid excessive heat, as it may degrade the compound.
-
-
Sonication: Mechanical energy can help to break up aggregates and facilitate dissolution.
-
Recommendation: Use a bath sonicator for short bursts of 10-15 seconds, allowing the sample to cool in between cycles to prevent heating.
-
Issue: The compound precipitates out of solution after initial dissolution.
Root Cause Analysis and Solutions:
This often indicates that the solution is supersaturated or that the compound is aggregating over time.
Troubleshooting Steps:
-
Re-evaluation of Solvent System: The initial solvent may not be optimal for long-term stability.
-
Recommendation: Consider using a higher percentage of organic co-solvent if compatible with your downstream application. For in vivo applications, formulations with excipients like PEG300 and Tween-80 can be explored.[11]
-
-
Work with Freshly Prepared Solutions: Some complex molecules, especially those with reactive groups like maleimides, can have limited stability in solution.
-
Recommendation: Prepare solutions fresh before each experiment and avoid repeated freeze-thaw cycles.[12]
-
Quantitative Solubility Data
| Compound | Solvent | Reported Solubility |
| Val-cit-PAB-OH | Aqueous Buffer with PEG300 and Tween-80 | ≥ 2.08 mg/mL |
| Boc-Val-Cit-PAB-PNP | DMSO | 80 mg/mL |
| Boc-Val-Cit-PAB-PNP | Ethanol | 60 mg/mL |
| Mal-PEG8-Val-Cit-PAB-MMAE | DMSO | 110 mg/mL (with sonication) |
Data sourced from publicly available information from chemical suppliers.[11][12][13]
Experimental Protocols
Protocol 1: General Solubilization of this compound
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Initial Solvent Addition: Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Mechanical Agitation: Gently vortex or sonicate the solution for 10-15 seconds to aid dissolution. Visually inspect to ensure all solid material has dissolved.
-
Dilution: Aliquot the desired amount of the stock solution and dilute it with the appropriate aqueous buffer for your experiment. Add the stock solution to the buffer dropwise while gently vortexing to prevent precipitation.
-
Final Concentration: Ensure the final concentration of the organic co-solvent is compatible with your experimental system (e.g., typically <5% for cell-based assays).
Protocol 2: Conjugation to a Thiol-Containing Antibody
-
Antibody Preparation: If necessary, reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups. Purify the reduced antibody to remove excess reducing agent.
-
Linker-Payload Solution Preparation: Prepare a solution of the linker-payload in a suitable buffer, potentially with a small amount of co-solvent as described in Protocol 1. The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[10]
-
Conjugation Reaction: Add the linker-payload solution to the reduced antibody solution. A typical molar excess of the linker-payload is 5-10 fold per free thiol.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.
-
Purification: Remove the excess, unreacted linker-payload using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Visualizations
Caption: A flowchart illustrating the key steps in conjugating this compound to an antibody.
Caption: The intracellular pathway leading to the release of the active payload from an ADC with a Val-Cit linker.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, ADC linker, 2387738-43-2 | BroadPharm [broadpharm.com]
- 7. Mal-PEG8-Val-Cit-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: Purification of ADCs with Mal-amide-peg8-val-cit-pab-OH
Welcome to the technical support center for the purification of Antibody-Drug Conjugates (ADCs) utilizing the Mal-amide-peg8-val-cit-pab-OH linker. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in the this compound linker?
A1: Each part of this linker-payload system has a distinct role:
-
Mal-amide (Maleimide): This functional group reacts with free thiol groups (sulfhydryl groups) on the antibody, typically on cysteine residues, to form a stable covalent bond. This is the point of attachment of the linker to the antibody.
-
PEG8 (Polyethylene Glycol, 8 units): The PEG spacer is hydrophilic and serves multiple purposes. It can improve the solubility of the ADC, reduce aggregation, and potentially shield the cytotoxic payload, which may decrease its immunogenicity and alter its pharmacokinetic profile.
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is designed to be a substrate for specific enzymes, such as Cathepsin B, which are often overexpressed in the lysosomes of tumor cells. This enzymatic cleavage is a key mechanism for the targeted release of the cytotoxic drug inside the cancer cell.
-
PAB (p-aminobenzyl alcohol): This acts as a self-immolative spacer. Following the cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB moiety spontaneously decomposes, ensuring the efficient and traceless release of the active cytotoxic drug.
-
OH (Hydroxyl group): This terminal hydroxyl group is where the cytotoxic payload would be attached to complete the drug-linker construct prior to conjugation with the antibody.
Q2: What are the primary challenges when purifying ADCs with this type of linker?
A2: The main challenges include:
-
Aggregation: The conjugation of hydrophobic drug-linkers can increase the propensity of the antibody to aggregate. The PEG8 spacer in the specified linker helps to mitigate this, but it can still be a significant issue.
-
Removal of Unconjugated Antibody: It is crucial to separate the desired ADC from any antibody that did not conjugate with the drug-linker.
-
Removal of Free Drug-Linker: Excess, unconjugated drug-linker must be effectively removed from the final product as it can contribute to off-target toxicity.
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process often results in a heterogeneous mixture of ADCs with different numbers of drug molecules per antibody (different DAR species). Purification methods may be employed to isolate a more homogeneous population.
-
Product Recovery: Optimization of purification steps is necessary to maximize the yield of the purified ADC while maintaining its integrity.
Q3: Which purification techniques are most effective for this type of ADC?
A3: A multi-step purification strategy is generally the most effective approach. The most commonly used techniques are:
-
Tangential Flow Filtration (TFF): This is often the first step to remove unconjugated drug-linker, exchange the buffer, and concentrate the ADC solution.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their DAR. The addition of each hydrophobic drug-linker molecule increases the overall hydrophobicity of the antibody, allowing for the separation of different DAR species. It can also be used to remove unconjugated antibody.
-
Size Exclusion Chromatography (SEC): SEC is primarily used to remove aggregates and can also be used for buffer exchange. It separates molecules based on their size.
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low ADC Recovery | ADC is precipitating on the column: The high salt concentration in the binding buffer may be causing the ADC to precipitate. | - Perform a solubility test with your ADC in the HIC binding buffer before loading it onto the column.- Reduce the salt concentration in the binding buffer.- Consider using a different salt from the Hofmeister series that is less likely to cause precipitation (e.g., sodium chloride instead of ammonium (B1175870) sulfate). |
| ADC is binding too strongly to the resin: The hydrophobicity of the ADC may be too high for the selected resin. | - Use a less hydrophobic HIC resin.- Decrease the salt concentration in the binding buffer.- Add a small amount of a mild organic modifier (e.g., isopropanol) to the elution buffer to facilitate elution. | |
| Poor Resolution of DAR Species | Inappropriate salt gradient: The gradient may be too steep or not shallow enough to separate species with small differences in hydrophobicity. | - Optimize the elution gradient. A shallower gradient will generally provide better resolution.- Consider using a step gradient for elution if you are trying to isolate a specific DAR species. |
| Incorrect resin choice: The selectivity of the resin may not be suitable for your ADC. | - Screen different HIC resins with varying levels of hydrophobicity. | |
| Peak Tailing | Secondary interactions with the resin: Besides hydrophobic interactions, there may be other interactions (e.g., ionic) between the ADC and the resin. | - Adjust the pH of the mobile phase.- Add a non-ionic detergent to the mobile phase in a low concentration. |
| Column is overloaded. | - Reduce the amount of ADC loaded onto the column. |
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Presence of Aggregates in the Final Product | Inefficient removal by SEC: The column resolution may not be sufficient to separate monomers from aggregates. | - Use a longer SEC column or a column with a smaller particle size for higher resolution.- Optimize the flow rate; a lower flow rate often improves resolution.- Ensure the sample volume is not too large. |
| Aggregation is occurring on the column. | - Change the composition of the mobile phase (e.g., adjust pH, ionic strength, or add excipients like arginine) to improve protein stability. | |
| Peak Broadening | Large sample volume: Injecting a large volume can lead to band broadening. | - Reduce the injection volume. |
| Extra-column volume: The tubing and connections in the chromatography system can contribute to peak broadening. | - Use tubing with a smaller internal diameter and minimize the length of the tubing. | |
| ADC Interacting with the SEC Resin | Non-specific binding: The ADC may be interacting with the stationary phase, leading to delayed elution and peak tailing. | - Increase the ionic strength of the mobile phase to reduce electrostatic interactions.- Add a small amount of an organic modifier to the mobile phase to reduce hydrophobic interactions. |
Experimental Protocols
Protocol 1: Purification of ADC using Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general guideline for the purification of an ADC with a this compound linker to separate different DAR species.
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Chromatography system (e.g., ÄKTA)
-
Binding Buffer (Buffer A): 2 M Ammonium Sulfate (B86663) in 50 mM Sodium Phosphate, pH 7.0
-
Elution Buffer (Buffer B): 50 mM Sodium Phosphate, pH 7.0
-
ADC sample in a suitable buffer
Procedure:
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of Binding Buffer.
-
Sample Preparation: Dilute the ADC sample with Binding Buffer to a final ammonium sulfate concentration that promotes binding without causing precipitation (this needs to be determined empirically, but a starting point is often around 1 M).
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column at a recommended flow rate.
-
Wash: Wash the column with 5-10 CVs of Binding Buffer to remove any unbound material.
-
Elution: Elute the bound ADC using a linear gradient from 100% Buffer A to 100% Buffer B over 20 CVs. Collect fractions throughout the elution.
-
Analysis: Analyze the collected fractions using analytical techniques such as UV-Vis spectroscopy, SDS-PAGE, and analytical HIC or RP-HPLC to determine the protein concentration and DAR of each fraction.
-
Column Cleaning and Storage: Clean the column according to the manufacturer's instructions and store it in an appropriate solution (e.g., 20% ethanol).
Protocol 2: Aggregate Removal using Size Exclusion Chromatography (SEC)
This protocol describes a general method for removing aggregates from a purified ADC sample.
Materials:
-
SEC column (e.g., Superdex 200, TSKgel G3000SWxl)
-
Chromatography system
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer that maintains the stability of the ADC.
-
ADC sample
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the chosen mobile phase.
-
Sample Preparation: If necessary, concentrate the ADC sample to a suitable volume for injection. Ensure the sample is filtered to remove any particulates.
-
Sample Injection: Inject the ADC sample onto the column. The injection volume should typically be less than 2% of the total column volume for optimal resolution.
-
Elution: Elute the sample isocratically with the mobile phase at a constant flow rate. The aggregates will elute first, followed by the monomeric ADC.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.
-
Analysis: Analyze the collected fractions for purity and the absence of aggregates using analytical SEC.
-
Column Cleaning and Storage: Wash the column with several CVs of mobile phase and store according to the manufacturer's recommendations.
Quantitative Data Summary
The following table summarizes typical performance parameters for the purification of ADCs using HIC and SEC. The exact values will depend on the specific antibody, drug-linker, and process conditions.
| Purification Step | Parameter | Typical Value | Reference |
| Hydrophobic Interaction Chromatography (HIC) | Recovery | 80-95% | [1][2] |
| Aggregate Removal | >90% | [1] | |
| Final Purity (monomer) | >98% | [2] | |
| Size Exclusion Chromatography (SEC) | Recovery | >95% | [3] |
| Aggregate Removal | to <1% | [3] | |
| Final Purity (monomer) | >99% | [3] |
Visualizations
References
- 1. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Mal-amide-peg8-val-cit-pab-OH and Val-Ala-PAB ADC Linkers for Drug Development Professionals
A comprehensive guide to the structure, performance, and experimental evaluation of two leading cathepsin-cleavable linkers in antibody-drug conjugates.
In the rapidly evolving field of antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic success. The linker not only tethers the potent cytotoxic payload to the monoclonal antibody but also governs the stability of the ADC in circulation and the efficiency of payload release at the tumor site. Among the most widely utilized classes of cleavable linkers are those sensitive to lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. This guide provides a detailed, objective comparison of two prominent cathepsin-cleavable dipeptide linkers: Mal-amide-peg8-val-cit-pab-OH and Val-Ala-PAB.
This comparison is intended for researchers, scientists, and drug development professionals, offering a thorough examination of their chemical structures, mechanisms of action, and performance characteristics. We present available experimental data to support these comparisons and provide detailed protocols for key assays to aid in the practical evaluation of ADCs employing these linkers.
Linker Structure and Mechanism of Action
Both this compound and Val-Ala-PAB linkers are designed to be stable in the systemic circulation and to undergo enzymatic cleavage upon internalization into target cancer cells.
This compound is a multi-component linker system.[1][2][3][4][5] It features a maleimide (B117702) group for covalent attachment to thiol groups on the antibody, typically from cysteine residues. A hydrophilic polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and improves the pharmacokinetic profile of the ADC.[1][2][3][4][5] The core of the linker is the Valine-Citrulline (Val-Cit) dipeptide, a substrate for lysosomal proteases like Cathepsin B.[6][7] Upon cleavage of the amide bond between Citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer, a cascade reaction is initiated, leading to the release of the active cytotoxic payload.[6][7]
Val-Ala-PAB linkers operate on a similar principle. The key difference lies in the dipeptide sequence, which is Valine-Alanine (Val-Ala).[8][9][10][11][12][13][14] This dipeptide is also a substrate for Cathepsin B and other lysosomal proteases.[10][14] Like the Val-Cit linker, cleavage of the Val-Ala dipeptide triggers the self-immolation of the PAB spacer and subsequent release of the payload.
Comparative Performance Analysis
The choice between a Val-Cit and a Val-Ala linker can significantly impact the physicochemical properties and in vivo performance of an ADC.
Physicochemical Properties and Stability
Several studies suggest that the Val-Ala dipeptide offers advantages in terms of hydrophilicity and stability, which can translate to a lower propensity for aggregation, particularly with hydrophobic payloads and high drug-to-antibody ratios (DAR).[15][16][17] Aggregation is a critical quality attribute for ADCs, as it can affect manufacturing, stability, and immunogenicity. In contrast, achieving a high DAR with a Val-Cit linker can be more challenging due to the potential for precipitation and aggregation.[17]
While both linkers are designed for stability in plasma, they can be susceptible to premature cleavage by other proteases. For instance, Val-Cit linkers have been shown to be susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma, which can complicate preclinical evaluation.[18]
In Vitro Cytotoxicity
Direct, head-to-head comparisons of the in vitro cytotoxicity of ADCs with Val-Cit and Val-Ala linkers are not extensively reported in single studies. However, available data suggests that under certain conditions, both linkers can exhibit similar potencies. For example, in the context of a random cysteine-conjugated anti-Her2 ADC, both linkers showed comparable cellular viability.[15] Another study indicated that while a Val-Ala linker resulted in a two-fold decrease in cleavage rates by cathepsin B compared to a Val-Cit linker, this did not affect the in vitro potency of the conjugates, suggesting the involvement of other proteases in payload release.[2]
| Parameter | This compound | Val-Ala-PAB | Reference |
| Aggregation | Higher propensity for aggregation, especially at high DAR. | Lower propensity for aggregation, allows for higher DAR (up to 7.4). | [15][16][17] |
| Cathepsin B Cleavage | Generally considered an efficient substrate. | May have a slightly lower cleavage rate by Cathepsin B compared to Val-Cit. | [2] |
| In Vitro Potency | Potent; specific IC50 values are payload and cell line dependent. | Potent; often shows comparable in vitro potency to Val-Cit counterparts. | [2][15] |
Table 1. Summary of In Vitro Performance Characteristics.
In Vivo Efficacy
A study by Dal Corso and colleagues in 2017 directly compared the in vivo efficacy of non-internalizing F16 antibody-MMAE conjugates with different dipeptide linkers in a human epidermoid A431 carcinoma xenograft model. At a suboptimal dose of 3 mg/kg, the ADC with the Val-Ala linker demonstrated the best tumor growth inhibition compared to the Val-Cit, Val-Lys, and Val-Arg analogues.[19] This suggests that under certain conditions, the Val-Ala linker may offer a superior therapeutic window.
| Parameter | F16-Val-Cit-MMAE | F16-Val-Ala-MMAE | Reference |
| Tumor Growth Inhibition | Active in vivo. | Exhibited the best tumor growth inhibition at a suboptimal dose of 3 mg/kg. | [19] |
Table 2. Summary of In Vivo Efficacy Data from a Comparative Study.
Experimental Protocols
To aid researchers in the evaluation of ADCs with these linkers, we provide detailed protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC using a colorimetric MTT assay.[15][16][19][20]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the overnight culture medium from the cells and add the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (typically 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Efficacy Study (Xenograft Model)
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.[21][22][23][24]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
ADC therapeutic
-
Vehicle control
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Group Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC and vehicle control to their respective groups via an appropriate route (e.g., intravenous injection).
-
Efficacy Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or when pre-defined toxicity endpoints are met.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control.
In Vitro Plasma Stability Assay (LC-MS)
This protocol provides a method for assessing the stability of an ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time using liquid chromatography-mass spectrometry (LC-MS).[1][25][26][27][28]
Materials:
-
ADC
-
Human and/or mouse plasma
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS system
-
Sample preparation reagents (e.g., for protein precipitation or affinity capture)
Procedure:
-
Incubation: Incubate the ADC at a fixed concentration in plasma at 37°C. Include a control sample of the ADC in PBS.
-
Time-Point Sampling: Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze the samples at -80°C to halt any degradation.
-
Sample Preparation: Process the plasma samples to isolate the ADC. This can be done by protein precipitation or immunoaffinity capture.
-
LC-MS Analysis: Analyze the prepared samples by LC-MS to determine the average DAR at each time point.
-
Data Analysis: Plot the average DAR against time for both the plasma and PBS samples. A decrease in DAR over time in the plasma sample indicates linker cleavage and payload loss. The rate of DAR loss can be used to determine the plasma half-life of the conjugated payload.
Conclusion
The selection of a cathepsin-cleavable linker is a critical decision in the design of an effective and safe ADC. Both this compound and Val-Ala-PAB linkers have demonstrated utility in preclinical and clinical development.
The Val-Ala-PAB linker appears to offer advantages in terms of improved hydrophilicity and reduced aggregation, making it a potentially better choice for ADCs with hydrophobic payloads or those requiring a high drug-to-antibody ratio.[15][16][17] Furthermore, some in vivo data suggests it may provide a superior therapeutic window.[19]
The This compound linker , while being a widely used and well-validated linker, may present challenges with aggregation at high DARs.[17] Its susceptibility to cleavage by enzymes other than cathepsins in certain preclinical species should also be considered during development.[18]
Ultimately, the optimal linker choice will depend on the specific antibody, payload, and desired therapeutic application. The experimental protocols provided in this guide offer a framework for the empirical evaluation of ADCs with these and other linkers, enabling an informed decision-making process in the pursuit of novel and effective cancer therapies.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, ADC linker, 2387738-43-2 | BroadPharm [broadpharm.com]
- 3. This compound | NanoAxis LLC [nanoaxisllc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Val-Ala-PAB-OH, ADC linker, 1343476-44-7 | BroadPharm [broadpharm.com]
- 13. MC-Val-Ala-PAB - Creative Biolabs [creative-biolabs.com]
- 14. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 22. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. ADC Plasma Stability Assay [iqbiosciences.com]
- 28. researchgate.net [researchgate.net]
A Comparative Analysis of Cathepsin B-Mediated Cleavage for ADC Linker Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cathepsin B-mediated cleavage of the Mal-amide-peg8-val-cit-pab-OH linker, a critical component in many antibody-drug conjugates (ADCs), with alternative linker technologies. The information presented herein is supported by experimental data to aid researchers in the selection and validation of linkers for ADC development.
The Val-Cit dipeptide linker is a well-established motif designed for cleavage by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1] This targeted cleavage mechanism is designed to ensure the stable circulation of the ADC in the bloodstream and promote the specific release of the cytotoxic payload within cancer cells.[1] The this compound linker incorporates this dipeptide, along with a maleimide (B117702) group for conjugation to the antibody, a hydrophilic PEG8 spacer to improve solubility, and a self-immolative para-aminobenzyl (PAB) group to facilitate the release of the unmodified drug.
Comparative Performance of Cathepsin B-Cleavable Linkers
The selection of a linker can significantly impact the efficacy and safety profile of an ADC. While the Val-Cit linker is widely used, several alternatives have been developed to address potential limitations such as off-target cleavage and suboptimal specificity. This section compares the performance of the Val-Cit linker with notable alternatives.
| Linker Type | Key Characteristics | Quantitative Performance Data | Reference |
| Val-Cit | The industry standard for Cathepsin B-cleavable linkers. | A study on various vc-MMAE ADCs showed no significant difference in KM or kcat values for Cathepsin B cleavage, suggesting the antibody carrier does not heavily impact the cleavage rate. | [2] |
| Val-Ala | Exhibits better hydrophilicity and stability in mouse plasma compared to Val-Cit. | Demonstrates similar Cathepsin B release efficiency to Val-Cit. However, it shows less aggregation in high drug-to-antibody ratio (DAR) constructs. | [] |
| cBu-Cit | A peptidomimetic linker with a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) structure designed for enhanced Cathepsin B specificity. | Cleavage activity is reduced by 90% in the presence of a Cathepsin B inhibitor, compared to a 50% reduction for the Val-Cit linker, indicating higher specificity. | [4][5] |
| Glu-Val-Cit | Designed to be a poor substrate for the mouse plasma enzyme Ces1C, which can cause premature cleavage of Val-Cit linkers in preclinical mouse models. | Specific kinetic data for Cathepsin B cleavage is not widely available, but the primary advantage lies in its enhanced stability in murine plasma. | [6] |
| Asn-Asn | A legumain-cleavable linker that offers an alternative enzymatic target. | The cleavage rate in lysosomes was reported to be five times higher than that of Val-Cit. | [7] |
Experimental Protocols for Cleavage Validation
Accurate validation of linker cleavage is paramount in ADC development. Below are detailed methodologies for key experiments used to assess the Cathepsin B-mediated release of a payload from an ADC.
In Vitro Enzymatic Cleavage Assay with HPLC Analysis
This assay quantifies the release of the payload from the ADC over time in the presence of Cathepsin B.
Materials:
-
ADC conjugate (e.g., containing this compound linker)
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 5 mM DTT
-
Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Activate the recombinant Cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with the pre-warmed assay buffer.
-
Initiate the reaction by adding activated Cathepsin B (final concentration, e.g., 50 nM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding 3 volumes of cold quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by RP-HPLC to quantify the released payload.
HPLC Parameters (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at a wavelength appropriate for the payload
-
Quantification: The concentration of the released payload is determined by comparing the peak area to a standard curve of the free drug.
In Vitro Enzymatic Cleavage Assay with LC-MS/MS Analysis
This method offers higher sensitivity and specificity for quantifying the released payload and identifying any potential metabolites.
Materials:
-
Same as for the HPLC-based assay
-
Internal Standard (IS): A stable isotope-labeled version of the payload or a structurally similar molecule
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Follow steps 1-7 of the HPLC-based assay protocol.
-
Add a known concentration of the internal standard to the supernatant samples.
-
Analyze the samples by LC-MS/MS.
LC-MS/MS Parameters (Example):
-
LC System: A UHPLC system with a C18 column.
-
Mobile Phase: Similar to the HPLC method, but using LC-MS grade solvents.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the payload.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the payload and the internal standard are monitored.
-
Quantification: The ratio of the peak area of the payload to the peak area of the internal standard is used for quantification against a standard curve.[8]
Visualizing the Cleavage Pathway and Experimental Workflow
To further elucidate the process of Cathepsin B-mediated cleavage and the experimental procedures for its validation, the following diagrams are provided.
Caption: Cathepsin B-mediated cleavage and payload release from a Val-Cit linker-based ADC.
Caption: A generalized workflow for the in vitro validation of ADC linker cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Assessing the Efficacy of Mal-amide-peg8-val-cit-pab-OH ADCs in Diverse Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) featuring the Mal-amide-peg8-val-cit-pab-OH linker system in various tumor models. We will delve into supporting experimental data, compare its efficacy with alternative linker technologies, and provide detailed methodologies for key experiments.
The this compound linker is a cleavable linker system widely employed in ADC development. Its design incorporates a maleimide (B117702) group for conjugation to the antibody, a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer, a cathepsin B-cleavable valine-citrulline (val-cit) dipeptide, and a self-immolative para-aminobenzyl alcohol (PAB) group. This intricate structure is engineered to ensure stability in circulation and facilitate targeted release of the cytotoxic payload within the tumor microenvironment.
Mechanism of Action
The efficacy of ADCs utilizing the this compound linker hinges on a sequence of events initiated by the specific binding of the monoclonal antibody to its target antigen on the surface of cancer cells.
Comparative Efficacy in Tumor Models
Direct head-to-head comparisons of ADCs using the this compound linker against other linkers in the same tumor model are limited in publicly available literature. However, by examining data from studies on ADCs with similar val-cit linkers, such as brentuximab vedotin and polatuzumab vedotin, we can infer its efficacy, particularly in hematological malignancies.
Lymphoma Models
The val-cit linker has demonstrated significant success in the treatment of various lymphomas. Brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®) are both approved ADCs that utilize a val-cit linker.
| ADC | Target | Tumor Model | Efficacy Metric | Result | Citation |
| Brentuximab Vedotin | CD30 | Relapsed/Refractory Hodgkin Lymphoma (Pivotal Phase II) | Objective Response Rate (ORR) | 75% | [1] |
| Relapsed/Refractory Hodgkin Lymphoma (Pivotal Phase II) | Complete Remission (CR) | 34% | [1] | ||
| Relapsed/Refractory systemic Anaplastic Large Cell Lymphoma (sALCL) | Objective Response Rate (ORR) | 86% | [1] | ||
| Relapsed/Refractory sALCL | Complete Remission (CR) | 57% | [1] | ||
| Polatuzumab Vedotin | CD79b | Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL) (in combination with BR) | Complete Response (CR) | 40% | [2] |
| Relapsed/Refractory DLBCL (in combination with BR) | Median Progression-Free Survival (PFS) | 9.5 months | [2] |
Solid Tumor Models
While the val-cit linker is a component of some ADCs in development for solid tumors, comprehensive comparative efficacy data is less readily available. The principles of linker stability and payload release remain crucial in these models. The inclusion of the PEG8 spacer in the this compound linker is intended to improve hydrophilicity, which can enhance pharmacokinetics and potentially improve efficacy and tolerability, especially with hydrophobic payloads.
Comparison with Alternative Linker Technologies
The choice of linker is a critical determinant of an ADC's therapeutic index. Below is a qualitative comparison of the this compound linker with other common linker types.
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages |
| This compound (Cleavable) | Protease (Cathepsin B) | - Targeted payload release in the tumor microenvironment. - Potential for bystander effect. - PEG8 spacer can improve solubility and PK. | - Potential for premature cleavage in circulation leading to off-target toxicity. - Efficacy can be dependent on tumor protease levels. |
| Non-Cleavable Linkers (e.g., SMCC) | Antibody degradation in the lysosome | - High stability in circulation, potentially leading to a better safety profile. | - No bystander effect. - Efficacy is highly dependent on ADC internalization and lysosomal degradation. - The released payload is an amino acid-linker-drug adduct, which may have reduced potency. |
| Other Cleavable Linkers (e.g., Hydrazone, Disulfide) | pH-sensitive (Hydrazone), Reductive environment (Disulfide) | - Exploit different aspects of the tumor microenvironment or intracellular environment for payload release. | - Hydrazone linkers can have lower stability in circulation. - Disulfide linkers can be susceptible to premature cleavage by circulating thiols. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of ADC efficacy. Below is a general protocol for an in vivo xenograft model study.
In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
-
Cell Line Selection and Culture:
-
Select a human cancer cell line that expresses the target antigen of the ADC's monoclonal antibody.
-
Culture the cells in appropriate media and conditions to ensure optimal growth and viability.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor xenograft.
-
House the animals in a specific pathogen-free environment.
-
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells (typically 1 x 10^6 to 1 x 10^7) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width^2).
-
Randomize the mice into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
-
ADC Administration:
-
Prepare the ADC and control articles (e.g., vehicle, unconjugated antibody) under sterile conditions.
-
Administer the treatments to the mice, typically via intravenous (IV) injection.
-
The dosing schedule can be a single dose or multiple doses over a period of time.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Primary efficacy endpoints often include tumor growth inhibition (TGI) and survival.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each treatment group over time.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
Conclusion
The this compound linker represents a sophisticated and widely adopted technology in the field of ADC development. Its cleavable nature, combined with the inclusion of a hydrophilic PEG spacer, offers a promising balance of stability and targeted payload delivery. While direct comparative efficacy data across a wide range of tumor models remains a key area for future research, the clinical success of ADCs with similar val-cit linkers in hematological malignancies underscores the potential of this linker class. The rational selection of linker technology, based on the specific target, payload, and tumor microenvironment, will continue to be a critical factor in the design of next-generation ADCs with improved therapeutic indices.
References
A Head-to-Head Comparison of Val-Cit and Glutamic Acid-Val-Cit (EVCit) Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. This guide provides an objective, data-driven comparison of two prominent cleavable linkers: the industry-standard valine-citrulline (Val-Cit) and the more recent glutamic acid-valine-citrulline (EVCit).
The linker, which connects the monoclonal antibody to the cytotoxic payload, must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity. However, it must also be efficiently cleaved to release the payload within the target tumor cell. This comparative guide delves into the structural nuances, cleavage mechanisms, stability profiles, and therapeutic efficacy of Val-Cit and EVCit linkers, supported by experimental data to inform rational ADC design.
Linker Chemistry and Cleavage Mechanism
Both Val-Cit and EVCit are di- and tripeptide linkers, respectively, designed to be cleaved by lysosomal proteases, primarily cathepsin B, which is often upregulated in the tumor microenvironment.[][2][3] The cleavage occurs at the peptide bond C-terminal to the citrulline residue, typically triggering a self-immolative cascade through a p-aminobenzyl carbamate (B1207046) (PABC) spacer to release the active drug.[3][4]
The key distinction lies in the addition of a glutamic acid residue at the P3 position in the EVCit linker.[5][6] This modification was engineered to address a significant limitation of the Val-Cit linker: its instability in rodent plasma.[5][7]
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
Navigating the ADC Landscape: A Comparative Guide to Maleimide-Based Linker Technologies
For researchers, scientists, and drug development professionals, the design of an antibody-drug conjugate (ADC) is a multifaceted challenge where the linker connecting the antibody to the cytotoxic payload plays a pivotal role in therapeutic success. This guide provides an objective comparison of the pharmacokinetic profile of ADCs utilizing the Mal-amide-peg8-val-cit-pab-OH linker system against next-generation alternatives, supported by experimental data to inform rational ADC design.
The this compound linker represents a sophisticated approach to ADC design, incorporating a cysteine-reactive maleimide (B117702), a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer, a cathepsin B-cleavable valine-citrulline (val-cit) dipeptide, and a self-immolative para-aminobenzyl alcohol (PABC) group. While this combination of features aims to provide stability in circulation and efficient payload release within the target cell, the inherent instability of the maleimide-thiol linkage has driven the development of alternative conjugation chemistries with improved pharmacokinetic profiles.
The Challenge of Maleimide Instability
The traditional N-alkyl maleimide linkage to cysteine residues on the antibody, while widely used, is susceptible to a retro-Michael reaction in vivo. This can lead to premature release of the cytotoxic payload in the bloodstream, resulting in off-target toxicity and a diminished therapeutic window. Endogenous thiols, such as albumin and glutathione, can facilitate this deconjugation.[1]
Next-Generation Maleimide-Based Linkers: Enhancing Stability
To address the stability issues of traditional maleimide linkers, several innovative alternatives have emerged, offering enhanced stability and more predictable pharmacokinetic profiles. This guide will focus on comparing the this compound system to two prominent alternatives: N-aryl maleimides and vinyl sulfones.
Comparative Pharmacokinetic and Stability Data
The following tables summarize the key performance metrics of the different linker technologies based on available experimental data. It is important to note that direct head-to-head in vivo pharmacokinetic data for ADCs using the exact this compound linker is limited in publicly available literature. Therefore, data from ADCs with structurally similar PEGylated val-cit-PABC linkers are used for comparison, and this should be considered when interpreting the data.
| Linker Type | Conjugation Chemistry | Key Stability Features | In Vitro Stability (7 days, 37°C in serum) | In Vivo Half-life (Reported Ranges) | Clearance (Reported Ranges) |
| This compound | Thiol-Michael addition (N-alkyl maleimide) | PEG8 spacer for hydrophilicity, cleavable val-cit (B3106666) peptide. | Prone to deconjugation (35-67% loss with N-alkyl maleimides).[2][3] | Variable, influenced by payload and antibody. Generally in the range of several days for the total antibody.[4][5] | Influenced by deconjugation and properties of the antibody.[4][5] |
| N-Aryl Maleimide | Thiol-Michael addition | Resonance-stabilized thiosuccinimide ring, accelerated hydrolysis to a stable open-ring form.[2][3] | Significantly improved stability (<20% deconjugation).[2][3] | Expected to be longer for the conjugated ADC due to enhanced stability. | Expected to be lower for the conjugated ADC compared to N-alkyl maleimide ADCs. |
| Vinyl Sulfone | Michael addition | Forms a stable, irreversible thioether bond. | High stability. | Data is emerging, but expected to be stable with a long half-life for the conjugate. | Expected to be low and primarily driven by the antibody. |
| Maleamic Methyl Ester | Thiol-Michael addition followed by ring-opening | Forms a stable, ring-opened structure that prevents retro-Michael addition. | Significantly improved stability compared to traditional maleimides. | Not widely reported, but expected to be similar to other stabilized linkers. | Not widely reported. |
Note: The pharmacokinetic parameters for ADCs are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and the tumor model used. The data presented here are for comparative purposes and represent general trends observed in preclinical studies.
The Role of the PEG8 Spacer
The inclusion of a PEG8 spacer in the this compound linker is intended to improve the hydrophilicity of the ADC. This can lead to several advantages, including:
-
Reduced Aggregation: Hydrophobic payloads can induce ADC aggregation, leading to rapid clearance. PEGylation helps to mitigate this.
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can shield the hydrophobic payload, potentially leading to a longer circulation half-life and reduced non-specific uptake.[6][7]
-
Enhanced Solubility: PEG spacers can improve the overall solubility of the ADC, which is beneficial during manufacturing and formulation.
However, the impact of a specific PEG spacer length on the pharmacokinetics of an ADC can be complex and may require empirical determination for each specific construct.[6][7]
The Val-Cit-PABC Cleavable System
The val-cit dipeptide is designed to be selectively cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomes of many tumor cells.[] Following cleavage, the PABC spacer undergoes a self-immolation process to release the active payload.[9] While this system is designed for tumor-specific payload release, studies have shown that the val-cit linker can be susceptible to premature cleavage by carboxylesterases in rodent plasma, which can complicate preclinical evaluation.[10]
Experimental Protocols
Accurate evaluation of ADC pharmacokinetics requires robust and well-defined experimental protocols. Below are outlines for key experiments.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic parameters (e.g., clearance, half-life, volume of distribution, and AUC) of the total antibody and the conjugated ADC.
Materials:
-
Tumor-bearing mice (e.g., female athymic nude mice with relevant xenograft tumors).[11]
-
ADC constructs.
-
Vehicle for injection (e.g., sterile PBS).
-
Blood collection supplies (e.g., anticoagulant-coated capillaries or tubes).[12]
-
Centrifuge for plasma separation.
-
-80°C freezer for sample storage.
Procedure:
-
Animal Model: Establish tumor xenografts in mice.[12]
-
Dosing: Administer a single intravenous (IV) dose of the ADC to the mice.[12]
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 168h) post-injection.[11]
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.[12]
-
Sample Storage: Store plasma samples at -80°C until analysis.[12]
-
Bioanalysis: Quantify the concentrations of total antibody and conjugated ADC in the plasma samples using validated ELISA methods.
Total Antibody ELISA
Objective: To quantify the total antibody concentration (both conjugated and unconjugated) in plasma samples.
Principle: A sandwich ELISA format is typically used.
Materials:
-
Microtiter plates.
-
Capture antibody (e.g., anti-human IgG Fc).[13]
-
Blocking buffer (e.g., 3-5% BSA in PBST).[14]
-
Wash buffer (e.g., PBST).
-
ADC standard of known concentration.
-
Plasma samples.
-
Detection antibody (e.g., HRP-conjugated anti-human IgG).[13]
-
Substrate (e.g., TMB).
-
Stop solution (e.g., 2 M H₂SO₄).[13]
-
Plate reader.
Procedure:
-
Coating: Coat microtiter plates with the capture antibody.
-
Blocking: Block non-specific binding sites with blocking buffer.
-
Sample Incubation: Add standards and diluted plasma samples to the wells.
-
Detection: Add the HRP-conjugated detection antibody.
-
Development: Add the substrate and incubate until color develops.
-
Stopping and Reading: Stop the reaction and read the absorbance at 450 nm.
-
Quantification: Calculate the total antibody concentration in the samples based on the standard curve.
Conjugated ADC ELISA
Objective: To quantify the concentration of the antibody that is conjugated to the payload.
Principle: A sandwich ELISA format is used, but with a capture antibody that specifically recognizes the payload or the linker-payload complex.
Materials:
-
Same as Total Antibody ELISA, with the following exception:
-
Capture Antibody: Anti-payload monoclonal antibody (e.g., anti-MMAE).[13][15]
Procedure: The procedure is similar to the Total Antibody ELISA, but the plate is coated with an anti-payload antibody to specifically capture the conjugated ADC.[13]
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Conclusion
The selection of a linker is a critical decision in the development of an ADC, with profound implications for its pharmacokinetic profile, efficacy, and safety. While the this compound linker system offers a sophisticated design with features aimed at optimizing performance, the inherent instability of the traditional maleimide-thiol linkage remains a significant concern. Next-generation alternatives, such as N-aryl maleimides and vinyl sulfones, demonstrate superior stability in preclinical models and represent promising strategies for developing more robust and effective ADCs. The choice of linker technology should be guided by a thorough evaluation of the specific antibody, payload, and desired therapeutic application, supported by comprehensive in vitro and in vivo characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 9. The Chemistry Behind ADCs | MDPI [mdpi.com]
- 10. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]
Val-Cit-PAB Linker Technology: A Comparative Guide to Successful Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline-para-aminobenzyl (Val-Cit-PAB) linker system represents a cornerstone in the field of antibody-drug conjugates (ADCs), enabling the targeted delivery of potent cytotoxic agents to cancer cells. This guide provides a comprehensive comparison of four successful ADCs that utilize this technology: Brentuximab vedotin (Adcetris®), Polatuzumab vedotin (Polivy®), Enfortumab vedotin (Padcev®), and Tisotumab vedotin (Tivdak®). We will delve into their mechanisms of action, comparative efficacy, and the experimental data that underscore their clinical success.
Mechanism of Action: The Cathepsin B-Cleavable Linker
The Val-Cit-PAB linker is a protease-cleavable linker designed for intracellular drug release. Its mechanism relies on the high activity of the lysosomal enzyme Cathepsin B within tumor cells.
Mechanism of Val-Cit-PAB linker cleavage and payload release.
This targeted release mechanism minimizes systemic exposure to the cytotoxic payload, thereby reducing off-target toxicities and widening the therapeutic window.
Case Studies: Approved ADCs Utilizing Val-Cit-PAB Technology
The following sections provide an overview of four FDA-approved ADCs that have successfully incorporated the Val-Cit-PAB linker, leading to significant advancements in cancer therapy.
Brentuximab Vedotin (Adcetris®)
-
Target Antigen: CD30
-
Payload: Monomethyl auristatin E (MMAE)
-
Indications: Hodgkin lymphoma and anaplastic large cell lymphoma.
-
Mechanism: Brentuximab vedotin targets the CD30 receptor, which is highly expressed on the surface of malignant cells in certain lymphomas. Upon internalization, the Val-Cit-PAB linker is cleaved by cathepsin B, releasing MMAE. MMAE then disrupts the microtubule network within the cell, leading to cell cycle arrest and apoptosis.[1]
Polatuzumab Vedotin (Polivy®)
-
Target Antigen: CD79b
-
Payload: Monomethyl auristatin E (MMAE)
-
Indications: Diffuse large B-cell lymphoma (DLBCL).
-
Mechanism: Polatuzumab vedotin targets CD79b, a component of the B-cell receptor complex found on the surface of B-cells.[2] Following internalization, MMAE is released via the same cathepsin B-mediated cleavage of the Val-Cit-PAB linker, inducing apoptosis in the malignant B-cells.[3]
Enfortumab Vedotin (Padcev®)
-
Target Antigen: Nectin-4
-
Payload: Monomethyl auristatin E (MMAE)
-
Indications: Urothelial cancer.
-
Mechanism: Enfortumab vedotin targets Nectin-4, a cell adhesion molecule that is highly expressed in urothelial carcinoma.[4] The subsequent release of MMAE within the cancer cells leads to microtubule disruption and cell death.
Tisotumab Vedotin (Tivdak®)
-
Target Antigen: Tissue Factor (TF)
-
Payload: Monomethyl auristatin E (MMAE)
-
Indications: Cervical cancer.
-
Mechanism: Tisotumab vedotin targets Tissue Factor, a protein involved in tumor signaling and angiogenesis that is overexpressed in various solid tumors, including cervical cancer.[5] The ADC is internalized, and the Val-Cit-PAB linker is cleaved to release MMAE, resulting in apoptosis of the cancer cells.[6]
Comparative Performance Data
The following tables summarize key performance indicators for these Val-Cit-PAB ADCs, providing a basis for comparison.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| ADC | Cancer Type | Cell Line | IC50 (ng/mL) |
| Brentuximab vedotin | Hodgkin Lymphoma | L540 | ~250[1] |
| Embryonal Carcinoma | GCT27 | <250[1] | |
| Polatuzumab vedotin | Diffuse Large B-cell Lymphoma | SU-DHL-4 | Data not readily available |
| Diffuse Large B-cell Lymphoma | OCI-Ly18 | Data not readily available | |
| Enfortumab vedotin | Urothelial Carcinoma | HT-1376 | Moderately sensitive[7] |
| Urothelial Carcinoma | 647V | ~3 µg/mL[7] | |
| Tisotumab vedotin | Cervical Cancer | SiHa | Data not readily available |
| Cervical Cancer | HeLa | Data not readily available |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are representative values from published studies.
Table 2: Clinical Efficacy
| ADC | Indication | Clinical Trial | Objective Response Rate (ORR) | Median Overall Survival (OS) |
| Brentuximab vedotin | Relapsed/Refractory Hodgkin Lymphoma | Phase 2 | 75% | Not reached at time of analysis |
| Polatuzumab vedotin | Relapsed/Refractory DLBCL | GO29365 | 40% (in combination) | 12.4 months (in combination)[8] |
| Enfortumab vedotin | Previously treated metastatic Urothelial Cancer | EV-201 | 44% | 11.7 months[4] |
| Tisotumab vedotin | Recurrent/Metastatic Cervical Cancer | innovaTV 204 | 24% | 12.1 months |
Table 3: Pharmacokinetic Parameters in Humans
| ADC | Half-Life (ADC) | Clearance (ADC) | Volume of Distribution (ADC) |
| Brentuximab vedotin | ~4-6 days | ~1.5 L/day[9] | Central Compartment: ~3.2 L |
| Polatuzumab vedotin | ~12 days | ~0.9 L/day[10] | Central Compartment: ~3.15 L[10] |
| Enfortumab vedotin | 3.6 days[11] | 0.11 L/h[11] | Central Compartment: 11 L |
| Tisotumab vedotin | 4.04 days[12] | 1.42 L/day[12] | 7.83 L[13] |
Table 4: Drug-to-Antibody Ratio (DAR)
| ADC | Average DAR |
| Brentuximab vedotin | ~4 |
| Polatuzumab vedotin | ~3.5 |
| Enfortumab vedotin | ~3.8 |
| Tisotumab vedotin | ~4 |
Comparison with Alternative Linker Technologies
While the Val-Cit-PAB linker has proven highly successful, alternative linker strategies exist, each with its own set of advantages and disadvantages.
Classification of common ADC linker technologies.
Cleavable Linkers (e.g., Val-Cit-PAB, Hydrazone, Disulfide):
-
Advantages: Enable the release of an unmodified, highly potent payload, which can lead to a "bystander effect" where the released drug kills adjacent antigen-negative tumor cells.[14] This is particularly advantageous in heterogeneous tumors.
-
Disadvantages: Can be susceptible to premature cleavage in systemic circulation, leading to off-target toxicity.[8]
Non-Cleavable Linkers (e.g., Thioether):
-
Advantages: Offer greater stability in plasma, potentially leading to a better safety profile and a wider therapeutic window.[2][15]
-
Disadvantages: The payload is released as an amino acid-linker-drug adduct after lysosomal degradation of the antibody. This adduct is typically less membrane-permeable, which limits the bystander effect.[15] The efficacy is more dependent on the internalization and degradation of the entire ADC within the target cell.
The choice of linker technology is a critical consideration in ADC design and depends on the specific target, the nature of the payload, and the desired therapeutic outcome.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADCs. Below are representative protocols for key in vitro and in vivo assays.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC.
References
- 1. Brentuximab vedotin exerts profound antiproliferative and pro‐apoptotic efficacy in CD30‐positive as well as cocultured CD30‐negative germ cell tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Advancements in Therapy for Bladder Cancer: Enfortumab Vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seattle Genetics highlights promising tisotumab vedotin data for cervical cancer | Drug Discovery News [drugdiscoverynews.com]
- 5. Tisotumab vedotin - Wikipedia [en.wikipedia.org]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Population Pharmacokinetics of Brentuximab Vedotin in Patients With CD30-Expressing Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Population pharmacokinetic analysis for tisotumab vedotin in patients with locally advanced and/or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pfizermedical.com [pfizermedical.com]
- 13. Brentuximab Vedotin: A Review in CD30-Positive Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Proper Disposal of Mal-amide-peg8-val-cit-pab-OH: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of Mal-amide-peg8-val-cit-pab-OH, a cleavable antibody-drug conjugate (ADC) linker.[1][2] Given its nature as a component in highly potent biopharmaceuticals, this compound must be handled with stringent safety measures to protect laboratory personnel and the environment.[3][4] All procedures should be performed in accordance with institutional, local, and national regulations for hazardous waste.
Immediate Safety Protocols: Hazard Assessment and Control
This compound and similar ADC linkers are considered potent compounds.[3][5] The primary risks include exposure through inhalation, dermal contact, or ingestion, which could lead to unknown toxicological effects. Therefore, all handling and disposal operations must occur in a designated containment area, such as a certified chemical fume hood or a containment glove box, to minimize exposure.[6]
Personal Protective Equipment (PPE): A multi-layered approach to PPE is critical.[6] The following table summarizes the recommended PPE for all tasks involving the handling and disposal of this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| All Handling & Disposal Operations | - Safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Chemical-resistant laboratory coat- Closed-toe shoes | - Chemical splash goggles or face shield- Chemical-resistant apron over lab coat- Sleeve protectors |
| Handling Solids/Powders | In addition to above:- Full-face respirator with appropriate cartridges | - Chemical-resistant coveralls or suit- Chemical-resistant boot covers |
| Equipment Decontamination | In addition to above:- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols may be generated) |
Note: Always consult your institution's Environmental Health and Safety (EHS) office to confirm PPE requirements.
Step-by-Step Disposal Procedure
The recommended disposal method for potent pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste disposal vendor.[6] Never dispose of this compound or its containers down the drain or in regular trash.[6]
Step 1: Waste Segregation and Collection
-
Designate Waste Containers: Use dedicated, leak-proof hazardous waste containers clearly labeled "Hazardous Waste: Potent Compound" or with equivalent institutional signage.[3]
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including gloves, weigh boats, pipette tips, bench paper, and contaminated PPE. Place them directly into the designated solid waste container.
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and shatter-proof hazardous liquid waste container. Do not mix with other chemical waste streams unless approved by your EHS office.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with the compound must be placed in a designated sharps container for potent compound waste.
Step 2: Decontamination
-
Work Surfaces: At the end of any procedure, thoroughly decontaminate all work surfaces (fume hood, benchtop) with an appropriate cleaning agent. A common practice involves an initial wipe with a solution known to degrade or solubilize the compound, followed by a standard laboratory disinfectant or cleaning agent.[6]
-
Reusable Equipment: All non-disposable equipment (glassware, spatulas) must be decontaminated. This may involve soaking in a validated decontamination solution followed by thorough rinsing. The rinsate should be collected as hazardous liquid waste. Developing a specific deactivation or "kill" solution may be necessary for extensive contamination.[7]
-
Empty Containers: The original product container is considered hazardous waste. It should be emptied, triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The container should then be placed in the solid hazardous waste stream. Obliterate or remove all labels from the empty container before final disposal.[6]
Step 3: Final Packaging and Removal
-
Seal Containers: Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Labeling: Label containers with the full chemical name ("this compound"), the approximate amount, and any other information required by your institution.
-
Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials while awaiting pickup by your institution's hazardous waste management service.
Disposal Workflow and Logic
The following diagram outlines the decision-making process for the safe handling and disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NanoAxis LLC [nanoaxisllc.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Incorporating highly potent drug products into your facility | CRB Insights [crbgroup.com]
- 5. witpress.com [witpress.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
